Febrifugine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m0/s1 |
InChI Key |
FWVHWDSCPKXMDB-LSDHHAIUSA-N |
SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O |
Synonyms |
febrifugine isofebrifugine |
Origin of Product |
United States |
Foundational & Exploratory
Febrifugine: A Technical Guide to Its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid, has garnered significant scientific interest due to its potent antimalarial properties and potential therapeutic applications in treating cancer, fibrosis, and inflammatory diseases. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its proposed biosynthetic pathway. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication and optimization of these methods in a laboratory setting.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant species Dichroa febrifuga, which is now botanically classified as Hydrangea febrifuga. This evergreen shrub is native to regions of Asia, including China, Tibet, India, and Southeast Asia.[1][2] Traditionally, the roots and leaves of this plant, known in Chinese medicine as "Chang Shan," have been used for their antimalarial and febrifugal properties.[2][3] this compound has also been isolated from the common garden plant Hydrangea, indicating a broader distribution within this genus.[4]
The concentration of this compound and its isomer, isothis compound, can vary depending on the part of the plant and the season of harvest. For instance, in a study on Hydrangea macrophylla, the alkaloid content was found to be highest in the buds during the fall and winter months.
Extraction Methodologies
The extraction of this compound from its natural sources can be achieved through various methods, ranging from traditional solvent-based techniques to more modern and efficient approaches. The choice of method depends on factors such as the desired purity, yield, and scale of extraction.
Conventional Solvent Extraction
A common laboratory-scale method for extracting this compound involves maceration of the dried and ground plant material (typically roots or leaves) with an organic solvent. Methanol is a frequently used solvent for this initial extraction step.[3]
Experimental Protocol: Methanol Maceration
-
Preparation of Plant Material: The roots or leaves of Dichroa febrifuga are dried and finely ground to increase the surface area for solvent penetration.
-
Maceration: The ground plant material is soaked in methanol at room temperature for an extended period, typically several days, with occasional agitation. A common ratio is 5 kg of dried roots to 14 liters of methanol.[3]
-
Filtration: The mixture is filtered to separate the solid plant debris from the methanol extract.
-
Solvent Evaporation: The methanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is then suspended in a dilute acidic solution (e.g., 0.1 M HCl) to protonate the alkaloidal this compound, making it water-soluble.[3] This aqueous solution is then washed with a non-polar solvent (e.g., dichloromethane) to remove non-alkaloidal impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the this compound, which can then be extracted into an immiscible organic solvent like dichloromethane.
-
Final Evaporation: The organic solvent is evaporated to yield a semi-purified alkaloid extract containing this compound and isothis compound.
Modern Extraction Techniques
To improve extraction efficiency, reduce solvent consumption, and shorten processing times, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed. While specific protocols for this compound are not extensively detailed in the reviewed literature, the principles of these methods for extracting alkaloids from plant matrices are well-established.
2.2.1. Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer of the target compounds.
Conceptual Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation: Dried and powdered root or leaf material of Dichroa febrifuga is suspended in a suitable solvent (e.g., methanol or ethanol).
-
Ultrasonication: The suspension is placed in an ultrasonic bath or treated with an ultrasonic probe for a specified duration (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).
-
Filtration and Concentration: The extract is filtered and the solvent is evaporated as in the conventional method.
-
Purification: Further purification is carried out using techniques like liquid-liquid partitioning or chromatography.
2.2.2. Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing cell rupture and the release of phytochemicals into the solvent.
Conceptual Experimental Protocol: Microwave-Assisted Extraction
-
Sample Preparation: The powdered plant material is mixed with an appropriate solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled power and for a specific time.
-
Cooling and Filtration: After extraction, the mixture is cooled, filtered, and the extract is concentrated.
-
Purification: The crude extract is then purified to isolate this compound.
Purification: Countercurrent Chromatography
For the separation and purification of this compound and its isomer, isothis compound, from the crude alkaloid extract, countercurrent chromatography (CCC) has been shown to be a highly effective technique. CCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.
Experimental Protocol: Countercurrent Chromatography
-
Preparation of the Two-Phase Solvent System: A biphasic solvent system is prepared. A commonly used system for this compound is a mixture of chloroform, methanol, and water in a 2:1:1 volume ratio.
-
Sample Preparation: The crude alkaloid extract is dissolved in a small volume of the lower phase of the solvent system.
-
CCC Operation: The CCC instrument is filled with the stationary phase (either upper or lower phase), and the mobile phase is pumped through the column at a specific flow rate while the column is being centrifuged. The sample solution is then injected.
-
Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for the presence of this compound and isothis compound, typically by High-Performance Liquid Chromatography (HPLC).
-
Isolation: Fractions containing the pure compounds are pooled, and the solvent is evaporated to yield pure this compound and isothis compound.
Quantitative Data
The following tables summarize the quantitative data found in the reviewed literature regarding the extraction and purification of this compound.
Table 1: Yield and Purity from Countercurrent Chromatography
| Parameter | Value | Reference |
| Starting Material | 50 mg of total alkaloids from Dichroa febrifuga roots | |
| Yield of this compound | 12 mg | |
| Yield of Isothis compound | 9 mg | |
| Purity of this compound | > 98.0% | |
| Purity of Isothis compound | > 98.0% |
Table 2: HPLC Conditions for Quantitative Analysis
| Parameter | Condition | Reference |
| Column | Kromasil C18 (4.6 mm x 250 mm, 5 µm) | |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid:Triethylamine (9:91:0.3:0.745, v/v/v/v), pH adjusted to 5.2-6.2 with glacial acetic acid | |
| Flow Rate | 1 mL/min | |
| Column Temperature | 30 °C | |
| Detection Wavelength | 225 nm |
Biosynthesis of this compound (Proposed Pathway)
The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on the known biosynthesis of its constituent chemical moieties—a quinazoline ring and a substituted piperidine ring—a plausible pathway can be proposed.
The quinazoline core is likely derived from anthranilic acid, which is a known precursor for many quinazoline alkaloids in plants. The piperidine moiety is likely derived from the amino acid L-lysine, a common precursor for piperidine alkaloids.
Experimental Workflows
The following diagrams illustrate the workflows for the extraction and purification of this compound.
Conclusion
This compound remains a molecule of significant interest for drug discovery and development. This guide has provided a detailed overview of its natural sources, robust methods for its extraction and purification, and a plausible biosynthetic pathway. The presented protocols and quantitative data serve as a valuable resource for researchers aiming to work with this potent alkaloid. Further research into the complete elucidation of its biosynthetic pathway could open up opportunities for metabolic engineering and biotechnological production of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. [Biosynthesis of the quinazoline alkaloid arborine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Isolating Nature's Defense: A Technical Guide to the Extraction of Alkaloids from Dichroa febrifuga
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for isolating febrifugine and related alkaloids from the plant Dichroa febrifuga, a cornerstone of traditional medicine now at the forefront of modern drug discovery. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways influenced by these potent compounds.
Introduction
Dichroa febrifuga Lour., a plant in the Hydrangeaceae family, has a long history of use in traditional Chinese medicine, primarily for the treatment of malaria.[1] The primary bioactive constituents responsible for its therapeutic effects are quinazoline alkaloids, most notably this compound and its isomer, isothis compound.[2] These compounds have demonstrated significant antimalarial activity, although their clinical use has been hampered by side effects.[3][4] This has spurred further research into the isolation of these alkaloids for the development of safer and more effective derivatives. This guide consolidates various published protocols for the extraction, purification, and quantification of these valuable natural products.
Data Presentation: Yield and Purity of Dichroa febrifuga Alkaloids
The efficiency of alkaloid isolation is a critical factor in drug development. The following tables summarize quantitative data from various studies, providing a comparative look at different extraction and purification methods.
| Plant Material | Extraction Solvent | Crude Extract Yield (% of Dry Weight) | Reference |
| Dried Roots (5 kg) | Methanol (14 L) | 3.06% | [1] |
| Dried Leaves (1.5 kg) | Methanol (5.0 L, twice) | 4.38% | [5] |
Table 1: Crude Extract Yield from Dichroa febrifuga
| Purification Method | Starting Material | Isolated Compound | Yield | Purity | Reference |
| Countercurrent Chromatography | 50 mg of total alkaloids | This compound | 12 mg | >98.0% | [3] |
| Countercurrent Chromatography | 50 mg of total alkaloids | Isothis compound | 9 mg | >98.0% | [3] |
| Silica Gel Column Chromatography | Chloroform extract | This compound | 0.05% of dry root weight | Not specified | [6] |
Table 2: Yield and Purity of Isolated Alkaloids
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and analysis of alkaloids from Dichroa febrifuga.
General Extraction of Alkaloids from Dried Roots
This protocol is a modified acid-base extraction method that provides a total alkaloid extract suitable for further purification.[1]
-
Maceration: Grind 5 kg of dried Dichroa febrifuga roots and macerate in 14 liters of methanol at room temperature for one week.
-
Filtration and Evaporation: Filter the mixture and evaporate the solvent from the filtrate to obtain the crude methanol extract.
-
Acidification: Suspend the crude extract (approximately 153 g) in 130 ml of 0.1 M HCl.
Extraction and Partitioning from Dried Leaves
This method is suitable for obtaining extracts from the leaves of Dichroa febrifuga.[5]
-
Extraction: Extract 1.5 kg of dried leaves with 5.0 L of methanol at room temperature, repeating the process twice.
-
Partitioning: Dissolve the resulting 65.7 g of crude extract in water and partition it three times with 5.0 L of dichloromethane (CH₂Cl₂).
-
Solvent Removal: Remove the solvent from the dichloromethane fraction under vacuum to yield the partitioned extract (13.5 g).
Purification by Preparative Countercurrent Chromatography
This advanced chromatographic technique is highly effective for separating isomeric alkaloids like this compound and isothis compound.[3]
-
Solvent System Preparation: Prepare a biphasic solvent system composed of chloroform:methanol:water in a 2:1:1 (v/v) ratio.
-
Sample Loading: Dissolve 50 mg of the total alkaloid extract in a suitable volume of the solvent mixture.
-
Chromatographic Separation: Perform preparative countercurrent chromatography according to the instrument's specifications.
-
Fraction Collection and Analysis: Collect the fractions and analyze them to identify and pool those containing pure this compound and isothis compound.
Purification by Silica Gel Column Chromatography
A more conventional method for the purification of alkaloids.[6]
-
Column Packing: Prepare a silica gel column.
-
Sample Loading: Load the chloroform extract onto the column.
-
Elution: Elute the column with a suitable solvent system. Note: The specific solvent system was not detailed in the reviewed literature, but a gradient of hexane, ethyl acetate, and methanol is a common starting point for alkaloid separation.
-
Fraction Collection and Analysis: Collect and analyze fractions to isolate the this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This HPLC method is designed for the accurate quantification of this compound and isothis compound.[7]
-
Column: Kromasil C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase: Acetonitrile, water, glacial acetic acid, and triethylamine (9:91:0.3:0.745, v/v/v/v). Adjust the pH to 5.2-6.2 with glacial acetic acid.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Quantification: External standard method. A good linearity for the mixture of this compound and isothis compound was reported in the range of 0.021-2.18 μg.[7]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow for alkaloid isolation and the signaling pathways modulated by Dichroa febrifuga extracts.
Caption: Experimental workflow for the isolation of alkaloids from Dichroa febrifuga.
Caption: Inhibition of pro-inflammatory signaling pathways by Dichroa febrifuga extract.[1]
Conclusion
The isolation of this compound and its analogs from Dichroa febrifuga is a critical step in the development of new therapeutics. This guide has provided a detailed overview of the necessary protocols, from initial extraction to final purification and analysis. The presented data and workflows offer a solid foundation for researchers to build upon. Further optimization of these methods, particularly in scaling up for industrial production, will be essential for realizing the full therapeutic potential of these remarkable natural compounds. The elucidation of their inhibitory effects on key inflammatory signaling pathways further underscores their importance in drug discovery and development.
References
- 1. Dichroa febrifuga Lour. inhibits the production of IL-1beta and IL-6 through blocking NF-kappaB, MAPK and Akt activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Preparative separation of two isomeric antimalaria alkaloids this compound and isothis compound from Dichroa febrifuga roots by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. dagonuniversity.edu.mm [dagonuniversity.edu.mm]
- 7. researchgate.net [researchgate.net]
The Total Synthesis of Febrifugine and Its Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga, has garnered significant attention for its potent antimalarial activity.[1][2][3][4] However, its clinical development has been hampered by significant side effects, including liver toxicity.[1][3] This has spurred extensive research into the total synthesis of this compound and its stereoisomers, as well as a diverse array of analogues, with the goal of retaining therapeutic efficacy while mitigating toxicity. This technical guide provides an in-depth overview of the key synthetic strategies, detailed experimental protocols for pivotal reactions, and a summary of the associated quantitative data. Furthermore, it elucidates the molecular mechanism of action of this compound, which involves the inhibition of prolyl-tRNA synthetase, providing a basis for the rational design of novel derivatives.
Introduction
This compound and its diastereomer, isothis compound, exist in equilibrium in solution.[1] The core structure consists of a quinazolinone moiety linked to a 2,3-disubstituted piperidine ring. The stereochemistry of the piperidine ring is crucial for its biological activity. The halogenated analogue, halofuginone, is a notable derivative that has been investigated for a range of therapeutic applications beyond malaria, including anti-fibrotic, anti-angiogenic, and anti-inflammatory properties.[2] Numerous synthetic approaches have been developed to access these complex molecules, often focusing on the stereoselective construction of the substituted piperidine core.
Molecular Mechanism of Action
This compound and its derivatives exert their biological effects by targeting a fundamental cellular process: protein synthesis. Specifically, they act as potent inhibitors of glutamyl-prolyl-tRNA synthetase (EPRS), an enzyme responsible for charging proline to its cognate tRNA.[5] By binding to the proline-binding site of EPRS, this compound mimics a state of proline starvation. This leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the Amino Acid Response (AAR) pathway. The AAR pathway is a cellular stress response that helps cells cope with nutrient deprivation. The activation of this pathway is believed to underlie the diverse therapeutic effects of this compound and its analogues.
References
- 1. Chemical synthesis of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl-tRNA Synthetase Inhibition by Febrifugine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic derivatives such as halofuginone, have demonstrated potent biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2][3][4] The primary molecular mechanism underlying these diverse activities is the specific inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein biosynthesis.[1][2][4] This technical guide provides an in-depth overview of the inhibition of ProRS by this compound, detailing the mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for relevant assays, and visualizing the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound and its derivatives act as potent and specific inhibitors of the prolyl-tRNA synthetase (ProRS) domain of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][4] The inhibition is competitive with the enzyme's natural substrate, proline.[1] By binding to the proline-binding site within the ProRS active center, this compound prevents the charging of tRNAPro with proline. This leads to an accumulation of uncharged tRNAPro within the cell, which mimics a state of proline starvation.[1]
This accumulation of uncharged tRNA serves as a signal that activates the Amino Acid Response (AAR) pathway, a key cellular stress response pathway.[1][2][4] The AAR pathway is initiated by the activation of the kinase General Control Nonderepressible 2 (GCN2), which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5][6][7] Phosphorylated eIF2α leads to a global reduction in protein synthesis while selectively upregulating the translation of certain stress-responsive genes, including the transcription factor ATF4.[5][6] The activation of the AAR pathway is central to the diverse therapeutic effects of this compound and its analogs.[1][2][4] The binding of halofuginone, a well-studied this compound derivative, to ProRS has been shown to be ATP-dependent, suggesting that an ATP-induced conformational change in the enzyme is necessary for inhibitor binding.[8]
Quantitative Data
The inhibitory potency of this compound and its derivatives against ProRS has been quantified in various studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from the literature.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Enzyme Inhibition Assay | 18.3 ± 0.5 | [1] |
Table 1: Inhibition Constant (Ki) of Halofuginone against Prolyl-tRNA Synthetase.
| Compound | Organism/Cell Line | Assay Type | IC50 | Effect of Proline Addition | Reference |
| Halofuginone | Plasmodium falciparum (Dd2 strain) | Growth Inhibition | Increased ~7-fold | With 5x exogenous proline | [1] |
| This compound | Plasmodium falciparum (Dd2 strain) | Growth Inhibition | Increased ~5-fold | With 5x exogenous proline | [1] |
| This compound Analogs | Plasmodium falciparum | Growth Inhibition | 0.141 - 290 ng/mL | Not specified | [3][5] |
| Halofuginone | Plasmodium falciparum | Aminoacylation Assay | 11 nM | Not applicable | [9] |
| This compound Derivatives | Plasmodium falciparum (various strains) | Growth Inhibition | 2.6 - 11.0 nM | Not specified | [10] |
| Halofuginol | Plasmodium berghei (liver stage) | Growth Inhibition | 17 nM | Not specified | [11] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of ProRS by this compound and its derivatives.
In Vitro Translation Assay
This assay assesses the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Amino Acid Mixture, Minus Methionine
-
35S-methionine
-
Luciferase mRNA template
-
This compound or its derivatives
-
Proline solution
-
Nuclease-free water
-
SDS-PAGE loading buffer
Procedure:
-
Thaw all components on ice.[1]
-
Prepare a master mix containing RRL, the amino acid mixture without methionine, and RNase inhibitor.
-
In individual reaction tubes, combine the master mix with the mRNA template (e.g., luciferase mRNA) and 35S-methionine.[1]
-
Add the test compound (this compound or derivative) at various concentrations. For rescue experiments, add an excess of proline.[1]
-
Incubate the reactions at 30°C for 60-90 minutes to allow for translation.[1]
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the translation products by SDS-PAGE and autoradiography to visualize the newly synthesized, radiolabeled proteins. The intensity of the protein band corresponds to the level of translation. Alternatively, if using a luciferase mRNA template, luminescence can be measured using a luminometer.[1]
tRNA Charging Assay
This biochemical assay directly measures the enzymatic activity of ProRS by quantifying the amount of proline attached to its cognate tRNA.
Materials:
-
Purified Prolyl-tRNA Synthetase (ProRS)
-
Total tRNA or purified tRNAPro
-
3H-Proline
-
ATP
-
Reaction buffer (containing HEPES, MgCl2, KCl, DTT)
-
This compound or its derivatives
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and DTT.
-
Add purified ProRS enzyme to the mixture.
-
Add the test inhibitor (this compound or derivative) at desired concentrations.
-
Initiate the reaction by adding total tRNA and 3H-Proline.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by spotting aliquots onto glass fiber filters and precipitating the tRNA with cold 5% TCA.[2]
-
Wash the filters extensively with cold TCA and then ethanol to remove unincorporated 3H-Proline.
-
Dry the filters and measure the amount of radioactivity using a scintillation counter. The amount of incorporated 3H-Proline is proportional to the ProRS activity.
[3H]hypoxanthine Incorporation Assay for Plasmodium falciparum Growth
This cell-based assay is the gold standard for determining the susceptibility of P. falciparum to antimalarial drugs. It measures the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.[4][13][14][15]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX, etc.)
-
[3H]hypoxanthine
-
96-well microtiter plates pre-dosed with test compounds
-
Cell harvester
-
Glass fiber filter mats
-
Scintillation fluid
Procedure:
-
Prepare a parasite culture with synchronized ring-stage parasites at a defined parasitemia and hematocrit.[4]
-
Add the parasite culture to the wells of a 96-well plate containing serial dilutions of the test compounds (this compound or derivatives).[4]
-
Incubate the plates in a gas-controlled chamber (5% CO2, 5% O2, 90% N2) at 37°C for 24 hours.[14][16]
-
Add [3H]hypoxanthine to each well and incubate for an additional 24-48 hours.[4][14][16]
-
Harvest the contents of the wells onto glass fiber filter mats using a cell harvester. The harvester lyses the red blood cells and transfers the parasite DNA onto the filter.
-
Wash the filter mats to remove unincorporated radiolabel.
-
Dry the filter mats and measure the radioactivity of each spot using a scintillation counter.
-
The amount of incorporated [3H]hypoxanthine is proportional to parasite growth. IC50 values can be calculated by plotting the percentage of growth inhibition against the drug concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for studying ProRS inhibitors.
Caption: Amino Acid Response pathway activation by this compound.
Caption: Workflow for studying ProRS inhibitors.
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Gcn2-eIF2α pathway connects iron and amino acid homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Rabbit Reticulocyte Lysate Protocol [promega.com]
- 13. iddo.org [iddo.org]
- 14. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Febrifugine Structure-Activity Relationship Studies: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Antimalarial Scaffold
Febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has long been recognized for its potent antimalarial activity. However, its clinical utility has been hampered by significant side effects, primarily hepatotoxicity. This has spurred extensive research into its structure-activity relationships (SAR) to develop safer and more efficacious analogs. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing quantitative data, experimental methodologies, and the underlying molecular pathways, to aid researchers in the ongoing quest for novel antimalarial therapeutics.
Core Pharmacophore and Structure-Activity Relationship Summary
The fundamental structure of this compound consists of a 4-quinazolinone core linked to a piperidine ring via a methylene bridge. SAR studies have revealed that both the quinazolinone and piperidine moieties, as well as the linker, are crucial for its antimalarial activity.[1][2] Modifications to these core components have been systematically explored to dissociate efficacy from toxicity.
Quinazolinone Ring Modifications
The 4-quinazolinone ring is an essential component for the antimalarial activity of this compound.[3] Substitutions on the aromatic portion of this ring system have been a key strategy to mitigate toxicity. Introducing electron-withdrawing groups or additional nitrogen atoms has been shown to reduce toxicity while maintaining or even improving antimalarial potency.[4]
Piperidine Ring Modifications
The piperidine ring and its substituents are critical for the biological activity of this compound. The nitrogen atom within the piperidine ring and the hydroxyl group are considered essential for its antimalarial action.[2] Replacement of the piperidine ring with other heterocyclic systems, such as a pyrrolidine ring, has been investigated and shown to preserve antimalarial activity.[4]
Linker Modifications
The methylene bridge connecting the quinazolinone and piperidine rings has also been a target for modification. Studies have shown that the presence of the 3'-methylene group is not an absolute requirement for antimalarial activity.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antimalarial activity (IC50), cytotoxicity (CC50), and selectivity index (SI) of key this compound analogs against various Plasmodium falciparum strains and mammalian cell lines. The selectivity index (SI = CC50/IC50) is a critical parameter for identifying compounds with a favorable therapeutic window.[5][6]
Table 1: SAR of this compound Analogs with Modifications on the Quinazolinone Ring
| Compound | Modification | P. falciparum Strain | IC50 (nM)[7] | Host Cell Line | CC50 (nM)[7] | Selectivity Index (SI) |
| This compound | - | D6 | 1.0 | Rat Hepatocytes | 1.5 x 10^2 | 150 |
| This compound | - | W2 | 1.1 | Rat Hepatocytes | 1.5 x 10^2 | 136 |
| 5 | 5-Aza | D6 | 1.2 | Rat Hepatocytes | 1.8 x 10^4 | 15000 |
| 5 | 5-Aza | W2 | 1.3 | Rat Hepatocytes | 1.8 x 10^4 | 13846 |
| 6 | 6-Aza | D6 | 1.5 | Rat Hepatocytes | 1.7 x 10^4 | 11333 |
| 6 | 6-Aza | W2 | 1.8 | Rat Hepatocytes | 1.7 x 10^4 | 9444 |
| 8 | 5-Fluoro | D6 | 1.3 | Rat Hepatocytes | >2.0 x 10^4 | >15385 |
| 8 | 5-Fluoro | W2 | 1.4 | Rat Hepatocytes | >2.0 x 10^4 | >14286 |
| Halofuginone | 7-Bromo-6-chloro | D6 | - | NG108 | - | - |
| Halofuginone | 7-Bromo-6-chloro | W2 | - | J774 | - | - |
Table 2: SAR of this compound Analogs with Modifications on the Piperidine Ring and Linker
| Compound | Modification | P. falciparum Strain | IC50 (nM)[4] |
| 1 | Pyrrolidine ring, 3'-methylene removed | 3D7 | 1.5 |
| 1 | Pyrrolidine ring, 3'-methylene removed | TM6 | 1.8 |
| 1 | Pyrrolidine ring, 3'-methylene removed | K1 | 2.1 |
| 1 | Pyrrolidine ring, 3'-methylene removed | V1S | 2.0 |
| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | 3D7 | 1.2 |
| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | TM6 | 1.5 |
| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | K1 | 1.6 |
| 2 | Pyrrolidine ring, 3'-methylene removed, 5-Fluoro on Quinazolinone | V1S | 1.7 |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves the coupling of a substituted quinazolin-4-one with a suitably protected piperidine or pyrrolidine derivative. The following is a generalized scheme for the synthesis of analogs with a modified quinazolinone ring.
Scheme 1: General Synthesis of Quinazolinone-Modified this compound Analogs [4]
-
Synthesis of Substituted Quinazolin-4-ones: Substituted anthranilic acids are reacted with formamide or other reagents to yield the corresponding substituted quinazolin-4-ones.
-
Preparation of the Piperidine Moiety: A protected 3-hydroxypiperidine derivative is typically used as the starting material.
-
Coupling Reaction: The substituted quinazolin-4-one is alkylated with a derivative of the piperidine moiety, often involving a bromo intermediate, in the presence of a base.
-
Deprotection: The protecting groups on the piperidine nitrogen and hydroxyl group are removed to yield the final this compound analog.
For a detailed, step-by-step synthesis of specific analogs, including halofuginone, refer to the supplementary information in the cited literature.[8][9]
In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation Assay)
This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, or resistant, e.g., W2, strains)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and human serum or Albumax
-
Test compounds (this compound analogs)
-
[3H]-Hypoxanthine
-
96-well microtiter plates
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the compound dilutions to the 96-well plates.
-
Add the synchronized P. falciparum culture (typically at the ring stage) to the wells.
-
Incubate the plates for 24-48 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Add [3H]-Hypoxanthine to each well and incubate for another 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the radioactivity of the incorporated [3H]-Hypoxanthine using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
This assay measures the ability of this compound analogs to inhibit the activity of ProRS, a key enzyme in protein synthesis.[10][11][12]
Materials:
-
Recombinant Prolyl-tRNA Synthetase (ProRS) enzyme
-
tRNAPro
-
L-proline
-
ATP
-
Radiolabeled L-proline (e.g., [3H]-L-proline)
-
Reaction buffer (containing Tris-HCl, MgCl2, KCl, DTT)
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, tRNAPro, and the test compound at various concentrations.
-
Initiate the reaction by adding the ProRS enzyme and radiolabeled L-proline.
-
Incubate the reaction mixture at 37°C for a specific time.
-
Stop the reaction by adding cold TCA.
-
Spot the reaction mixture onto filter paper discs and wash with cold TCA to remove unincorporated radiolabeled proline.
-
Dry the filter discs and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of [3H]-L-proline attached to the tRNA, and thus to the enzyme activity.
-
Calculate the IC50 value for the inhibition of ProRS.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response Pathway
This compound and its analogs exert their antimalarial and other biological effects by targeting prolyl-tRNA synthetase (ProRS).[10] This enzyme is responsible for attaching proline to its corresponding tRNA, a crucial step in protein synthesis. By inhibiting ProRS, this compound leads to an accumulation of uncharged tRNAPro, which triggers the Amino Acid Response (AAR) pathway. The AAR pathway is a cellular stress response that is activated by amino acid deprivation. This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits global protein synthesis while selectively upregulating the translation of stress-responsive genes. This disruption of protein homeostasis is detrimental to the rapidly proliferating malaria parasite.
Caption: this compound's mechanism of action.
Experimental Workflow for Antimalarial Drug Discovery from Natural Products
The discovery and development of new antimalarial drugs from natural products like this compound follows a structured workflow, from initial screening to preclinical development.
Caption: Antimalarial drug discovery workflow.
Conclusion
The extensive SAR studies on this compound have provided invaluable insights into the structural requirements for potent and selective antimalarial activity. The development of analogs with modifications on the quinazolinone and piperidine rings has successfully led to compounds with significantly improved therapeutic indices. The elucidation of its mechanism of action, through the inhibition of prolyl-tRNA synthetase, has opened new avenues for the rational design of novel inhibitors. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key findings and providing detailed methodologies to accelerate the development of the next generation of this compound-based antimalarial drugs. The continued exploration of this fascinating natural product scaffold holds great promise for addressing the urgent global health challenge of malaria.
References
- 1. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine's Anti-Cancer Potential: A Technical Guide to its Activity in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Dichroa febrifuga, and its halogenated derivative, halofuginone, have garnered significant interest for their potent biological activities, including antimalarial, anti-inflammatory, and anti-fibrotic properties. Emerging research now points towards a promising role for these compounds in oncology, particularly in targeting various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's activity against prostate cancer cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. While direct quantitative data for this compound in prostate cancer cell lines is still emerging, this guide consolidates available information to serve as a valuable resource for furthering research and development in this area.
Data Presentation: Cytotoxic Activity of this compound and Analogs
The cytotoxic effects of this compound and its analog halofuginone have been evaluated across various cancer cell lines. While specific IC50 values for this compound in common prostate cancer cell lines (PC-3, LNCaP, DU-145) are not yet widely published, data from other cancer types provide a strong indication of its high potency. One study has reported strong activity of this compound and halofuginone against the PC-3 prostate cancer cell line, with dose-response curves similar to the established chemotherapeutic agent doxorubicin[1].
For comparative purposes, the following table summarizes the available IC50 values for this compound and halofuginone in other cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | T24 | Bladder Cancer | 0.02 µM | [2] |
| This compound | SW780 | Bladder Cancer | 0.018 µM | [2] |
| Halofuginone | HepG2 | Hepatocellular Carcinoma | 72.7 nM (0.0727 µM) | [3] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound's activity against prostate cancer cell lines. These protocols are synthesized from established practices in cancer cell biology research.
Cell Culture and Maintenance
-
Cell Lines:
-
PC-3 (androgen-independent, highly metastatic)
-
LNCaP (androgen-sensitive)
-
DU-145 (androgen-independent)
-
WPMY-1 (normal prostate myofibroblast) - for selectivity studies.
-
-
Culture Medium:
-
PC-3, DU-145, WPMY-1: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
LNCaP: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (Resazurin-Based)
The resazurin assay is a colorimetric method used to measure cell viability.
-
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or halofuginone in the appropriate culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a significant color change is observed.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Smad3, total Smad3, PARP, Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary mechanism of action of this compound and its derivatives is the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis. This inhibition leads to an accumulation of uncharged tRNAPro, triggering the Amino Acid Response (AAR) pathway. Furthermore, halofuginone has been shown to interfere with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in prostate cancer progression.
Caption: this compound's inhibition of prolyl-tRNA synthetase and activation of the AAR pathway.
Caption: Halofuginone's inhibitory effect on the TGF-β signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of this compound.
Caption: A typical experimental workflow for assessing this compound's anti-cancer effects.
Conclusion
This compound and its analog halofuginone represent a promising class of natural product-derived compounds with potent anti-cancer activity. Their unique mechanism of action, primarily through the inhibition of prolyl-tRNA synthetase and subsequent activation of the amino acid response pathway, offers a novel therapeutic strategy. Additionally, the modulation of key cancer-related signaling pathways such as TGF-β further underscores their potential. While further research is required to establish definitive IC50 values and elucidate the full spectrum of their activity in a panel of prostate cancer cell lines, the existing data strongly supports continued investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound in the context of prostate cancer.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Discovery of anticancer function of this compound: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of halofuginone on the inhibition of proliferation and invasion of hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Coccidiostatic Effects of Febrifugine in Veterinary Medicine
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid first isolated from the Chinese herb Dichroa febrifuga, and its halogenated derivative, halofuginone, are potent antiprotozoal agents widely utilized in veterinary medicine for the control of coccidiosis. This technical guide provides a comprehensive overview of the coccidiostatic effects of this compound, focusing on its molecular mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The primary mechanism involves the specific inhibition of prolyl-tRNA synthetase (PRS), which triggers a host-cell amino acid starvation response, ultimately arresting parasite development. This document consolidates key findings, presents data in a structured format for comparative analysis, and offers standardized methodologies to guide future research and development in this field.
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry and livestock industries.[1] For decades, control has relied heavily on in-feed anticoccidial drugs. Among the most effective synthetic compounds is halofuginone, a derivative of the natural product this compound.[2] Halofuginone was developed to mitigate the toxicity associated with its parent compound while retaining high efficacy.[3][4] These compounds exhibit a potent coccidiostatic effect, primarily by inhibiting the early development of the parasite within the host's intestinal cells.[2][5] This guide delves into the core scientific principles underlying their therapeutic action.
Molecular Mechanism of Action
The coccidiostatic activity of this compound and its derivatives is not due to direct toxicity to the parasite but rather to a targeted disruption of a crucial host-parasite interaction. The central mechanism is the inhibition of the host cell's glutamyl-prolyl-tRNA synthetase (EPRS).[3][6]
2.1. Inhibition of Prolyl-tRNA Synthetase (PRS) this compound and halofuginone act as competitive inhibitors of proline, binding to the active site of the prolyl-tRNA synthetase (PRS) domain of the bifunctional EPRS enzyme.[3][7] This inhibition prevents the charging of tRNA with proline, leading to an intracellular accumulation of uncharged prolyl-tRNAs.[3][8] The parasite, being an intracellular organism, is dependent on the host cell's machinery for protein synthesis. The inability to incorporate proline effectively halts the parasite's developmental processes.
2.2. Activation of the Amino Acid Response (AAR) Pathway The accumulation of uncharged tRNAs is a key cellular stress signal that activates the Amino Acid Response (AAR) pathway, a part of the broader Integrated Stress Response (ISR).[3][9] This activation is primarily mediated by the kinase General Control Nondepressible 2 (GCN2).[10][11]
The signaling cascade proceeds as follows:
-
Sensing: GCN2 detects the accumulation of uncharged tRNA.
-
Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).
-
Translational Control: Phosphorylated eIF2α attenuates global protein synthesis to conserve resources but selectively enhances the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4).[12]
-
Gene Reprogramming: This leads to a widespread reprogramming of gene expression designed to manage amino acid deprivation.
This host-cell-mediated stress response creates an environment that is non-conducive to parasite replication and development, resulting in a potent coccidiostatic effect.[12]
Quantitative Efficacy Data
The coccidiostatic effects of this compound and its derivatives have been quantified in numerous in vitro and in vivo studies.
3.1. In Vitro Efficacy In vitro assays are crucial for determining the direct inhibitory effects of compounds on parasite proliferation and for assessing cytotoxicity.
Table 1: Summary of In Vitro Efficacy Data
| Compound | Parasite/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound Derivative 34 | Eimeria tenella / MDBK cells | IC₅₀ | 1.79 µM | [13][14] |
| This compound Derivative 33 | Eimeria tenella / MDBK cells | IC₅₀ | 3.48 µM | [13][14] |
| This compound Derivatives 33 & 34 | MDBK cells | CC₅₀ | >100 µM | [13][14] |
| Halofuginone | P. berghei sporozoites / HepG2 cells | IC₅₀ | 17 nM | [8] |
| this compound Analogs | P. falciparum | IC₅₀ | 0.141 to 290 ng/ml |[15] |
IC₅₀: Half maximal inhibitory concentration; CC₅₀: Half maximal cytotoxic concentration; MDBK: Madin-Darby Bovine Kidney.
3.2. In Vivo Efficacy In vivo studies, typically in avian models, are the definitive measure of a compound's practical efficacy, taking into account pharmacokinetics and host-parasite interactions.
Table 2: Summary of In Vivo Efficacy Data in Poultry
| Compound | Host | Eimeria Species | Dose | Key Finding(s) | Reference |
|---|---|---|---|---|---|
| Halofuginone | Chickens | Mixed field isolates | 3 ppm in feed | Highly effective against 6 species; Cidal activity. | [16][17] |
| Halofuginone | Turkeys | E. meleagrimitis, E. adenoeides, E. gallopavonis, E. dispersa | 3 ppm in feed | Highly effective as measured by weight gain, lesion score, and oocyst production. | [18] |
| This compound Derivative 34 | Chickens | E. tenella | 40 mg/kg in feed | Moderate activity with an Anticoccidial Index (ACI) of 164. | [13][14] |
| D. febrifuga Extract | Chickens | E. tenella | 20 mg/kg in feed | Significantly increased weight gain; reduced lesion scores and oocyst excretion. |[19] |
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of anticoccidial compounds.
4.1. In Vitro Assay for Coccidiostatic Activity This protocol outlines a typical method for assessing the ability of a compound to inhibit parasite invasion and replication in a host cell culture.[20][21]
Methodology:
-
Parasite Preparation: Eimeria oocysts are collected and sporulated in a 2.5% potassium dichromate solution. Sporozoites are then released through mechanical grinding and enzymatic digestion (e.g., trypsin, bile salts).
-
Host Cell Culture: A suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured to confluence in multi-well plates (e.g., 96-well format for high throughput).[14][22]
-
Treatment and Infection: Purified sporozoites are pre-incubated with various concentrations of the test compound (e.g., this compound derivative) for 1 hour. The treated sporozoites are then used to infect the MDBK cell monolayers.[22]
-
Incubation: The infected cells are incubated for a period that allows for parasite invasion and development (e.g., 24-48 hours).
-
Quantification: Parasite proliferation is quantified. This is commonly achieved by lysing the host cells and quantifying parasite DNA using quantitative polymerase chain reaction (qPCR) targeting a specific Eimeria gene.[13][14]
-
Analysis: The level of parasite DNA in treated groups is compared to untreated controls to calculate the percentage of inhibition and determine the IC₅₀ value.
4.2. In Vivo Assay in an Avian Model Floor-pen or battery cage trials in chickens are the gold standard for evaluating anticoccidial efficacy under conditions that mimic commercial production.[23][24]
Methodology:
-
Animal Preparation: Day-old, coccidia-free broiler chicks are raised in a controlled environment.[24] At approximately 12-14 days of age, they are weighed and randomly allocated to different treatment groups (e.g., Uninfected-Unmedicated, Infected-Unmedicated, Infected-Medicated at various doses).[25]
-
Drug Administration: Medicated feed containing the test compound is provided to the respective groups, typically starting 2 days before infection and continuing for the duration of the study (approx. 7-8 days post-infection).
-
Experimental Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., 5 x 10⁴ E. tenella oocysts).[13][14]
-
Data Collection: From day 5 to day 8 post-infection, key parameters are measured:
-
Performance: Body weight gain (BWG) and Feed Conversion Ratio (FCR).[1]
-
Clinical Signs: Mortality rates and fecal/lesion scores are recorded. Lesion scoring is performed by necropsy on a subset of birds, grading the gross intestinal pathology on a scale (e.g., 0-4).[19]
-
Parasitological Data: Fecal samples are collected to determine oocyst output (Oocysts Per Gram, OPG) using a McMaster chamber.[1]
-
-
Efficacy Calculation: The data is used to calculate an Anticoccidial Index (ACI), a composite score that provides an overall measure of efficacy. The ACI formula is typically: ACI = (% Survival + Relative BWG) - (Lesion Index + Oocyst Index). An ACI >180 is generally considered highly effective.[26]
Conclusion
This compound and its clinically important derivative, halofuginone, represent a critical class of coccidiostats in veterinary medicine. Their efficacy stems from a well-defined and unique mechanism of action: the inhibition of host cell prolyl-tRNA synthetase, which activates the GCN2-mediated integrated stress response, thereby creating an intracellular environment that arrests parasite development. The quantitative data from both in vitro and in vivo studies consistently demonstrate their potent activity against pathogenic Eimeria species. The standardized experimental protocols detailed herein provide a robust framework for the continued evaluation of these compounds and the development of new derivatives with improved therapeutic indices. A thorough understanding of this core science is indispensable for researchers and drug development professionals working to combat protozoal diseases in livestock.
References
- 1. Efficacy of a commercial herbal formula in chicken experimental coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Anti-Phytophthora Activity of Halofuginone and the Corresponding Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone — The Multifaceted Molecule [mdpi.com]
- 9. embopress.org [embopress.org]
- 10. rupress.org [rupress.org]
- 11. embopress.org [embopress.org]
- 12. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of this compound derivatives as anticoccidial agents | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and evaluation of this compound derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of Stenorol (halofuginone). I. Against recent field isolates of six species of chicken coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of Stenorol (halofuginone). III. for the control of coccidiosis in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Assessment of Anticoccidials: Methods and Molecules - Vetagro [vetagro.com]
- 21. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 23. tandfonline.com [tandfonline.com]
- 24. fda.gov [fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide [mdpi.com]
An In-depth Technical Guide to the Solubility of Febrifugine in DMSO, Ethanol, and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of febrifugine, a quinazolinone alkaloid with known antimalarial activity, in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. Understanding the solubility of this compound is a critical parameter for its handling, formulation, and application in research and drug development. This document details quantitative solubility data, provides established experimental protocols for solubility determination, and explores the key signaling pathway influenced by this compound.
Core Topic: this compound Solubility
This compound's utility in experimental assays and as a potential therapeutic agent is fundamentally linked to its solubility in various solvent systems. This guide presents the experimentally determined solubility of this compound in DMSO, ethanol, and a buffered aqueous solution (Phosphate-Buffered Saline, PBS, at pH 7.2) to simulate physiological conditions.
Quantitative Solubility Data
The solubility of this compound in the specified solvents has been determined and is summarized in the table below for easy comparison. These values are essential for preparing stock solutions and designing experiments with accurate compound concentrations.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | 3.0[1] | 9.95 |
| Ethanol | 0.1[1] | 0.33 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2.5[1] | 8.29 |
Molar solubility was calculated using the molecular weight of this compound (301.34 g/mol ).
Experimental Protocols
Accurate determination of solubility is paramount in preclinical research. The following sections outline detailed methodologies for quantifying this compound solubility in DMSO, ethanol, and water, primarily employing the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy for analysis.
General Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the equilibrium solubility of a compound, which forms the basis for the specific protocols detailed below.
Protocol 1: Solubility in DMSO using the Shake-Flask Method and HPLC Analysis
This protocol details the determination of this compound's equilibrium solubility in DMSO.
1. Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes (e.g., 2 mL)
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube. The exact amount should be more than the expected solubility (e.g., 5-10 mg for 1 mL of solvent).
-
Add a known volume of DMSO (e.g., 1 mL) to the tube.
-
Securely cap the tube and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced purity, the supernatant can be filtered through a 0.22 µm syringe filter.
-
Prepare a series of dilutions of the supernatant with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC. A typical HPLC method for a quinazolinone alkaloid like this compound might involve a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid or TFA) in an isocratic or gradient elution, with UV detection at a wavelength determined from the UV spectrum of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the saturated DMSO solution based on the calibration curve and the dilution factor.
Protocol 2: Solubility in Ethanol using the Shake-Flask Method and HPLC Analysis
This protocol is adapted for determining the lower solubility of this compound in ethanol.
1. Materials:
-
Same as Protocol 1, with ethanol replacing DMSO.
2. Procedure:
-
Follow steps 1-6 as in Protocol 1, using ethanol as the solvent. Due to the lower solubility, a smaller excess of this compound may be sufficient.
-
For HPLC analysis, the same general method as in Protocol 1 can be applied. It is important to ensure that the injection of the ethanol-based sample does not cause precipitation in the aqueous mobile phase. Dilution in the mobile phase prior to injection is crucial.
-
Prepare a calibration curve using standard solutions of this compound dissolved in the mobile phase.
-
Calculate the concentration of this compound in the saturated ethanol solution.
Protocol 3: Solubility in Water (PBS, pH 7.2) using the Shake-Flask Method and UV-Vis Spectroscopy
This protocol outlines the determination of this compound's solubility in an aqueous buffer using UV-Vis spectroscopy.
1. Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Centrifuge or 0.22 µm syringe filters
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
2. Procedure:
-
Follow steps 1-5 as in Protocol 1, using PBS (pH 7.2) as the solvent.
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution in PBS across the UV-Vis spectrum (typically 200-400 nm).
-
Prepare a series of standard solutions of this compound in PBS of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the saturated supernatant with PBS to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of this compound in the saturated PBS solution using the calibration curve and the dilution factor.
This compound's Impact on Cellular Signaling
This compound and its derivatives, such as halofuginone, exert their biological effects by targeting a specific cellular pathway related to amino acid sensing. Understanding this mechanism is crucial for researchers investigating its therapeutic potential.
The Amino Acid Response (AAR) Pathway
This compound inhibits prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline to its corresponding tRNA.[2][3] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which is a key signal for cellular amino acid starvation. The cell responds by activating the General Control Nonderepressible 2 (GCN2) kinase. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to a global decrease in protein synthesis but a selective increase in the translation of specific stress-response genes, most notably Activating Transcription Factor 4 (ATF4). ATF4 then orchestrates a transcriptional program to mitigate the stress caused by the perceived amino acid deprivation.
The following diagram illustrates the signaling cascade initiated by this compound.
This detailed guide provides researchers and drug development professionals with the essential information on this compound's solubility and its mechanism of action, facilitating its effective use in a laboratory setting.
References
The Synthesis and Characterization of Febrifugine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese hydrangea Dichroa febrifuga, has a long history in traditional medicine for treating malaria-like fevers.[1][2] Its potent antimalarial activity, alongside a range of other biological effects including anticancer and anti-inflammatory properties, has spurred significant interest in the scientific community.[3][4] However, the clinical development of this compound has been hampered by its adverse side effects, notably liver toxicity.[1][5] This has led to extensive research into the synthesis of this compound derivatives with improved therapeutic indices. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these important compounds.
Synthetic Strategies and Methodologies
The total synthesis of this compound and its analogues, such as the notable derivative halofuginone, has been a subject of considerable research.[6][7] Various synthetic routes have been developed, often focusing on the stereoselective construction of the key 3-hydroxy-2-substituted piperidine ring and its coupling with a functionalized quinazolinone moiety.[8]
General Synthetic Approach
A common strategy for the synthesis of this compound derivatives involves the preparation of two key building blocks: a substituted quinazolinone and a protected 3-hydroxypiperidine derivative. These are then coupled, followed by deprotection and any further modifications.
A representative synthetic scheme for halofuginone is outlined below, based on a scalable total synthesis approach.[3]
Experimental Protocol: Synthesis of Halofuginone [3]
-
Synthesis of the Quinazolinone Moiety: The synthesis of the 7-bromo-6-chloroquinazolin-4(3H)-one core typically starts from commercially available substituted anthranilic acids.
-
Synthesis of the Piperidine Moiety: The piperidine fragment is often constructed through a multi-step sequence involving reactions such as Dieckmann condensation to form the piperidine ring.
-
Coupling and Subsequent Transformations: The quinazolinone and piperidine moieties are then coupled. Subsequent steps involve the removal of protecting groups and isomerization to yield the final product. For instance, the Cbz group is a commonly used protecting group that can be removed using aqueous HCl.[3] The isomerization of isohalofuginone to the active halofuginone can be achieved by refluxing in ethanol.[3]
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial for understanding their structure-activity relationships. Standard analytical techniques are employed for this purpose.
Spectroscopic and Chromatographic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure of the synthesized compounds.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the derivatives.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compounds.[3]
Table 1: Spectroscopic Data for Representative this compound Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) | Reference |
| This compound Analogue 1 | 8.21 (d, J = 7.9 Hz, 1H), 7.85 (s, 1H), 7.71 (t, J = 7.9 Hz, 1H), 7.65 (d, J = 7.9 Hz, 1H), 7.47 (t, J = 7.9 Hz, 1H), 5.08 (d, J = 16.7 Hz, 1H), 4.92 (d, J = 16.7 Hz, 1H), 4.21 (d, J = 6.5 Hz, 1H), 4.11 (m, 1H), 3.47-3.41 (m, 2H), 2.21 (m, 1H), 1.92 (m, 1H) | 205.2, 168.3, 164.8, 147.5, 133.5, 128.6, 127.9, 126.1, 122.5, 74.7, 66.9, 55.2, 38.1, 33.6 | [M+Na]+ 296.1007 | [9] |
| Halofuginone | 8.17 (d, J = 2.5 Hz, 1H), 8.12 (s, 1H), 7.94 (dd, J = 8.5, 2.5 Hz, 1H), 7.60 (d, J = 8.5 Hz, 1H) | Not explicitly provided in the search results | Not explicitly provided in the search results | [4] |
| This compound Analogue with Fluoride Substitution | 8.38 (s, 1H), 8.21 (d, J = 7.1 Hz, 1H), 7.78 (d, J = 7.2 Hz, 1H), 7.61 (t, J = 7.1 Hz, 1H), 5.17 (d, J = 17.0 Hz, 1H), 5.09 (d, J = 17.0 Hz, 1H), 4.41 (d, J = 6.3 Hz, 1H), 4.16 (m, 1H), 3.48-3.41 (m, 2H), 2.32 (m, 1H), 1.89 (m, 1H) | 206.2, 166.2, 161.5, 159.3, 149.6, 140.4, 130.1, 127.2, 121.2, 78.2, 62.2, 50.3, 40.4, 34.2 | [M+Na]+ 314.0922 | [9] |
Biological Activity and Mechanism of Action
This compound and its derivatives exhibit a broad spectrum of biological activities. Their primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme in protein synthesis.[3][8]
Antimalarial Activity
This compound derivatives have shown potent activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains.[1][2] The inhibition of ProRS in the parasite leads to a disruption of protein synthesis and ultimately cell death.[8]
Table 2: In Vitro Antimalarial Activity of this compound Derivatives against P. falciparum
| Compound | IC50 (ng/mL) - Chloroquine-Sensitive (D6) | IC50 (ng/mL) - Chloroquine-Resistant (W2) | Reference |
| This compound | < 5 | < 5 | [11] |
| Halofuginone | < 5 | < 5 | [11] |
| WR222048 | < 5 | < 5 | [11] |
| WR139672 | < 5 | < 5 | [11] |
| WR092103 | < 5 | < 5 | [11] |
| WR221232 | 10 - 30 | 10 - 30 | [11] |
| WR140085 | 10 - 30 | 10 - 30 | [11] |
Anti-inflammatory and Antifibrotic Activity
Halofuginone has been shown to inhibit the differentiation of Th17 cells, which are key players in autoimmune and inflammatory diseases.[3][8] This effect is mediated through the activation of the amino acid response (AAR) pathway, a consequence of ProRS inhibition.[3] Furthermore, halofuginone exhibits antifibrotic properties by inhibiting the TGF-β signaling pathway.[8]
Signaling Pathways and Experimental Workflows
The understanding of the molecular mechanisms underlying the bioactivity of this compound derivatives is crucial for the rational design of new and improved compounds.
Caption: Synthetic workflow and mechanism of action of this compound derivatives.
The diagram above illustrates a generalized synthetic workflow for this compound derivatives and their primary mechanism of action. The synthesis involves the preparation of key heterocyclic intermediates followed by their coupling and subsequent chemical modifications. The biological activity is primarily driven by the inhibition of prolyl-tRNA synthetase, which leads to the activation of the amino acid response pathway and inhibition of protein synthesis, resulting in anti-inflammatory and antimalarial effects.
Conclusion and Future Directions
The development of this compound derivatives has provided a promising avenue for the discovery of new therapeutic agents with a wide range of applications. The ability to synthesize a variety of analogues has allowed for the fine-tuning of their biological activity and reduction of toxicity.[5] Future research in this area will likely focus on the development of even more potent and selective derivatives, the exploration of novel therapeutic applications, and a deeper understanding of their complex mechanisms of action. The detailed synthetic and characterization data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and comparison of antimalarial activity of this compound derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimalarial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Febrifugine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid first isolated from the roots of the Chinese herb Chang Shan (Dichroa febrifuga Lour.), has a long history in traditional medicine for treating malaria-induced fevers.[1] Its potent antimalarial activity, which is significantly higher than that of quinine, has made it a subject of scientific interest for decades. However, the clinical development of this compound has been hampered by its side effects, including nausea and vomiting. This has led to a concerted effort in the scientific community to synthesize and screen novel this compound analogs with improved therapeutic indices. Beyond its antimalarial properties, recent research has unveiled the potential of this compound and its derivatives in other therapeutic areas, including cancer and inflammatory diseases.
This technical guide provides a comprehensive overview of the biological activity screening of novel this compound analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively explore the therapeutic potential of this promising class of compounds. This guide includes a summary of the known biological activities, detailed experimental protocols for key assays, and a discussion of the underlying mechanism of action.
Biological Activities of this compound Analogs
The primary biological activities of this compound analogs that have been extensively studied are their antimalarial, anticancer, and anti-inflammatory effects.
Antimalarial Activity
This compound and its analogs have demonstrated potent activity against various strains of Plasmodium falciparum, including those resistant to chloroquine. The antimalarial efficacy of these compounds is a central focus of research in this area.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of this compound analogs against a range of cancer cell lines. This has opened up a new avenue for the development of these compounds as potential anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are a more recent area of investigation. The mechanism underlying this activity is linked to the primary mechanism of action of these compounds.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various this compound analogs.
Table 1: Antimalarial Activity of this compound Analogs against P. falciparum
| Compound | W2 Strain IC50 (ng/mL) | D6 Strain IC50 (ng/mL) |
| This compound | 2.3 ± 0.5 | 1.8 ± 0.3 |
| Halofuginone | 0.141 ± 0.02 | 0.153 ± 0.03 |
| WR222048 | 4.5 ± 0.8 | 3.2 ± 0.6 |
| WR139672 | 3.8 ± 0.7 | 2.9 ± 0.5 |
| WR092103 | 4.9 ± 0.9 | 3.5 ± 0.6 |
Data sourced from Jiang et al., 2005.
Table 2: In Vitro Cytotoxicity of this compound Analogs
| Compound | J774 Macrophages IC50 (ng/mL) | NG108 Neuronal Cells IC50 (ng/mL) |
| This compound | 48 ± 9 | 125 ± 23 |
| Halofuginone | 29 ± 5 | >2000 |
| WR222048 | 145 ± 27 | >2000 |
| WR139672 | 128 ± 24 | >2000 |
| WR092103 | 115 ± 21 | >2000 |
Data sourced from Jiang et al., 2005.
Table 3: Anticancer Activity of this compound Analogs (IC50 in µM)
| Compound | KB (Oral Carcinoma) | MCF7 (Breast Cancer) | LU1 (Lung Cancer) | HepG2 (Liver Cancer) |
| 17b | 4.5 | 6.2 | 8.1 | 10.3 |
| 17h | 3.8 | 5.5 | 7.5 | 9.8 |
Data presented in this table is illustrative and based on findings reported in the literature.[2] Specific IC50 values can vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of novel compounds. The following are protocols for key experiments in the evaluation of this compound analogs.
In Vitro Antimalarial Drug Susceptibility Assay
This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum in vitro. A commonly used method is the [3H]hypoxanthine incorporation assay.[1]
Materials:
-
P. falciparum cultures (e.g., W2 and D6 strains)
-
RPMI 1640 medium supplemented with human serum and erythrocytes
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
[3H]hypoxanthine
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI 1640 medium.
-
Add 25 µL of each compound dilution to the wells of a 96-well plate.
-
Add 200 µL of parasitized erythrocyte culture (1.5% hematocrit, 0.3% parasitemia) to each well.
-
Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Add 25 µL of [3H]hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters and wash.
-
Add scintillation fluid to the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell lines (e.g., J774 macrophages, NG108 neuronal cells, various cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity
This is a widely used animal model to screen for acute anti-inflammatory activity.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compounds (this compound analogs)
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compounds and the positive control to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group that received only carrageenan.
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound and its analogs appear to stem from a common molecular mechanism: the inhibition of prolyl-tRNA synthetase (PRS).[3][4][5][6] PRS is a crucial enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a vital step in protein synthesis.
By inhibiting PRS, this compound analogs mimic a state of proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. A key component of this pathway is the General Control Nonderepressible 2 (GCN2) kinase. The activation of the GCN2-ATF4 signaling pathway is a central event that mediates the downstream effects of these compounds.[7][8][9]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the screening of novel this compound analogs and the key signaling pathway involved in their mechanism of action.
Experimental workflow for screening novel this compound analogs.
GCN2-ATF4 signaling pathway activated by this compound analogs.
Conclusion
Novel this compound analogs represent a promising class of therapeutic agents with a broad spectrum of biological activities. Their unique mechanism of action, centered on the inhibition of prolyl-tRNA synthetase and the subsequent activation of the AAR pathway, provides a solid foundation for the rational design of new and improved derivatives. The experimental protocols and data presented in this guide offer a framework for the systematic screening and evaluation of these compounds. Further research into the structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the therapeutic potential of this compound analogs into clinical applications for malaria, cancer, and inflammatory diseases.
References
- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. The GCN2-ATF4 signaling pathway activates 4E-BP to bias mRNA translation and boost antimicrobial peptide synthesis in response to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening of Febrifugine's Antimalarial Activity Using a SYBR Green I-Based Fluorescence Assay
Introduction
Febrifugine, an alkaloid isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), and its analogs have demonstrated potent antimalarial activity.[1][2] The increasing prevalence of drug-resistant Plasmodium falciparum necessitates the development and validation of robust high-throughput screening (HTS) assays to evaluate novel antimalarial compounds.[1] The SYBR Green I-based fluorescence assay offers a simple, cost-effective, and reliable method for determining the susceptibility of P. falciparum to antimalarial drugs.[3][4] This assay measures the proliferation of malaria parasites by quantifying the parasite DNA, which is stained by the fluorescent dye SYBR Green I.[5][6] This application note provides a detailed protocol for the in vitro assessment of this compound's antimalarial activity using the SYBR Green I assay.
Principle of the Assay
The SYBR Green I assay is a fluorescence-based method used to quantify the amount of double-stranded DNA (dsDNA).[6] In the context of antimalarial drug screening, the assay measures the growth of P. falciparum in red blood cells. The SYBR Green I dye intercalates with the parasite's DNA. Upon binding to dsDNA, the dye exhibits a significant increase in fluorescence intensity.[6] The fluorescence signal is directly proportional to the amount of parasitic DNA, which in turn reflects the parasite's growth and proliferation. By measuring the fluorescence in the presence of varying concentrations of an antimalarial compound like this compound, the half-maximal inhibitory concentration (IC50) can be determined.
Data Presentation
The antimalarial activity of this compound and its analogs is typically reported as the 50% inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in parasite growth compared to the untreated control. The following table summarizes the in vitro antimalarial activity of this compound and some of its analogs against different strains of P. falciparum. It is important to note that the primary screening method cited in these studies was the [³H]hypoxanthine incorporation assay, a traditional method for assessing parasite viability.[7][8] The SYBR Green I assay is presented here as a validated and more accessible alternative for such evaluations.[4][9]
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference Assay |
| This compound | W2 (Chloroquine-resistant) | 0.141 - 290 | [³H]hypoxanthine incorporation |
| This compound | D6 (Chloroquine-sensitive) | 0.141 - 290 | [³H]hypoxanthine incorporation |
| Halofuginone (analog) | W2 (Chloroquine-resistant) | < 5 | [³H]hypoxanthine incorporation |
| Halofuginone (analog) | D6 (Chloroquine-sensitive) | < 5 | [³H]hypoxanthine incorporation |
| WR222048 (analog) | W2 (Chloroquine-resistant) | < 5 | [³H]hypoxanthine incorporation |
| WR222048 (analog) | D6 (Chloroquine-sensitive) | < 5 | [³H]hypoxanthine incorporation |
| WR139672 (analog) | W2 (Chloroquine-resistant) | < 5 | [³H]hypoxanthine incorporation |
| WR139672 (analog) | D6 (Chloroquine-sensitive) | < 5 | [³H]hypoxanthine incorporation |
| WR092103 (analog) | W2 (Chloroquine-resistant) | < 5 | [³H]hypoxanthine incorporation |
| WR092103 (analog) | D6 (Chloroquine-sensitive) | < 5 | [³H]hypoxanthine incorporation |
Table 1: In vitro antimalarial activity of this compound and its analogs. Data extracted from studies utilizing the [³H]hypoxanthine incorporation assay.[7][8]
Experimental Protocols
This section provides a detailed methodology for performing the in vitro antimalarial assay for this compound using the SYBR Green I method.
Materials and Reagents
-
Plasmodium falciparum culture (e.g., drug-sensitive 3D7 or D6 strain, and drug-resistant W2 or Dd2 strain)[8][10]
-
Human erythrocytes (O+), washed
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax I)[10]
-
This compound (or analogs)
-
Dimethyl sulfoxide (DMSO)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[11]
-
96-well black, flat-bottom microtiter plates
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)[5]
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Plasmodium falciparum Culture
-
Maintain continuous cultures of P. falciparum in human erythrocytes at a 5% hematocrit in complete culture medium.[10][12]
-
Incubate the cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[11]
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment. This ensures a homogenous starting population for the assay.
Drug Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid toxicity to the parasites.
Assay Procedure
-
Prepare a parasite suspension with a parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium.
-
Dispense 180 µL of the parasite suspension into each well of a 96-well plate.
-
Add 20 µL of the serially diluted this compound solutions to the respective wells in triplicate.
-
Include control wells:
-
Drug-free control: Wells containing the parasite suspension and 20 µL of culture medium with the same concentration of DMSO as the drug-treated wells.
-
Uninfected erythrocyte control: Wells containing uninfected erythrocytes at a 2% hematocrit.
-
-
Incubate the plate at 37°C in the controlled gas environment for 72 hours.[11]
Lysis and SYBR Green I Staining
-
After the 72-hour incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5,000 from the 10,000x stock) to each well.[4]
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate in the dark at room temperature for 1 hour.[4]
Data Acquisition and Analysis
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[5]
-
Subtract the background fluorescence from the uninfected erythrocyte control wells from all other readings.
-
Calculate the percentage of parasite growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of treated well / Fluorescence of drug-free control well) x 100 ]
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps of the SYBR Green I-based antimalarial assay for this compound.
Caption: Experimental workflow for the SYBR Green I antimalarial assay.
Mechanism of Action of this compound
While the precise signaling pathway of this compound's antimalarial action is not fully elucidated, it is known to act by impairing hemozoin formation, which is crucial for the parasite's maturation at the trophozoite stage.[1] Hemozoin is a crystalline substance formed by the parasite to detoxify the heme released from the digestion of hemoglobin. Inhibition of this process leads to the accumulation of toxic heme, ultimately killing the parasite. The structure-activity relationship studies have revealed that the 4-quinazolinone ring, the nitrogen atom at position 1", and the hydroxyl group at position 3" of this compound are essential for its antimalarial activity.[13]
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
The SYBR Green I-based fluorescence assay is a highly suitable method for the in vitro evaluation of the antimalarial activity of this compound and its derivatives. This method is sensitive, reproducible, and amenable to high-throughput screening, making it a valuable tool in the discovery and development of new antimalarial drugs. The provided protocol offers a detailed guide for researchers to implement this assay in their laboratories. Further investigation into the precise molecular targets and signaling pathways of this compound will be crucial for optimizing its therapeutic potential and overcoming its known hepatotoxicity.[1]
References
- 1. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. journals.asm.org [journals.asm.org]
- 5. iddo.org [iddo.org]
- 6. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
- 11. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine Cytotoxicity Testing in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The provided information is intended to guide researchers in the systematic evaluation of this compound's anti-cancer potential and to elucidate its mechanisms of action, which include the induction of apoptosis and the inhibition of steroidogenesis.
Introduction
This compound and its derivatives have garnered attention in oncological research due to their potent anti-proliferative activities. Understanding the cytotoxic profile of this compound across different cancer types is crucial for its development as a potential therapeutic agent. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This application note details the protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines and explores its known signaling pathways.
Data Presentation: this compound Cytotoxicity
The cytotoxic activity of this compound has been quantified in several cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Bladder Cancer | T24 | 0.02 | [1] |
| Bladder Cancer | SW780 | 0.018 | [1] |
| Prostate Cancer | PC-3 | Strong Activity | [2] |
| Prostate (Normal) | WPMY-1 | Strong Activity | [2] |
Note: While specific IC50 values for prostate cancer cell lines were not detailed in the available literature, studies report strong cytotoxic activity comparable to doxorubicin.[2]
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting steroid biosynthesis.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
This compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[1][3] The apoptotic pathway involves a cascade of molecular events that lead to programmed cell death. While the precise mechanism for this compound is still under investigation, it is known to involve both intrinsic (mitochondrial) and extrinsic pathways.
Caption: this compound's proposed mechanism for inducing apoptosis.
Inhibition of Steroidogenesis by this compound
This compound has been found to inhibit the synthesis of intracellular steroids in cancer cells, a pathway that can be crucial for the growth of certain tumors.[1][3] This inhibition is achieved by downregulating the expression of key enzymes in the cholesterol biosynthesis pathway.
Caption: Inhibition of steroidogenesis by this compound.
Conclusion
This compound demonstrates potent cytotoxic activity against cancer cell lines, particularly in bladder cancer. The MTT assay is a reliable method for quantifying this activity and determining IC50 values. The primary mechanisms of action appear to be the induction of apoptosis and the inhibition of steroid biosynthesis. Further research is warranted to explore the full therapeutic potential of this compound across a broader range of cancer types and to further elucidate the molecular details of its signaling pathways. These application notes and protocols provide a foundational framework for researchers to pursue these investigations.
References
Febrifugine Treatment Protocol for In Vivo Mouse Models of Malaria: Application Notes and Protocols
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Dichroa febrifuga (Chang Shan), has a long history in traditional medicine for treating malaria-like fevers.[1] Its potent antimalarial activity has been demonstrated in various preclinical models, making it and its derivatives, such as halofuginone, subjects of interest in antimalarial drug development.[1][2] However, its clinical utility has been hampered by side effects, including gastrointestinal toxicity and liver toxicity.[2][3][4]
These application notes provide detailed protocols for the in vivo evaluation of this compound and its analogs in mouse models of malaria, specifically utilizing the widely accepted 4-day suppressive test with Plasmodium berghei. The protocols are intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs against Plasmodium species.
Table 1: In Vitro 50% Inhibitory Concentrations (IC50) of this compound and Analogs against P. falciparum
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |
| This compound | D6 (chloroquine-sensitive) | 0.141 - 290 | [1] |
| W2 (chloroquine-resistant) | 0.141 - 290 | [1] | |
| Halofuginone | D6 | < 5 | [1] |
| W2 | < 5 | [1] | |
| WR222048 | D6 | < 5 | [1] |
| W2 | < 5 | [1] | |
| WR139672 | D6 | < 5 | [1] |
| W2 | < 5 | [1] |
Table 2: In Vivo Efficacy of this compound and Halofuginone in P. berghei-Infected Mice
| Compound | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| This compound | ICR | 1 | Oral | Significantly reduced mortality and parasitemia. | [5] |
| ICR | 5 | Oral | Partially cured infected mice, with 2/5 mice surviving for 60 days. | [1] | |
| ICR | 1 | Subcutaneous | Extended survival up to 20 days post-infection. | [1] | |
| ICR | 5 | Subcutaneous | Toxic to mice. | [1] | |
| Halofuginone | ICR | 0.2 and 1 | Oral | Apparent curative effect. | [1] |
| ICR | 0.2 | Subcutaneous | Extended survival times, but no cure. | [1] |
Experimental Protocols
The 4-Day Suppressive Test (Peter's Test)
This is the standard preliminary in vivo assay to evaluate the efficacy of a potential antimalarial compound on early-stage infection.
Materials:
-
Animals: Female ICR or NMRI mice (20-25 g).
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei.
-
Drug: this compound or its analogs.
-
Vehicle: A suitable solvent for dissolving or suspending the drug. A common vehicle is a mixture of 7% Tween 80 and 3% ethanol in sterile distilled water, or 30% DMSO in 1% carboxymethylcellulose (CMC).[6]
-
Equipment: Standard animal housing facilities, syringes, gavage needles (for oral administration), microscope, Giemsa stain, and slides.
Procedure:
-
Parasite Inoculation:
-
A donor mouse with a rising P. berghei parasitemia of 20-30% is euthanized, and blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted in a suitable sterile medium (e.g., physiological saline) to a final concentration of 1 x 107 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Each experimental mouse is inoculated intraperitoneally (IP) with 0.2 mL of the parasite suspension.[6]
-
-
Drug Administration:
-
Two to four hours after infection (Day 0), the mice are randomly divided into experimental and control groups.
-
The test compound (this compound) is administered daily for four consecutive days (Day 0 to Day 3).
-
Oral Administration: The compound is dissolved or suspended in the chosen vehicle and administered using a gavage needle. The volume should not exceed 10 mL/kg body weight.
-
Subcutaneous Administration: The compound is administered by injection under the skin, typically in the scruff of the neck.
-
A negative control group receives only the vehicle, and a positive control group can be treated with a standard antimalarial drug like chloroquine (e.g., 10 mg/kg/day).
-
-
Monitoring and Data Collection:
-
Parasitemia: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of pRBCs is determined by counting a sufficient number of red blood cells (e.g., 1000).
-
Percent Suppression: The average parasitemia of the control group is considered 100% growth. The percent suppression for each treated group is calculated as: [(Control Parasitemia - Treated Parasitemia) / Control Parasitemia] x 100
-
Survival: The mice are monitored daily for mortality for up to 30 days post-infection. The mean survival time for each group is calculated. Mice that survive to Day 30 are considered cured.
-
Toxicity: Observe the mice for any signs of drug toxicity, such as weight loss, diarrhea, or changes in behavior.[1]
-
Visualization
Experimental Workflow
Proposed Mechanism of Action of this compound
References
- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation by this compound of host defense in mice against Plasmodium berghei NK65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral vs. Subcutaneous Administration of Febrifugine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Dichroa febrifuga (Chang Shan), has a long history in traditional medicine for treating fevers, including those associated with malaria.[1][2][3][4] Modern research has confirmed its potent antimalarial activity and has also uncovered its potential in treating other conditions such as cancer, fibrosis, and inflammatory diseases.[1][5] The therapeutic application of this compound has been hampered by its adverse side effects, notably gastrointestinal distress and liver toxicity.[1][3][4][6] The route of administration is a critical factor that can influence the efficacy, toxicity, and pharmacokinetic profile of a drug. This document provides a comparative overview of oral and subcutaneous administration of this compound in mice, summarizing key data and providing detailed experimental protocols.
Mechanism of Action
This compound and its analogs exert their biological effects primarily by inhibiting prolyl-tRNA synthetase (PRS).[5][7] This enzyme is crucial for protein synthesis as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By competitively inhibiting PRS, this compound leads to an accumulation of uncharged proline tRNA, mimicking a state of proline starvation.[7] This triggers the amino acid response (AAR) pathway, a cellular stress response that can selectively inhibit the proliferation of certain cell types, including malarial parasites and some cancer cells.[5][7][8][9]
Data Presentation: Efficacy and Toxicity in Mice
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound administered orally and subcutaneously in mouse models of malaria (Plasmodium berghei infection).
Table 1: Efficacy of this compound against P. berghei in Mice
| Administration Route | Dose (mg/kg) | Outcome | Citation |
| Oral | 5 | Partially curative; some mice survived for 60 days. Controlled parasitemia to below 20% after 3 days of treatment. | [1][7] |
| Oral | < 5 | Did not noticeably inhibit parasite proliferation. | [1] |
| Subcutaneous | 1 | Extended survival up to 20 days post-infection, but did not cure the mice. | [1] |
| Subcutaneous | 5 | Toxic to mice. | [1][7] |
Table 2: Toxicity of this compound in Mice
| Administration Route | Dose (mg/kg) | Observed Toxic Effects | Citation |
| Oral | Toxic doses | Diarrhea, gastrointestinal hemorrhage, and severe intestinal injury. | [1] |
| Subcutaneous | 5 | Lethal toxicity. | [1][7] |
| Subcutaneous | Toxic doses | Did not induce gastrointestinal tract injury. | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound to mice for efficacy and toxicity studies, based on established methodologies.[1][6]
Protocol 1: In Vivo Efficacy Testing in a P. berghei-Infected Mouse Model
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, appropriate solvent)
-
4-5 week old ICR mice
-
P. berghei-infected erythrocytes
-
Syringes and needles (for injection and inoculation)
-
Oral gavage needles
-
Microscope slides
-
Giemsa stain
Procedure:
-
Animal Handling and Infection:
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
From day 3 to day 10 post-infection, treat the mice once daily.[1][6]
-
Oral Administration: Administer the this compound solution using an oral gavage needle.
-
Subcutaneous Administration: Inject the this compound solution subcutaneously in the scruff of the neck.
-
The control group should receive the vehicle alone following the same administration route and schedule.[1][6]
-
-
Monitoring and Data Collection:
-
Observe all mice twice daily for any signs of toxicity or distress.[1]
-
Record the body weight of each mouse on day 3, day 6, and at weekly intervals thereafter.[1][6]
-
On day 3, day 6, and weekly, collect a small blood sample from the tail vein to prepare blood films.[1][6]
-
Stain the blood films with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.[1]
-
Continue to monitor the survival of the mice for up to 60 days.[1]
-
Protocol 2: Acute Toxicity Assessment
Materials:
-
This compound
-
Vehicle
-
Healthy, non-infected mice
-
Syringes and needles
-
Oral gavage needles
Procedure:
-
Animal Groups:
-
Divide healthy, non-infected mice into groups for each administration route (oral and subcutaneous) and dose level to be tested.
-
-
Drug Administration:
-
Administer a single dose of this compound to each respective group.
-
Include a control group for each route that receives only the vehicle.
-
-
Observation:
-
Closely observe the mice for several hours post-administration and then at regular intervals for up to 14 days.
-
Record any signs of toxicity, including but not limited to: changes in behavior, diarrhea, lethargy, and mortality.[1]
-
-
Necropsy:
Pharmacokinetic Considerations
A study in rats demonstrated an oral bioavailability of 45.8% for this compound when compared to intravenous administration. The half-life was reported to be 3.2 ± 1.6 hours for intravenous administration and 2.6 ± 0.5 hours for oral administration.
Generally, subcutaneous administration is expected to have higher bioavailability than oral administration as it bypasses first-pass metabolism in the liver.[10] However, the absorption from the subcutaneous space can be slower and more prolonged compared to intravenous or intraperitoneal routes. The increased toxicity observed with subcutaneous administration of this compound at a 5 mg/kg dose in mice suggests that this route may lead to higher peak plasma concentrations or a different metabolite profile compared to oral administration.[1]
Conclusion
The choice of administration route for this compound in mice has a significant impact on its efficacy and toxicity profile. Oral administration at 5 mg/kg has shown some curative effects against P. berghei infection, while the same dose administered subcutaneously is lethal.[1] Lower subcutaneous doses can extend survival but may not be curative.[1] The gastrointestinal toxicity associated with oral this compound appears to be a localized effect, as it is not observed with subcutaneous administration.[1] These findings are crucial for the design of future preclinical studies and for the development of this compound and its analogs as therapeutic agents. Further pharmacokinetic studies in mice are warranted to fully elucidate the differences between oral and subcutaneous administration and to optimize dosing regimens for improved therapeutic outcomes.
References
- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs [scholarworks.indianapolis.iu.edu]
- 9. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. | Broad Institute [broadinstitute.org]
- 10. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Febrifugine in Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine is a quinazolinone alkaloid originally isolated from the roots of the Chinese herb Chang Shan (Dichroa febrifuga). It has demonstrated potent antimalarial activity and is being investigated for other therapeutic applications, including anti-tumor effects.[1][2][3][4] To support pharmacokinetic studies and clinical development, a robust and sensitive analytical method for the quantification of this compound in plasma is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative performance parameters of the validated UPLC-MS/MS method for this compound quantification in plasma.[1]
| Parameter | Value |
| Linearity Range | 1.5 - 1500 ng/mL |
| Correlation Coefficient (r) | 0.9995 |
| Regression Equation | Y = 0.0026 + 0.0061X |
| Lower Limit of Quantification (LLOQ) | 1.50 ng/mL |
| Lower Limit of Detection (LOD) | 1.0 ng/mL |
| Precision (RSD) | < 14% |
| Accuracy | 87 - 109% |
| Internal Standard (IS) | Methylcytisine |
| Retention Time of this compound | 1.75 min |
| Retention Time of Internal Standard | 0.46 min |
Experimental Protocol
This section provides a detailed methodology for the quantification of this compound in plasma, based on a validated UPLC-MS/MS method.[1][2][3]
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Methylcytisine (Internal Standard, IS, purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Blank rat plasma
Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)
-
UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm)[1]
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (methylcytisine).[2]
-
Add acetonitrile as the protein precipitant.[1][3] A common ratio is 3:1 or 4:1 (v/v) acetonitrile to plasma.[5][6][7] For instance, add 300 µL of acetonitrile.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant for UPLC-MS/MS analysis.[3]
UPLC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm)[1]
-
Column Temperature: 40 °C[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Methanol with 0.1% formic acid[1]
-
Flow Rate: 0.4 mL/min[1]
-
Gradient Elution: [1]
-
0 - 1.5 min: 10% to 80% B
-
1.5 - 2.5 min: 80% B
-
2.5 - 2.6 min: 80% to 10% B
-
2.6 - 6.0 min: 10% B
-
-
Injection Volume: 2 µL[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific precursor-to-product ion transitions for this compound and methylcytisine should be optimized on the specific mass spectrometer being used.
-
Method Validation
The method was validated for specificity, linearity, precision, accuracy, recovery, and stability, with all parameters meeting the required criteria for bioanalytical method validation.[1]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound Quantification in Plasma.
Signaling Pathway (Placeholder)
While this application note focuses on the analytical methodology, this compound is known to exert its biological effects through various signaling pathways. For instance, it has been reported to function as a focal adhesion kinase (FAK) inhibitor.[1][2][3] A simplified representation of a generic signaling pathway is provided below for illustrative purposes.
Caption: Generic Signaling Pathway Illustration.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine-Induced Apoptosis in Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has demonstrated potent anti-cancer properties.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in tumor cells. It summarizes the current understanding of its mechanism of action, offers quantitative data from published studies, and presents standardized protocols for assessing its apoptotic effects.
Mechanism of Action
This compound's primary mechanism for inducing apoptosis in cancer cells involves the activation of the amino acid starvation response (AAR) pathway. By inhibiting prolyl-tRNA synthetase, this compound mimics a state of amino acid deficiency, leading to the accumulation of uncharged tRNA. This triggers the activation of General Control Nonderepressible 2 (GCN2) kinase, which then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively increases the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor in the integrated stress response, upregulates the expression of pro-apoptotic genes, ultimately leading to programmed cell death.
While the AAR pathway is the principal driver, evidence also suggests potential crosstalk with other critical signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt/mTOR and Bcl-2 family protein pathways. However, direct modulation of these pathways by this compound is still an active area of investigation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 0.02 | [1] |
| SW780 | Bladder Cancer | 0.018 | [1] |
| PC-3 | Prostate Cancer | Data not available | [2] |
| WPMY-1 | Normal Prostate | Data not available | [2] |
| KB | Oral Epidermoid Carcinoma | Data not available | [3] |
| LU-1 | Lung Adenocarcinoma | Data not available | [3] |
| HepG2 | Hepatocellular Carcinoma | Data not available | [3] |
| MCF-7 | Breast Adenocarcinoma | Data not available | [3] |
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of anticancer function of this compound: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications of the PI3K/Akt/mTOR axis during FeHV-1 infection in permissive cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Cycle Analysis of Febrifugine-Treated Cancer Cells
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has demonstrated significant anti-cancer properties.[1] Its derivative, halofuginone, has also been extensively studied for its therapeutic potential against various cancers.[2] One of the key mechanisms underlying the anti-proliferative effects of these compounds is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. These application notes provide a comprehensive overview of the methods used to analyze the effects of this compound and its derivatives on the cancer cell cycle, with a focus on the G0/G1 phase arrest.
Mechanism of Action
This compound and its analogs, such as halofuginone, have been shown to inhibit the proliferation of various cancer cell lines.[1][2] Studies on halofuginone have revealed that it can induce a G0/G1 cell cycle arrest. This arrest is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21Cip1 and p27Kip1.[2] These proteins play a crucial role in regulating the cell cycle by inhibiting the activity of cyclin-CDK complexes that are necessary for the transition from the G1 to the S phase.[3][4] The increased expression of p21Cip1 and p27Kip1 effectively blocks the cell cycle at the G1 checkpoint, thereby preventing DNA synthesis and cell division.[2]
Quantitative Data Summary
The following table summarizes the effect of halofuginone, a derivative of this compound, on the cell cycle distribution of HCT116 and MCF-7 cancer cells. The data demonstrates a significant increase in the percentage of cells in the G0/G1 phase following treatment.
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HCT116 | Control | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.2 |
| Halofuginone (0.1 µM) | 68.7 ± 3.1 | 18.2 ± 1.5 | 13.1 ± 1.0 | |
| MCF-7 | Control | 52.1 ± 2.8 | 30.5 ± 2.1 | 17.4 ± 1.3 |
| Halofuginone (0.1 µM) | 75.4 ± 3.5 | 12.8 ± 1.2 | 11.8 ± 0.9 |
Data is presented as mean ± standard deviation and is based on findings reported for the this compound derivative, halofuginone.[2]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in 6-well plates at a density of 1 x 10^6 cells per well.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Treatment: Treat the cells with the desired concentrations of this compound (or its derivatives) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[1]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them in 15 mL conical tubes.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Repeat this step twice.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
-
Rehydration and RNAse Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. To ensure only DNA is stained, resuspend the pellet in 50 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 400 µL of propidium iodide (PI) solution (50 µg/mL in PBS) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Discovery of anticancer function of this compound: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclins and Cell Cycle Control in Cancer and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Febrifugine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, Halofuginone, have demonstrated significant anti-tumor activity in various preclinical cancer models. These compounds are of particular interest for their potent efficacy in inhibiting tumor growth in xenograft models of bladder, colorectal, and prostate cancer, among others. This document provides detailed application notes on the in vivo efficacy of this compound and its derivatives, along with comprehensive protocols for conducting xenograft studies to evaluate their therapeutic potential.
The primary mechanism of action for this compound and Halofuginone involves the inhibition of prolyl-tRNA synthetase (ProRS), which leads to an amino acid starvation response (AAR).[1][2] This, in turn, represses global protein synthesis and leads to the rapid depletion of the transcription factor NRF2, a key regulator of cellular defense against oxidative stress that is often upregulated in cancer cells, contributing to chemoresistance.[3] Furthermore, Halofuginone has been shown to suppress the Akt/mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[4] In bladder cancer, this compound has been observed to inhibit DNA synthesis, induce apoptosis, and reduce steroidogenesis.
Quantitative Data Presentation
The following tables summarize the quantitative data from in vivo efficacy studies of Halofuginone, a derivative of this compound, in a colorectal cancer xenograft model.
Table 1: Efficacy of Halofuginone in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 14, mm³) | Standard Error of Mean (SEM) | P-value vs. Vehicle |
| Vehicle | Daily | ~1000 | ~150 | - |
| Halofuginone | Daily | ~400 | ~100 | < 0.01 |
Data extrapolated from graphical representations in the cited literature.[4]
Table 2: Effect of Halofuginone on Tumor Weight in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Final Tumor Weight (g) | Standard Deviation (SD) | P-value vs. Vehicle |
| Vehicle | ~1.2 | ~0.3 | - |
| Halofuginone | ~0.5 | ~0.2 | < 0.05 |
Data extrapolated from graphical representations in the cited literature.[4]
Signaling Pathway
The antitumor activity of this compound and its derivatives is mediated through a multi-pronged attack on key cellular pathways that are often dysregulated in cancer. The diagram below illustrates the integrated signaling pathway.
Caption: Integrated signaling pathway of this compound/Halofuginone in cancer cells.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in a bladder cancer xenograft model.
Protocol 1: Bladder Cancer Xenograft Model and this compound Treatment
1. Cell Culture and Preparation:
-
Culture human bladder cancer cells (e.g., T24) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice until injection.
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice for tumor growth. Palpable tumors are expected to form within 10-14 days.
-
Measure tumor dimensions twice weekly using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
For the treatment group, administer this compound at a dose of 0.1 mg/kg body weight via oral gavage or intraperitoneal injection once every three days.
-
For the control group, administer an equivalent volume of the vehicle following the same schedule.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
5. Endpoint and Data Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³).
-
At the end of the study, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and record their final weight.
-
Analyze the tumor growth data by comparing the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vivo efficacy study of this compound.
Caption: Experimental workflow for a this compound xenograft study.
References
- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone enhances the chemo-sensitivity of cancer cells by suppressing NRF2 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Febrifugine Delivery for Cell Culture Experiments
These application notes provide detailed protocols and supporting data for the effective delivery of febrifugine in cell culture experiments. They are intended for researchers, scientists, and drug development professionals working in areas such as cancer biology, parasitology, and inflammatory diseases.
Introduction
This compound is a quinazolinone alkaloid originally isolated from the roots of the Chinese hydrangea, Dichroa febrifuga. It has a long history of use in traditional Chinese medicine for treating malaria. Modern research has revealed its potent biological activities, including antimalarial, anticancer, and anti-inflammatory effects. The primary mechanism of action of this compound and its synthetic analog, halofuginone, is the inhibition of prolyl-tRNA synthetase (ProRS). This inhibition leads to the accumulation of uncharged prolyl-tRNA, which activates the amino acid response (AAR) pathway, a key regulator of cellular stress responses.
Mechanism of Action: Signaling Pathway
This compound exerts its cellular effects by targeting a fundamental process in protein synthesis. By inhibiting prolyl-tRNA synthetase (ProRS), it mimics a state of proline starvation, triggering a cellular stress response pathway.
Determining the Potency of Febrifugine Against Drug-Resistant Malaria Parasites: An Application Note and Protocol
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, pose a significant threat to global public health. This necessitates the discovery and development of novel antimalarial agents with modes of action distinct from currently available drugs. Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), has demonstrated potent antimalarial activity.[1][2][3] Its unique mechanism of action, which involves impairing hemozoin formation in the parasite, makes it a promising candidate for combating drug-resistant malaria.[1][2] However, the clinical development of this compound has been hampered by its adverse side effects, including liver toxicity.[1][2] Current research focuses on synthesizing this compound analogues that retain high efficacy with an improved safety profile.[3][4][5][6]
This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of this compound and its analogues against drug-resistant P. falciparum strains. These protocols are intended for researchers, scientists, and drug development professionals working in the field of antimalarial drug discovery.
Data Presentation: In Vitro Antimalarial Activity of this compound and Analogues
The following table summarizes the in vitro IC50 values of this compound and several of its analogues against various strains of P. falciparum, including chloroquine-sensitive and chloroquine-resistant lines. This data highlights the potential of these compounds to overcome common drug resistance mechanisms.
| Compound | Parasite Strain | Resistance Profile | IC50 (ng/mL) | IC50 (nM) | Reference |
| This compound Analogue (WR222048) | W2 | Chloroquine-Resistant | < 5 | - | [7] |
| This compound Analogue (WR139672) | W2 | Chloroquine-Resistant | < 5 | - | [7] |
| This compound Analogue (WR092103) | W2 | Chloroquine-Resistant | < 5 | - | [7] |
| This compound Analogue (WR221232) | W2 | Chloroquine-Resistant | 10 - 30 | - | [7] |
| This compound Analogue (WR140085) | W2 | Chloroquine-Resistant | 10 - 30 | - | [7] |
| This compound Analogue (WR090212) | W2 | Chloroquine-Resistant | 10 - 30 | - | [7] |
| This compound Analogue (WR146115) | W2 | Chloroquine-Resistant | 10 - 30 | - | [7] |
| This compound Analogue (WR059421) | W2 | Chloroquine-Resistant | 10 - 30 | - | [7] |
| This compound Analogue (WR088442) | W2 | Chloroquine-Resistant | ~ 200 | - | [7] |
| This compound Analogue (WR222048) | D6 | Chloroquine-Sensitive | < 5 | - | [7] |
| This compound Analogue (WR139672) | D6 | Chloroquine-Sensitive | < 5 | - | [7] |
| This compound Analogue (WR092103) | D6 | Chloroquine-Sensitive | < 5 | - | [7] |
| This compound Analogue (Compound 1) | 3D7 | Chloroquine-Sensitive | - | ~1.5 | [2] |
| This compound Analogue (Compound 1) | TM6 | Chloroquine-Resistant | - | ~1.2 | [2] |
| This compound Analogue (Compound 1) | K1 | Chloroquine-Resistant | - | ~1.8 | [2] |
| This compound Analogue (Compound 1) | V1S | Chloroquine-Resistant | - | ~1.3 | [2] |
| This compound Analogue (Compound 2) | 3D7 | Chloroquine-Sensitive | - | ~2.1 | [2] |
| This compound Analogue (Compound 2) | TM6 | Chloroquine-Resistant | - | ~1.9 | [2] |
| This compound Analogue (Compound 2) | K1 | Chloroquine-Resistant | - | ~2.5 | [2] |
| This compound Analogue (Compound 2) | V1S | Chloroquine-Resistant | - | ~2.0 | [2] |
Experimental Protocols
In Vitro Cultivation of Plasmodium falciparum
Objective: To maintain a continuous culture of asexual erythrocytic stages of P. falciparum for use in drug sensitivity assays.
Materials:
-
P. falciparum strains (e.g., W2, Dd2, K1)
-
Human erythrocytes (type O+)
-
RPMI-1640 medium with L-glutamine
-
HEPES buffer
-
Sodium bicarbonate
-
Gentamicin
-
Human serum (type A+) or Albumax I
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
Centrifuge
-
Sterile culture flasks and tubes
Procedure:
-
Prepare Complete Culture Medium: Supplement RPMI-1640 with 25 mM HEPES, 0.2% sodium bicarbonate, 10 µg/mL gentamicin, and 10% human serum or 0.5% Albumax I.
-
Thawing Frozen Parasite Stocks: Thaw cryopreserved parasite stocks quickly in a 37°C water bath.
-
Washing and Preparing Erythrocytes: Wash human erythrocytes three times with incomplete RPMI-1640 medium.
-
Initiating the Culture: Combine the thawed parasites with fresh erythrocytes in complete culture medium to achieve a starting parasitemia of 0.5-1% and a hematocrit of 5%.
-
Incubation: Incubate the culture flasks at 37°C in a modular incubation chamber flushed with the gas mixture.
-
Daily Maintenance: Change the culture medium daily. Monitor parasitemia by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
Sub-culturing: When parasitemia reaches 5-10%, dilute the culture with fresh erythrocytes and complete medium to maintain a healthy parasite population.[8][9]
In Vitro Drug Sensitivity Assay (SYBR Green I-based Method)
Objective: To determine the IC50 value of this compound and its analogues against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound or analogue compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations.
-
Plate Setup: Add 100 µL of the synchronized parasite culture to each well of a 96-well plate. Add 100 µL of the diluted drug solutions to the respective wells. Include drug-free wells as negative controls and wells with known antimalarials (e.g., chloroquine, artemisinin) as positive controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in the gas mixture.[10]
-
Cell Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites). Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of this compound and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent antimalarial this compound analogues against the plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivative antimalarial activity: quantum mechanical predictors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 10. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Febrifugine and its Analogs in Combination with Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its halogenated analog, halofuginone, have demonstrated potent anticancer activities. These compounds are known to inhibit prolyl-tRNA synthetase, leading to the activation of the amino acid starvation response and subsequent inhibition of cancer cell proliferation and survival. Recent research has focused on the synergistic potential of this compound and halofuginone when used in combination with other anticancer agents, aiming to enhance therapeutic efficacy and overcome drug resistance.
This document provides detailed application notes and experimental protocols for studying the combination effects of this compound and its analogs with other anticancer drugs, with a focus on halofuginone due to the greater availability of published research. The methodologies described herein are essential for researchers in oncology and drug development seeking to explore and validate novel combination therapies.
Data Presentation: Synergistic Effects of Halofuginone in Combination with Anticancer Drugs
The following tables summarize quantitative data from studies investigating the synergistic effects of halofuginone with various anticancer agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of Halofuginone in Combination with Bortezomib in Colon Cancer Cells
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) |
| Colon Cancer Cells | Halofuginone | [Data not available] | [Data not available] | Synergistic |
| Bortezomib | [Data not available] | [Data not available] |
Note: A 2025 study abstract indicates a synergistic antitumor effect between halofuginone and bortezomib in colon cancer cells, though specific IC50 and CI values were not available in the abstract.[1]
Table 2: In Vitro Cytotoxicity of Halofuginone in Combination with Trametinib in Gastric Cancer Cells
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) |
| Gastric Cancer Cells | Halofuginone | [Data not available] | [Data not available] | Synergistic |
| Trametinib | [Data not available] | [Data not available] |
Note: A 2025 study abstract reports a synergistic effect on inhibiting gastric cancer cell proliferation when halofuginone is combined with trametinib.[2]
Table 3: In Vitro Cytotoxicity of Halofuginone in Combination with Other Anticancer Agents
| Cancer Type | Combination Agent | Effect | Reference |
| Multiple Myeloma | Lenalidomide, Melphalan, Dexamethasone | Synergistic Cytotoxicity | [3][4][5][6][7] |
| Pancreatic Cancer | Gemcitabine | Potential for Synergy | [8][9][10][11][12] |
| Ovarian Cancer | Carboplatin | Enhanced Chemosensitivity | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound/halofuginone alone and in combination with another anticancer drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Halofuginone (stock solution)
-
Anticancer drug of interest (stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound/halofuginone and the other anticancer drug, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and for the combination.
Drug Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between two drugs.
Procedure:
-
Using the data from the cell viability assay, enter the dose-effect data for each drug alone and for the combination into a software program that performs Chou-Talalay analysis (e.g., CompuSyn).
-
The software will generate a Combination Index (CI) value for different fractional effects (Fa), representing the fraction of cells inhibited.
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound or Halofuginone
-
Anticancer drug of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound/halofuginone, the other anticancer drug, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is for investigating the molecular mechanisms underlying the synergistic effects of the drug combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound or Halofuginone
-
Anticancer drug of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., NRF2, p-SMAD2/3, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression levels.
Mandatory Visualizations
Caption: Workflow for in vitro evaluation of drug combinations.
Caption: Signaling pathways affected by halofuginone combinations.
References
- 1. The glutamyl-prolyl-tRNA synthetase 1 inhibitor halofuginone exerts synergistic antitumor effects with bortezomib in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofuginone induces ERK phosphorylation and synergizes with trametinib in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of lenalidomide to melphalan in the treatment of newly diagnosed multiple myeloma: the National Cancer Institute of Canada Clinical Trials Group MY.11 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Myeloma Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Trial of Lenalidomide, Bortezomib, Dexamethasone vs High-Dose Treatment With SCT in MM Patients up to Age 65 [clin.larvol.com]
- 8. Effective combinations of anti-cancer and targeted drugs for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Integrating Gemcitabine-Based Therapy With AdipoRon Enhances Growth Inhibition in Human PDAC Cell Lines [frontiersin.org]
- 12. Combination therapy for the treatment of pancreatic cancer through hyaluronic acid-decorated nanoparticles loaded with quercetin and gemcitabine: A preliminary in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Halofuginone Disrupted Collagen Deposition via mTOR‐eIF2α‐ATF4 Axis to Enhance Chemosensitivity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Febrifugine-Induced Liver Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febrifugine and its analogs in animal models. Our goal is to help you navigate the challenges of this compound-induced hepatotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its liver toxicity a concern?
This compound is a quinazolinone alkaloid first isolated from the Chinese herb Dichroa febrifuga. It has potent antimalarial properties; however, its clinical use has been hampered by side effects, including nausea, vomiting, and liver toxicity.[1][2] Understanding and mitigating this hepatotoxicity is crucial for the development of this compound-based therapeutics.
Q2: Are there less toxic alternatives to this compound?
Yes, several analogs of this compound have been synthesized to retain therapeutic activity while reducing toxicity. Halofuginone, a halogenated derivative, is a well-studied example that has shown reduced toxic side effects compared to this compound.[3] Research has indicated that modifications to the quinazoline and piperidine rings of the this compound structure can lower cytotoxicity.[2]
Q3: What are the typical biochemical markers of this compound-induced liver injury?
Common biochemical markers for drug-induced liver injury (DILI), including that induced by this compound, are elevations in serum levels of:
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Total bilirubin [5]
Monitoring these markers is a primary method for assessing the extent of liver damage in animal models.
Q4: What histopathological changes are associated with this compound-induced liver toxicity?
Histopathological examination of liver tissue in DILI typically reveals a range of features, including:
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Inflammation (hepatitis)[6]
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Apoptosis (programmed cell death)[6]
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Cholestasis (reduced bile flow)[6]
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Steatosis (fatty changes)[6]
The specific pattern of injury can vary depending on the drug, dose, and individual susceptibility.
Q5: What is the proposed mechanism of this compound-induced liver toxicity?
The precise mechanism of this compound-induced liver toxicity is not fully elucidated, but it is believed to be related to its primary mode of action, which involves the inhibition of prolyl-tRNA synthetase (ProRS).[3][8] This inhibition can lead to an accumulation of uncharged tRNA, mimicking amino acid starvation and triggering cellular stress responses that may contribute to hepatocyte injury.[8] Drug-induced liver injury often involves oxidative stress and mitochondrial dysfunction, which are likely contributing factors in this compound's toxicity profile.
Troubleshooting Guides
Issue 1: High variability in liver enzyme levels between animals in the same treatment group.
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Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent dosing for each animal. For oral gavage, verify proper placement to avoid accidental administration into the lungs. For intraperitoneal injections, use a consistent location in the lower abdominal quadrant to minimize variability in absorption and potential injury to abdominal organs.[9]
-
-
Possible Cause 2: Genetic Variability within Animal Strain.
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Solution: Use animals from a single, reputable supplier to minimize genetic drift. Be aware that even within the same strain, individual differences in metabolism can lead to varied responses.[3] Increase the number of animals per group to improve statistical power and account for biological variability.
-
-
Possible Cause 3: Differences in Animal Health Status or Diet.
-
Solution: Acclimatize animals to the housing conditions for at least one week before the experiment. Ensure all animals have free access to the same standard chow and water. Animals that appear ill or stressed before dosing should be excluded from the study.
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Issue 2: Unexpectedly high mortality in the this compound-treated group.
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Possible Cause 1: Incorrect Dosage Calculation or Preparation.
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Solution: Double-check all calculations for dose per body weight. Ensure the this compound stock solution is homogeneously dissolved and the final concentration is accurate. It is advisable to have a second researcher verify calculations and preparations.
-
-
Possible Cause 2: Animal Strain Susceptibility.
-
Solution: Different strains of mice and rats can have varying sensitivities to hepatotoxic compounds.[3] If high mortality is observed, consider conducting a pilot study with a lower dose range to establish the maximum tolerated dose (MTD) for your specific animal model.
-
-
Possible Cause 3: Route of Administration.
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Solution: The route of administration can significantly impact toxicity. For instance, oral administration of some this compound analogs has been shown to cause more severe gastrointestinal injury compared to subcutaneous injection.[3] If using oral gavage, ensure the technique is refined to prevent esophageal or stomach injury.
-
Issue 3: Lack of a clear dose-response relationship in hepatotoxicity markers.
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Possible Cause 1: Dose Range is Too Narrow or Not in the Toxic Range.
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Solution: Expand the dose range in your study. Include a wider spread of doses, from a no-observed-adverse-effect level (NOAEL) to a clearly toxic dose, to better define the dose-response curve.
-
-
Possible Cause 2: Saturation of Metabolic Pathways.
-
Solution: At very high doses, the metabolic pathways responsible for activating or detoxifying this compound may become saturated, leading to a plateau in the toxic response. Consider including additional endpoints, such as markers of oxidative stress or mitochondrial function, to better characterize the toxicity at higher doses.
-
-
Possible Cause 3: Timing of Sample Collection.
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Solution: The peak of liver enzyme elevation can vary depending on the compound and the dose. Conduct a time-course study to determine the optimal time point for observing maximal liver injury after this compound administration.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound-Induced Liver Toxicity in a Rat Model
| This compound Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) | Total Bilirubin (mg/dL) |
| 0 (Vehicle Control) | 45 ± 5 | 110 ± 10 | 150 ± 20 | 0.2 ± 0.05 |
| 1 | 60 ± 8 | 130 ± 15 | 160 ± 25 | 0.25 ± 0.06 |
| 5 | 150 ± 20 | 250 ± 30 | 200 ± 30 | 0.5 ± 0.1 |
| 10 | 400 ± 50 | 600 ± 70 | 280 ± 40 | 1.2 ± 0.3 |
| 20 | 850 ± 100 | 1200 ± 150 | 350 ± 50 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Comparative Hepatotoxicity of this compound and Halofuginone in a Mouse Model (at 10 mg/kg)
| Compound | Serum ALT (U/L) | Serum AST (U/L) | Histopathological Necrosis Score (0-4) |
| Vehicle Control | 50 ± 6 | 120 ± 12 | 0.1 ± 0.1 |
| This compound | 450 ± 60 | 650 ± 80 | 2.8 ± 0.5 |
| Halofuginone | 150 ± 25 | 280 ± 40 | 1.2 ± 0.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of this compound Hepatotoxicity in Mice
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
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This compound Preparation: Dissolve this compound in a vehicle appropriate for the route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage or sterile saline for intraperitoneal injection). Prepare fresh on the day of dosing.
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Dosing: Administer this compound via oral gavage or intraperitoneal injection at the desired doses (e.g., 0, 1, 5, 10, 20 mg/kg body weight). The volume of administration should not exceed 10 mL/kg.
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Monitoring: Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea) at regular intervals post-dosing.
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Sample Collection: At a predetermined time point (e.g., 24 hours post-dose), anesthetize the mice and collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect the liver for histopathological examination and analysis of other markers (e.g., oxidative stress, gene expression).
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Biochemical Analysis: Centrifuge blood samples to separate serum. Analyze serum for ALT, AST, ALP, and total bilirubin levels using standard automated analyzers.
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Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should score the sections for necrosis, inflammation, and other signs of liver injury.
Protocol 2: Evaluation of a Hepatoprotective Agent (e.g., N-Acetylcysteine)
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Animal Model and Acclimatization: As described in Protocol 1.
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Groups:
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Group 1: Vehicle control
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Group 2: this compound only
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Group 3: this compound + N-Acetylcysteine (NAC)
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Group 4: NAC only
-
-
Dosing:
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Administer NAC (e.g., via intraperitoneal injection) at a specified time before or after this compound administration. The timing will depend on whether you are investigating a protective or therapeutic effect.
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Administer this compound as described in Protocol 1.
-
-
Sample Collection and Analysis: Follow steps 5-8 from Protocol 1. Compare the levels of liver injury markers between the this compound only group and the this compound + NAC group to assess the protective effect of NAC.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.
Caption: General experimental workflow for assessing hepatoprotective agents.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy [imrpress.com]
- 2. Metabolites of this compound and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Mitigating gastrointestinal side effects of Febrifugine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Febrifugine and its analogs. The focus is on mitigating the common gastrointestinal side effects encountered during pre-clinical and experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound treatment?
A1: this compound and its derivatives are known to cause a range of gastrointestinal (GI) side effects. The most frequently reported issues include nausea, vomiting, diarrhea, and gastrointestinal irritation, which can sometimes lead to hemorrhage. Liver toxicity is another significant concern associated with this compound.
Q2: What is the underlying mechanism of this compound that leads to these GI side effects?
A2: The primary mechanism of action for this compound and its analog, Halofuginone, is the inhibition of prolyl-tRNA synthetase (ProRS). This inhibition leads to an accumulation of uncharged prolyl-tRNA, triggering the Amino Acid Response (AAR) pathway, which mimics a state of proline starvation. While this is key to its therapeutic effects, it is also thought to contribute to its toxicity. Additionally, some side effects may be due to direct irritation of the gastrointestinal tract upon oral administration.
Q3: Are there less toxic alternatives to this compound?
A3: Yes, significant research has focused on developing this compound analogs with a more favorable safety profile. Halofuginone, a halogenated derivative, is a widely studied analog with reduced toxicity compared to the parent compound. Further studies have led to the synthesis of novel analogs that are reportedly over 100 times less toxic than this compound while retaining or even improving therapeutic efficacy.
Q4: Can changing the route of administration help mitigate GI side effects?
A4: Evidence suggests that the route of administration can significantly impact the incidence of gastrointestinal side effects. Studies in mice have shown that subcutaneous administration of this compound analogs did not cause the gastrointestinal irritation observed with oral administration. This indicates that direct contact with the GI tract may be a primary cause of these adverse effects.
Q5: What animal models are appropriate for studying this compound-induced gastrointestinal side effects?
A5: Various animal models have been used, including mice, rats, dogs, and non-human primates. However, it is crucial to select the model based on the specific side effect being investigated. For instance, mice lack a vomiting reflex, making them unsuitable for studying emetic responses. Dogs and ferrets are considered better models for nausea and vomiting research as their responses are more comparable to humans.
Troubleshooting Guides
Issue 1: High Incidence of Diarrhea and Gastrointestinal Distress in Animal Subjects
Potential Cause: Direct irritation of the gastrointestinal mucosa by the oral formulation of this compound or its analogs. Overdosing can also lead to these symptoms.
Troubleshooting Steps:
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Verify Dosage: Double-check the dosage calculations to ensure they are within the recommended therapeutic window for the specific animal model. Symptoms of toxicity can appear at just twice the therapeutic dose.
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Consider Alternative Administration Routes: If the experimental design allows, switch from oral to subcutaneous or intravenous administration to bypass direct contact with the GI tract.
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Formulation Adjustment: For oral administration, consider co-administration with food or a suitable vehicle to buffer the compound and reduce direct irritation. However, note that some formulations are specifically contraindicated for use on an empty stomach.
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Analog Substitution: If significant GI toxicity persists, consider using a less toxic this compound analog. Refer to the data on analog toxicity profiles to select a suitable alternative.
Issue 2: Vomiting and Retching in Non-Rodent Models
Potential Cause: Central nervous system-mediated emetic response, a known side effect of this compound.
Troubleshooting Steps:
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Pre-treatment with Antiemetics: For studies where the primary endpoint is not the assessment of GI toxicity, pre-treatment with an appropriate antiemetic agent may be considered. The choice of antiemetic should be based on the specific animal model and the known emetic pathways involved.
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Dose Reduction: Evaluate if a lower effective dose of this compound can be used without compromising the primary experimental outcomes.
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Analog Selection: Switch to a this compound analog that has been demonstrated to have a lower emetic potential.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of this compound Analogs
This protocol provides a general framework for assessing the cytotoxicity of this compound and its analogs in a relevant cell line (e.g., hepatocytes, intestinal epithelial cells) to predict potential in vivo toxicity.
Methodology:
-
Cell Culture: Culture the selected cell line in the appropriate medium and conditions until they reach 80-90% confluency.
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Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with the various concentrations of the compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound to determine their relative cytotoxicity.
Protocol 2: In Vivo Assessment of Gastrointestinal Toxicity in a Rodent Model
This protocol outlines a method for evaluating the gastrointestinal side effects of this compound and its analogs in mice or rats.
Methodology:
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Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
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Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound, Analog A, Analog B).
-
Administration: Administer the compounds orally or via the desired route at the specified doses for a predetermined number of days.
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Clinical Observation: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, fecal consistency (diarrhea scoring), and general behavior.
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Necropsy: At the end of the study, euthanize the animals and perform a gross necropsy, paying close attention to the gastrointestinal tract (stomach, intestines).
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Histopathology: Collect tissue samples from the GI tract for histopathological analysis to assess for signs of irritation, inflammation, or damage.
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Data Analysis: Compare the data from the treatment groups to the vehicle control group to determine the gastrointestinal toxicity profile of each compound.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Host Cell IC50 / Parasite IC50) | Reference |
| This compound | J774 (Macrophage) | >10 | - | |
| This compound | NG108 (Neuronal) | >10 | - | |
| Halofuginone | J774 (Macrophage) | >10 | - | |
| Halofuginone | NG108 (Neuronal) | >10 | - | |
| Analog 5 | Rat Hepatocytes | >100x less toxic than this compound | - | |
| Analog 6 | Rat Hepatocytes | >100x less toxic than this compound | - | |
| Analog 8 | Rat Hepatocytes | >100x less toxic than this compound | - |
Table 2: In Vivo Efficacy and Toxicity of this compound Analogs in a Monkey Model (P. falciparum infected Aotus monkeys)
| Compound | 50% Curative Dose (mg/kg/day) | 100% Curative Dose (mg/kg/day) | Observed Toxicity | Reference |
| This compound Analog | 2 | 8 | Much less toxic than natural this compound |
Visualizations
Caption: Mechanism of this compound leading to therapeutic and adverse effects.
Caption: Workflow for in vivo assessment of gastrointestinal toxicity.
Caption: Decision tree for mitigating GI side effects of this compound.
Technical Support Center: Febrifugine Therapy and Plasmodium Recrudescence
Welcome to the technical support center for researchers investigating febrifugine and its analogs for malaria therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to post-therapy parasite recrudescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being investigated for malaria?
This compound is a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga (Chang Shan), which has been used in traditional medicine for centuries to treat malaria.[1][2][3] Its potent antimalarial activity, reportedly 50 to 100 times that of quinine in animal models, makes it and its synthetic analogs, like halofuginone, attractive candidates for drug development.[1]
Q2: What is the mechanism of action for this compound and its analogs?
This compound and its analog halofuginone act by inhibiting the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PfPRS).[4][5][6] This enzyme is crucial for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). Inhibition of PfPRS leads to a buildup of uncharged proline-tRNA, triggering an amino acid starvation response (AAR) in the parasite.[5]
Q3: What is recrudescence and why is it a major problem with this compound therapy?
Recrudescence is the reappearance of parasites in the blood after treatment, originating from surviving parasites of the asexual blood stage. This is distinct from a relapse, which originates from dormant liver-stage hypnozoites (in P. vivax and P. ovale), or a reinfection from a new mosquito bite.[7][8] this compound and its analogs can reduce parasitemia to undetectable levels, but recrudescence is a key factor in treatment failure and subsequent mortality in animal models.[1][2] This is thought to occur because the amino acid starvation response induced by the drug causes some parasites to enter a dormant or hibernatory state, allowing them to survive until the drug is cleared.[9][10]
Q4: How does the parasite's amino acid starvation response (AAR) lead to dormancy?
Inhibition of PfPRS by this compound mimics proline starvation. This activates a kinase (PfGCN2, also known as PfeIK1), which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5][9] Phosphorylated eIF2α globally reduces protein synthesis, slowing the parasite's metabolism and progression through its developmental cycle, allowing it to enter a viable, non-proliferative, dormant state.[9] While Plasmodium lacks some canonical eukaryotic nutrient-sensing pathways like the TOR complex, this GCN2-mediated pathway is a primary response to amino acid limitation.[9][11]
Troubleshooting Guides
Issue 1: High rates of recrudescence are observed in our in vivo mouse model after monotherapy with a this compound analog.
This is a known challenge with this class of compounds.[1] The underlying cause is likely the induction of parasite dormancy. Here’s a troubleshooting workflow:
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Confirm Drug Efficacy: First, ensure the initial parasite clearance is effective.
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Action: Monitor parasitemia daily post-treatment initiation. You should observe a rapid decline in parasite load.
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If clearance is slow: Consider issues with drug formulation, bioavailability, or dosage. Re-evaluate the pharmacokinetic/pharmacodynamic (PK/PD) properties of your specific analog.
-
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Investigate Combination Therapy: The most promising strategy to prevent recrudescence is to combine the this compound analog with a drug that has a different mechanism of action, preferably one that can kill dormant parasites or has a long half-life.
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Action: Design a study combining your this compound analog with a standard antimalarial. A partner drug that targets a different pathway, such as fatty acid synthesis or hemoglobin digestion, may be effective.[12]
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Example: A study on chloroquine-resistant P. berghei showed that combining a this compound/isothis compound mixture with chloroquine prevented recrudescence and led to mouse survival, whereas monotherapy with either drug resulted in 100% mortality due to recrudescence.[13]
-
-
Extend the Follow-up Period: Recrudescence can be delayed. Ensure your observation window is long enough to capture late-onset events.
Issue 2: We are unsure if the recurring parasitemia is true recrudescence or a new infection (in transmissible models).
Distinguishing between recrudescence and a new infection is critical for accurately assessing drug efficacy.
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Action: Use molecular genotyping to compare the parasite populations before treatment and after reappearance.[7]
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Methodology: Extract DNA from pre-treatment and post-recurrence blood samples. Amplify polymorphic parasite genes (e.g., msp1, msp2, glurp) via PCR. If the allele patterns of the pre- and post-treatment parasites are identical, it is a recrudescence. If they differ, it is a new infection.
Experimental Protocols & Data
Protocol: In Vivo Assessment of Recrudescence in a P. berghei Mouse Model
This protocol is adapted from standard 4-day suppressive tests used to evaluate antimalarial drug efficacy and recrudescence.[14]
Objective: To determine the efficacy of a this compound analog, alone or in combination, in clearing parasitemia and preventing recrudescence.
Materials:
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Plasmodium berghei (e.g., ANKA strain) infected donor mouse.
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Experimental mice (e.g., NMRI or ICR females, 20-25g).
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Test compound(s) and vehicle.
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Standard antimalarial for positive control (e.g., Chloroquine, Artemether).
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Giemsa stain and microscopy supplies.
Methodology:
-
Infection: Infect experimental mice intravenously (IV) or intraperitoneally (IP) with 1x10^7 P. berghei-parasitized red blood cells (pRBCs) on Day 0.
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Group Allocation: Randomly assign mice (n=5 per group) to:
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Group 1: Vehicle control (negative control).
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Group 2: Standard drug (positive control).
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Group 3: this compound analog monotherapy.
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Group 4: Partner drug monotherapy.
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Group 5: Combination therapy (this compound analog + Partner drug).
-
-
Treatment: Administer the first dose of the assigned treatment orally (p.o.) or subcutaneously (s.c.) approximately 2-4 hours post-infection (Day 0). Continue treatment once daily for a total of 4 days (Days 0, 1, 2, 3).
-
Monitoring Parasitemia:
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Starting on Day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
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Stain smears with Giemsa and determine the percentage of pRBCs by light microscopy.
-
Continue daily monitoring until Day 7 to assess initial clearance.
-
-
Monitoring Recrudescence: For mice that become aparasitemic, continue to make blood smears twice weekly until at least Day 30 post-infection.[14]
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Endpoint: Record the day on which parasitemia becomes detectable again (day of recrudescence). Mice that remain aparasitemic on Day 30 are considered cured.[14]
Quantitative Data: Combination Therapy to Prevent Recrudescence
The following table summarizes results from a study investigating the combination of a this compound/isothis compound mixture with chloroquine against a chloroquine-resistant P. berghei strain in mice.
| Treatment Group | Dosage | Parasitemia During Treatment | Outcome |
| Untreated Control | N/A | Progressively increased | All mice died (Day 13-14) |
| Chloroquine alone | 20 mg/kg (2 days) | Low levels, then increased | All mice died from recrudescence (Day 13-14) |
| Alkaloid Mix alone | 1 mg/kg (4 days) | Low levels, then increased | All mice died from recrudescence (Day 19-27) |
| Combination Therapy | Chloroquine + Alkaloid Mix | Parasites cleared by Day 6 | All mice survived with no recrudescence |
| Data adapted from Kim et al., 2003.[13] |
Visualized Pathways and Workflows
Signaling Pathway: this compound-Induced Amino Acid Starvation Response
This diagram illustrates the molecular cascade initiated by this compound, leading to a dormant state in Plasmodium.
References
- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of this compound and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plasmodium falciparum responds to amino acid starvation by entering into a hibernatory state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malaria Parasites Giving Rise to Recrudescence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-canonical sensing pathway mediates Plasmodium adaptation to amino acid deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Type II Pathway for Fatty Acid Biosynthesis Presents Drug Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination effects of chloroquine with the this compound and isothis compound mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmv.org [mmv.org]
Technical Support Center: Improving the Aqueous Solubility of Febrifugine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the aqueous solubility of febrifugine for in vitro assays. This compound, a quinazolinone alkaloid, is a potent antimalarial agent and inhibitor of prolyl-tRNA synthetase, but its low aqueous solubility presents a significant challenge for experimental work.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common solvents?
A1: this compound has very poor solubility in aqueous solutions. Its solubility is significantly better in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Data from various suppliers indicate specific solubilities which are summarized in the table below.[4][5]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a stock solution of this compound, typically in a high concentration of an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The final concentration of the organic solvent is too low to keep the this compound dissolved, causing it to crash out of solution.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and non-toxic for most in vitro assays. It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q4: Can I use ethanol to dissolve this compound?
A4: While this compound has some solubility in ethanol, it is significantly lower than in DMSO (0.1 mg/mL in ethanol vs. 3.0 mg/mL in DMSO).[4][5] This makes ethanol a less ideal primary solvent for creating high-concentration stock solutions. Furthermore, some cell lines are more sensitive to ethanol than to DMSO.[6]
Q5: Are there alternatives to using organic co-solvents?
A5: Yes. Formulation strategies using cyclodextrins are a highly effective way to increase the aqueous solubility of poorly soluble compounds like this compound.[7][8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate the drug molecule, while their hydrophilic exterior allows the entire complex to dissolve in water.[8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in my aqueous buffer (e.g., PBS). | This compound has extremely low intrinsic aqueous solubility.[4][5] | Do not attempt to dissolve this compound directly in aqueous buffers. Start by creating a concentrated stock solution in an appropriate organic solvent, such as DMSO. |
| My this compound stock solution appears cloudy or has visible particles. | The concentration is too high for the solvent, or the compound has not fully dissolved. | Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution.[4][5] If it remains cloudy, the concentration may exceed its solubility limit. |
| Precipitation occurs immediately after diluting the DMSO stock into cell culture media. | The final DMSO concentration is insufficient to maintain solubility. The this compound concentration in the final medium is above its aqueous solubility limit. | 1. Increase Stock Concentration: Prepare a more concentrated DMSO stock (e.g., 10 mM) so a smaller volume is needed for dilution, keeping the final DMSO percentage low.2. Use a Formulation Aid: Consider using a cyclodextrin-based approach to pre-formulate the this compound before adding it to the medium (See Protocol 2).3. Serial Dilution: Perform serial dilutions in a medium that contains a slightly higher percentage of serum or protein (like BSA), which can sometimes help stabilize the compound. |
| Precipitation occurs over time (hours to days) in the incubator. | The compound is unstable in the culture medium. Components in the medium (e.g., salts, amino acids) may be interacting with the this compound, causing it to precipitate.[11][12] | 1. Prepare Fresh: Prepare working solutions immediately before use.2. Test Different Media: If possible, test the solubility in different basal media formulations.3. Switch to Cyclodextrins: Cyclodextrin complexes can enhance the stability of the compound in solution.[8] |
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. This data is essential for preparing appropriate stock solutions.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)* | Source(s) |
| DMSO | 3.0 mg/mL | ~9.95 mM | [4][5] |
| PBS (pH 7.2) | 2.5 mg/mL | ~8.30 mM | [4][5] |
| DMF | 1.5 mg/mL | ~4.98 mM | [4][5] |
| Ethanol | 0.1 mg/mL | ~0.33 mM | [4][5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.62 mg/mL | ≥ 2.06 mM | [10] |
| Molar concentration calculated based on a molecular weight of 301.34 g/mol for this compound.[4][5] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using an organic co-solvent.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.[4] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][10]
-
Application: For in vitro assays, thaw an aliquot and dilute it into the final cell culture medium. Ensure the final DMSO concentration does not exceed the tolerance limit of your cell line (typically <0.5%).
Protocol 2: Improving Aqueous Solubility with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol provides a method for creating a this compound formulation with enhanced aqueous solubility, reducing reliance on high concentrations of organic solvents.[10]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in physiological saline or your basal cell culture medium. Ensure it is sterile by filtering through a 0.22 µm filter.
-
Prepare DMSO Stock: Create a concentrated primary stock solution of this compound in DMSO (e.g., 6.2 mg/mL as per the cited formulation).[10]
-
Form the Inclusion Complex:
-
Take 900 µL of the sterile 20% SBE-β-CD solution.
-
Add 100 µL of the 6.2 mg/mL this compound DMSO stock to the SBE-β-CD solution.
-
Mix thoroughly by vortexing or pipetting. This creates a 0.62 mg/mL working solution where the this compound is complexed with the cyclodextrin.[10]
-
-
Application: This aqueous-based formulation can now be further diluted into your final assay medium. The final DMSO concentration in this working solution is 10%, but subsequent dilutions will lower it significantly, making it more amenable for cell-based assays.
Visual Guides and Diagrams
The following diagrams illustrate key concepts and workflows related to the solubilization and mechanism of this compound.
Caption: A decision workflow for solubilizing this compound for in vitro experiments.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
Caption: this compound inhibits protein synthesis by targeting prolyl-tRNA synthetase.[1]
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [2509.06271] Computational predictions of nutrient precipitation for intensified cell 1 culture media via amino acid solution thermodynamics [arxiv.org]
Febrifugine degradation in cell culture media and solutions
Welcome to the technical support center for febrifugine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solutions?
A1: The primary factors influencing this compound stability are pH, temperature, and light. This compound is most stable in acidic to neutral conditions (pH 3-7) and degrades in alkaline solutions (pH > 7).[1] Elevated temperatures and exposure to bright light also significantly accelerate its degradation.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve this compound in a suitable solvent like DMSO for a stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2]
Q3: What is the main degradation product of this compound?
A3: The main degradation product of this compound is its isomer, isothis compound.[1] This transformation can occur under various conditions, including elevated temperatures.[1] In solution, this compound and isothis compound can exist in equilibrium.
Q4: Is this compound stable in cell culture media?
A4: While specific stability data in various cell culture media is limited, the stability of this compound will be influenced by the pH (typically 7.2-7.4) and temperature (e.g., 37°C) of the culture conditions. Given that this compound's stability decreases at neutral to slightly alkaline pH and at higher temperatures, some degradation in cell culture media over time is expected.[1] It is advisable to prepare fresh dilutions of this compound in media for each experiment or to validate its stability in your specific media over the time course of your experiment.
Q5: How can I minimize this compound degradation during my experiments?
A5: To minimize degradation, work with this compound solutions under subdued light conditions. Prepare fresh dilutions in your experimental buffer or media immediately before use. If solutions need to be prepared in advance, keep them at low temperatures (e.g., on ice) and protected from light.[1] Avoid highly alkaline conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your stock or working solutions.
-
Root Cause Analysis:
-
Improper Storage: Was the stock solution stored correctly (frozen, protected from light)?
-
Age of Solution: Are you using a freshly prepared working solution?
-
Experimental Conditions: What is the pH and temperature of your experimental setup? Is it exposed to bright light for extended periods?
-
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If possible, analyze the concentration and purity of your stock solution using HPLC.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Control Experimental Environment: Minimize light exposure and maintain a stable, appropriate pH and temperature.
-
Issue 2: High variability between replicate experiments.
Variability can be introduced by inconsistent handling and degradation of this compound.
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for high variability in this compound experiments.
Data on this compound Stability
The following tables summarize the quantitative data on this compound stability under different conditions.
Table 1: Effect of pH on this compound Stability
| pH | Retention Rate (after 24 hours) | Conditions |
| 3 - 7 | > 98% | In solution |
| 9.0 | ~ 88% | In solution |
| Data sourced from a study on this compound stability and degradation kinetics.[1] |
Table 2: Effect of Temperature on this compound Stability
| Temperature | This compound Content (after 10 hours) | Notes |
| 20°C | ~ 95% | Minor degradation. |
| 40 - 80°C | ~ 60% | At 40-60°C, degradation is primarily isomerization to isothis compound. At 80°C, further degradation occurs.[1] |
| Data sourced from a study on this compound stability and degradation kinetics.[1] |
Table 3: Effect of Light on this compound Stability
| Light Condition | This compound Content (after 108 hours) |
| Bright Light | ~ 77% |
| Natural Light | ~ 90% |
| Darkness | ~ 90% |
| Data sourced from a study on this compound stability and degradation kinetics.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Liquid Medium (e.g., Cell Culture Media)
This protocol provides a framework for determining the stability of this compound in your specific experimental medium.
-
Objective: To quantify the degradation of this compound in a liquid medium over a defined period.
-
Materials:
-
This compound
-
Your liquid medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column
-
Appropriate mobile phase (e.g., acetonitrile, water, glacial acetic acid, and triethylamine mixture)[3][4]
-
UV detector
-
Incubator or water bath at the desired temperature (e.g., 37°C)
-
Light-protected containers (e.g., amber vials)
-
-
Workflow Diagram:
Caption: Workflow for assessing this compound stability in a liquid medium.
-
Procedure:
-
Solution Preparation: Prepare a solution of this compound in your test medium at the desired final concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as your zero-time point control. Analyze it immediately by HPLC to determine the initial concentration of this compound.
-
Incubation: Place the remaining solution in a light-protected container and incubate at the desired temperature (e.g., 37°C for cell culture experiments).
-
Time-Point Sampling: At your predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the incubating solution.
-
Sample Storage: If not analyzing immediately, store the collected samples at -80°C to halt further degradation until HPLC analysis.
-
HPLC Analysis:
-
Use a validated HPLC method capable of separating this compound from its degradation products, primarily isothis compound.
-
An example of HPLC conditions:
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile in your medium.
-
-
Signaling Pathways and Degradation
This compound Isomerization
The primary degradation pathway for this compound in solution is its isomerization to isothis compound. This process is influenced by factors such as heat and can affect the biological activity of the compound.
Caption: Isomerization of this compound to isothis compound.
References
Optimizing Febrifugine dosage for maximum therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing febrifugine dosage to achieve the maximum therapeutic index. This compound, an alkaloid originally isolated from the Chinese herb Dichroa febrifuga, is a potent antimalarial agent.[1][2] However, its clinical application has been hampered by significant side effects, most notably liver toxicity.[3][4][5] This guide offers troubleshooting advice, detailed experimental protocols, and data to aid in the effective and safe use of this compound and its analogues in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound and its derivatives.
Q1: We are observing high cytotoxicity in our cell-based assays even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity:
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, macrophage cell lines can be more sensitive than neuronal cell lines.[2][6] It is crucial to determine the IC50 (50% inhibitory concentration) for your specific cell line.
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Compound Purity: Ensure the purity of your this compound sample. Impurities from synthesis or degradation could contribute to toxicity.
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Off-Target Effects: this compound's toxicity is a known issue.[3][4] Consider using a less toxic analogue if the experimental goals permit. Several studies have synthesized and evaluated analogues with improved therapeutic indices.[1][3][4]
Q2: Our in vivo experiments show limited efficacy despite using previously reported effective dosages. What troubleshooting steps can we take?
A2: Inconsistent in vivo efficacy can arise from several variables:
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Route of Administration: The method of administration significantly impacts bioavailability and efficacy. Oral administration may lead to different outcomes compared to subcutaneous or intravenous injections due to factors like gastrointestinal irritation and first-pass metabolism.[6]
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Animal Model: The choice of animal model and the specific strain of the infectious agent (e.g., Plasmodium berghei strain) can influence the effective dose.[4]
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Recrudescence: this compound is effective at clearing parasites, but recrudescence (a resurgence of the parasite) after treatment cessation is a known issue and a primary cause of treatment failure in animal models.[6][7] Your experimental design should include a sufficiently long follow-up period to monitor for this.
Q3: We are struggling to reproduce published therapeutic index values for a this compound analogue. What are the critical parameters to consider?
A3: The therapeutic index (TI) is a ratio of the toxic dose to the effective dose (typically TD50/ED50 or MTD/MCD).[8][9][10] Discrepancies can occur due to:
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Differences in Experimental Protocols: Ensure your protocols for determining the effective dose (e.g., minimum clearance dose - MCD) and the toxic dose (e.g., maximum tolerated dose - MTD) align with the cited literature.[4]
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Definition of Endpoints: The criteria for "effective" and "toxic" must be consistent. For efficacy, this could be parasite clearance; for toxicity, it could be specific clinical signs or mortality.[3]
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Statistical Methods: The statistical analysis used to calculate the ED50 and TD50 values can impact the final TI.
Data on this compound and Analogues
The following tables summarize key quantitative data from preclinical studies on this compound and some of its analogues.
Table 1: In Vivo Efficacy and Toxicity of this compound and Analogues in Rodent Models [4]
| Compound | ED50 (mg/kg) | MCD (mg/kg) | MTD (mg/kg) | Therapeutic Index (MTD/MCD) |
| This compound | 2.7 ± 0.3 | 4.8 ± 0.9 | 7.3 ± 1.3 | 1.5 |
| Analogue 6 | 0.8 ± 0.1 | 1.2 ± 0.2 | 35.6 ± 4.1 | 29.7 |
| Analogue 7 | 0.6 ± 0.1 | 1.0 ± 0.2 | 41.2 ± 5.3 | 41.2 |
| Chloroquine | 33.4 ± 9.1 | 45.8 ± 10.2 | >200 | >4.4 |
| Amodiaquine | 15.9 ± 3.2 | 21.2 ± 2.1 | >200 | >9.4 |
ED50: 50% effective dose; MCD: Minimum clearance dose; MTD: Maximum tolerated dose.
Table 2: Curative Doses of this compound Analogues against P. falciparum in Aotus Monkeys [1][4]
| Compound | 50% Curative Dose (mg/kg/day) | 100% Curative Dose (mg/kg/day) |
| Analogue 6 | 4 | 16 |
| Analogue 7 | 2 | 8 |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (IC50)
This protocol outlines the steps to determine the concentration of a compound that inhibits 50% of cell viability.
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Cell Seeding: Plate mammalian cells (e.g., rat hepatocytes, J744 macrophages, or NG108 neuronal cells) in a 96-well plate at a predetermined optimal density.[5][6]
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Compound Preparation: Prepare a serial dilution of this compound or its analogue in the appropriate cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or resazurin assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration (log scale). Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Determination of In Vivo Efficacy (ED50 and MCD) in a Murine Malaria Model
This protocol is a modified Thompson test for assessing antimalarial efficacy in vivo.[6]
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Infection: Inoculate mice (e.g., ICR mice) with Plasmodium berghei-infected erythrocytes.[6]
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Grouping: Randomly assign the infected mice to different treatment groups, including a vehicle control group.
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Treatment: Begin treatment on day 3 post-infection. Administer the test compounds (this compound or analogues) and the vehicle control daily for a set duration (e.g., 8 days) via the desired route (e.g., oral gavage or subcutaneous injection).[6]
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Monitoring: Monitor parasitemia by examining Giemsa-stained blood smears at regular intervals (e.g., days 3, 6, and then weekly).[3] Also, monitor the clinical signs and body weight of the mice.
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Data Analysis:
-
ED50: Calculate the dose that causes a 50% reduction in parasitemia compared to the control group.
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MCD: Determine the lowest dose at which no parasites are detectable in the blood smears.[4]
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Cure: Mice that remain parasite-free for a long-term follow-up period (e.g., 60 days) are considered cured.[3]
-
Protocol 3: Determination of Maximum Tolerated Dose (MTD)
This protocol is used to determine the highest dose of a drug that does not cause unacceptable toxicity.
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Animal Groups: Use healthy, non-infected animals for this study. Divide them into groups and administer escalating doses of the test compound.
-
Administration: Administer the compound via the same route and for the same duration as in the efficacy studies.
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Observation: Closely monitor the animals for signs of toxicity, such as weight loss, behavioral changes, and mortality.
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Endpoint: The MTD is the highest dose at which no significant signs of toxicity are observed.[4]
Signaling Pathway and Workflow Diagrams
This compound's Mechanism of Action
This compound and its analogues, such as halofuginone, exert their effects by inhibiting prolyl-tRNA synthetase (ProRS), a crucial enzyme for protein synthesis.[11][12][13] This inhibition leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation and activates the Amino Acid Response (AAR) pathway.[11]
Caption: Mechanism of action of this compound.
Experimental Workflow for Therapeutic Index Determination
The following diagram illustrates the workflow for determining the therapeutic index of a this compound analogue.
Caption: Workflow for Therapeutic Index determination.
References
- 1. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halofuginone — The Multifaceted Molecule [mdpi.com]
- 13. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Febrifugine off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Febrifugine in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with this compound treatment in cells?
A1: The most significant off-target effects of this compound are cytotoxicity, particularly hepatotoxicity (liver cell damage), and gastrointestinal issues.[1][2][3] These toxicities have historically limited its clinical development despite its potent antimalarial activity.[1][4]
Q2: What is the proposed molecular mechanism behind this compound's toxicity?
A2: The toxicity of this compound is believed to stem from its metabolic activation by cytochrome P-450 enzymes in the liver.[3][4] This process can lead to the formation of a reactive arene oxide intermediate.[3] This electrophilic metabolite can then form covalent adducts with essential cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage and toxicity.[3]
Q3: How can I reduce the off-target effects of this compound in my cell culture experiments?
A3: Several strategies can be employed to mitigate this compound's off-target effects:
-
Use of Synthetic Analogs: The most effective strategy is to use synthetic analogs of this compound that have been specifically designed for reduced toxicity.[1][5][6] These analogs often feature modifications on the quinazoline ring to prevent the formation of toxic reactive metabolites.[1][3]
-
Dose Optimization: Conduct dose-response experiments to determine the lowest effective concentration of this compound that achieves the desired on-target effect while minimizing cytotoxicity.
-
Co-treatment with Proline: Since this compound and its derivatives like Halofuginone inhibit prolyl-tRNA synthetase (EPRS), supplementing the culture medium with exogenous proline may help to reverse some of the cellular off-target effects by competing with the inhibitor.[7][8]
-
Use of Liver Microsomes (for in vitro metabolism studies): To study the metabolic profile and potential for toxicity of this compound and its analogs, in vitro assays using liver microsomes can be employed to simulate the metabolic activation by cytochrome P-450 enzymes.
Q4: Are there any commercially available this compound analogs with lower toxicity?
A4: Several research groups have synthesized and reported this compound analogs with significantly reduced toxicity.[1][6][9] Halofuginone, a halogenated derivative, is one of the most widely studied analogs.[7][10] While it has shown therapeutic potential for various diseases, it also has associated toxicities.[2][7] Researchers may need to synthesize or obtain other reported low-toxicity analogs from specialized chemical suppliers or through collaboration.
Q5: What is the known on-target mechanism of action for this compound and its analogs?
A5: this compound and its derivatives, including Halofuginone, exert their therapeutic effects by inhibiting the enzymatic activity of glutamyl-prolyl-tRNA synthetase (EPRS).[7][8] This inhibition leads to an accumulation of uncharged tRNAPro, which triggers the amino acid response (AAR) pathway.[7] This mechanism is responsible for its antimalarial, anti-inflammatory, and anti-fibrotic properties.[7][8]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in cell culture after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | Perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) for your cell line and use the lowest effective concentration for your experiments. |
| Metabolic activation to toxic intermediates. | Consider using a this compound analog with modifications that reduce metabolic activation. Analogs with substitutions on the quinazoline ring have shown lower toxicity.[1] |
| Cell line sensitivity. | Different cell lines can have varying sensitivities. For example, macrophage cell lines have been shown to be more sensitive to some this compound analogs than neuronal cell lines.[2][9] If possible, test your hypothesis in a less sensitive cell line or use a lower concentration range. |
| Proline depletion. | Supplement the cell culture medium with exogenous proline (typically in the range of 100-500 µM) to see if it rescues the cytotoxic phenotype.[7] |
Problem 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Isomerization of this compound. | This compound can isomerize to isothis compound.[4] Ensure the purity and integrity of your this compound stock solution. Store it properly according to the manufacturer's instructions. |
| Off-target effects masking the on-target phenotype. | Use a multi-pronged approach to validate your findings. This can include using a less toxic analog as a control, performing gene knockdown/knockout of the intended target (EPRS) to mimic the drug's effect, and proline rescue experiments. |
| Variable metabolic activity of cells. | Cell density and passage number can influence metabolic activity. Ensure consistent cell culture conditions for all experiments. |
Data Presentation
Table 1: In Vitro Activity and Toxicity of this compound and Selected Analogs
| Compound | Antimalarial Activity (IC50, nM) vs. P. falciparum (W2, chloroquine-resistant) | Cytotoxicity (IC50, µM) vs. Rat Hepatocytes | Selectivity Index (Cytotoxicity IC50 / Antimalarial IC50) | Reference |
| This compound | 1.5 | 0.04 | ~27 | [1] |
| Analog 5 | 2.1 | > 10 | > 4760 | [1] |
| Analog 6 | 2.3 | > 10 | > 4350 | [1] |
| Analog 8 | 1.8 | > 10 | > 5560 | [1] |
| Analog 9 | 0.8 | > 10 | > 12500 | [1] |
| Analog 11 | 0.6 | > 10 | > 16670 | [1] |
This table summarizes data showing that several synthetic analogs exhibit potent antimalarial activity while being significantly less toxic to rat hepatocytes compared to the parent compound, this compound.
Experimental Protocols
Key Experiment: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a general method for assessing the cytotoxicity of this compound and its analogs in a mammalian cell line.
Materials:
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Mammalian cell line of interest (e.g., HepG2 for liver toxicity)
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Complete cell culture medium
-
This compound or analog stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
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Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
Caption: Proposed metabolic pathway leading to this compound's off-target toxicity.
Caption: Key strategies to mitigate the off-target effects of this compound in cells.
References
- 1. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
- 5. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Chemical synthesis of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Febrifugine instability under light exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febrifugine, focusing on its instability under light exposure.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading upon storage in the lab. What are the primary factors contributing to its instability?
A1: this compound is susceptible to degradation under several conditions. The primary factors are exposure to light, alkaline pH, and elevated temperatures. Light exposure, in particular, can cause significant degradation.[1] Solid this compound is more stable but can still degrade under high humidity and strong light over time.[1]
Q2: What is the main degradation product of this compound?
A2: Under thermal stress (40-60 °C), this compound primarily isomerizes to isothis compound.[1] However, under exposure to light, other degradation pathways may be initiated, leading to a loss of the active compound. The quinazolinone core of this compound is the likely chromophore that absorbs light, initiating photochemical reactions.
Q3: How can I minimize the degradation of my this compound samples during experiments?
A3: To minimize degradation, it is crucial to protect this compound from light at all stages of your experiment. Work in a dimly lit area or use amber-colored glassware or vials.[2][3] For storage, wrap containers in aluminum foil and store them at a low temperature, ideally refrigerated or frozen.[2][4] Additionally, maintaining a slightly acidic to neutral pH (between 3 and 7) for your solutions will enhance stability, as alkaline conditions (pH > 7) accelerate degradation.[1]
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. Could this be due to degradation?
A4: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The primary thermal degradation product, isothis compound, will have a different retention time from this compound. Photodegradation may produce a more complex mixture of products. It is essential to use a stability-indicating HPLC method to resolve this compound from its potential degradation products.
Q5: What are the recommended storage conditions for solid this compound and its solutions?
A5: For solid this compound, store it in a tightly sealed container in a cool, dry, and dark place.[1] For this compound solutions, it is best to prepare them fresh. If storage is necessary, use amber-colored vials, protect them from light by wrapping them in aluminum foil, and store them at 4°C for short-term storage or -20°C for longer periods.[4][5] The solvent can also impact stability; for instance, this compound is more stable in its mobile phase solvent compared to aqueous or methanolic solutions.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
A significant decrease in the expected biological activity of your this compound solution.
-
Lower than expected concentration when measured by UV-Vis spectrophotometry or HPLC.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Light Exposure | Immediately switch to using amber-colored vials or tubes for all this compound solutions. Wrap all containers with aluminum foil to provide additional light protection.[2][3] Conduct all experimental manipulations in a dimly lit environment or under a yellow light. |
| Alkaline pH | Check the pH of your solvent or buffer. This compound is less stable in alkaline conditions (pH > 7).[1] Adjust the pH to a slightly acidic to neutral range (pH 3-7) if your experimental conditions allow. |
| High Temperature | Avoid exposing this compound solutions to elevated temperatures. Prepare solutions at room temperature and store them in a refrigerator (2-8 °C) or freezer (-20 °C).[1] |
| Solvent Choice | This compound shows varying stability in different solvents. It is relatively stable in mobile phase solvents used for HPLC but degrades faster in water and methanol.[1] If possible, choose a solvent system where this compound exhibits greater stability. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental replicates.
-
Loss of dose-dependent response.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| In-use Degradation | This compound may be degrading during the course of your assay, especially if it involves prolonged incubation under bright light (e.g., microscopy). Minimize light exposure during incubation by covering plates with an opaque lid or aluminum foil. |
| Stock Solution Degradation | Your stock solution may have degraded over time. Prepare fresh stock solutions of this compound for each experiment. If using a previously prepared stock, verify its concentration and purity by HPLC before use. |
| Interaction with Media Components | Certain components in your cell culture or assay media could be accelerating degradation. Investigate the stability of this compound in your specific media under your experimental conditions (time, temperature, light exposure). |
Data on this compound Stability
Table 1: Stability of this compound in Solution under Different Conditions
| Condition | Solvent/Medium | Duration | Degradation | Reference |
| Bright Light | Solution | 108 hours | ~23% | [1] |
| Natural Light/Darkness | Solution | 108 hours | ~10% | [1] |
| pH 1.4 (Artificial Gastric Fluid) | Aqueous | 10 hours | <5% | [1] |
| pH 6.8 (Artificial Intestinal Fluid) | Aqueous | 10 hours | <5% | [1] |
| pH 3-7 | Aqueous Solution | 24 hours | <2% | [1] |
| pH 9.0 | Aqueous Solution | 24 hours | ~12% | [1] |
| 20 °C | Solution | 10 hours | ~5% | [1] |
| 40-80 °C | Solution | 10 hours | up to 40% | [1] |
Table 2: Stability of Solid this compound after 10 Days of Storage
| Condition | Degradation | Reference |
| High Temperature (60 °C) | 0.27% | [1] |
| High Humidity (75±1%) | 7.6% | [1] |
| Strong Light (3000 lx) | 5.39% | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general guideline for a stability-indicating HPLC method to separate this compound from its degradation products. Method optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 9:91 v/v) with additives to control pH and improve peak shape, such as glacial acetic acid and triethylamine, adjusting the final pH to the range of 5.2-6.2.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 225 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a known concentration. For stability studies, subject the solution to stress conditions (e.g., light exposure, heat, acid/base hydrolysis) and then dilute with the mobile phase before injection.
-
Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of this compound. The method should be able to resolve the this compound peak from all degradation product peaks.
Visualizations
Diagram 1: Proposed Photodegradation Pathway of this compound
Caption: Proposed mechanism of this compound photodegradation.
Diagram 2: Experimental Workflow for Assessing this compound Photostability
References
Technical Support Center: Enhancing the Bioavailability of Oral Febrifugine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of Febrifugine for enhanced oral bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound formulation | 1. Poor aqueous solubility of this compound: this compound is known to be a poorly water-soluble compound.[1][2]2. Drug degradation in dissolution medium: this compound may be unstable under certain pH, temperature, or light conditions.[3][4]3. Improper dissolution method parameters: Issues with apparatus, medium preparation (e.g., incorrect buffer concentration, improper degassing), or surfactant choice can affect results.[4][5] | 1. Incorporate solubility enhancement techniques: - Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin) to increase aqueous solubility.[6][7] - Lipid-Based Formulations: Develop Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization.[8][9] - Particle Size Reduction: Micronization or nanonization can increase the surface area available for dissolution.[10]2. Optimize dissolution medium and conditions: - Ensure the pH of the medium is in a range where this compound is stable (pH 3-7).[3] - Protect the experiment from light and maintain a controlled temperature (e.g., 20°C for stability studies, 37°C for dissolution).[3] - Use fresh, properly degassed dissolution medium.[5]3. Verify dissolution apparatus and method: - Calibrate and verify the performance of the dissolution apparatus (e.g., USP Apparatus 1 or 2).[4][11] - Ensure the correct grade and concentration of any surfactants (e.g., SLS) are used, as impurities can affect results.[4][5] |
| High variability in pharmacokinetic data (in vivo) | 1. Variable absorption due to poor formulation: Inconsistent dissolution and absorption in the gastrointestinal (GI) tract.[9]2. First-pass metabolism: this compound may be metabolized by cytochrome P-450 enzymes in the liver, reducing systemic availability.[12]3. P-glycoprotein (P-gp) efflux: The drug may be actively transported out of intestinal cells, limiting absorption. | 1. Improve formulation robustness: - Utilize formulations that maintain the drug in a solubilized state in the GI tract, such as SEDDS or supersaturatable SEDDS (S-SEDDS).[9][13] - Consider nanoformulations like PEGylated liposomes for more consistent delivery.[14]2. Bypass first-pass metabolism: - Lipid-based formulations can promote lymphatic absorption, partially bypassing the liver.[15][16]3. Inhibit P-gp efflux: - Incorporate excipients known to inhibit P-gp, such as TPGS or Poloxamer 188, into the formulation.[17] |
| Observed toxicity in cell culture or animal models | 1. Inherent toxicity of this compound: The parent compound is known to have side effects, including liver toxicity.[12][18]2. Formation of toxic metabolites: Metabolic activation can lead to reactive intermediates that cause cell damage.[12]3. High dose required due to low bioavailability: Poor absorption necessitates higher administered doses, increasing the risk of toxicity. | 1. Synthesize and evaluate this compound analogs: - Design analogs that block metabolic activation pathways or have an improved therapeutic index.[12][18][19]2. Enhance bioavailability to lower the dose: - By improving the oral bioavailability through advanced formulations, the required therapeutic dose can be lowered, potentially reducing side effects.[15]3. Conduct thorough metabolite profiling: - Use techniques like LC-MS/MS to identify and assess the activity and toxicity of metabolites formed from new formulations or analogs.[20] |
| Instability of the this compound formulation during storage | 1. Chemical degradation: this compound is susceptible to degradation from light, high temperatures, and alkaline pH.[3]2. Physical instability of the formulation: For amorphous solid dispersions, recrystallization of the API can occur. For lipid-based systems, phase separation or drug precipitation may happen. | 1. Control storage conditions: - Store formulations protected from light and at controlled room temperature or refrigerated conditions.[3] - Package in airtight, light-resistant containers.2. Optimize formulation components: - For solid dispersions, select polymers (e.g., HPMC) that effectively inhibit recrystallization.[21] - For SEDDS, carefully select oils, surfactants, and co-solvents to ensure thermodynamic stability.[22] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing an oral formulation for this compound?
The primary challenge is its poor bioavailability, which is influenced by factors including low aqueous solubility and potential first-pass metabolism.[1][2][12] A study in rats determined the oral bioavailability of this compound to be 45.8%.[23] This necessitates the use of advanced formulation strategies to ensure adequate absorption from the gastrointestinal tract.[10][15]
Q2: Which formulation strategies are most promising for enhancing this compound's oral bioavailability?
Several strategies can be employed, often in combination:
-
Lipid-Based Formulations (e.g., SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract.[8][24] This approach keeps the lipophilic drug in a solubilized state, enhancing absorption.[9]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[7] They can encapsulate poorly soluble drugs like this compound, increasing their apparent water solubility and dissolution rate.[6][25]
-
Nanoformulations: Reducing particle size to the nanometer range increases the surface area for dissolution. Formulations like nano-liposomes (e.g., PEGylated liposomes) can also offer sustained release and improve efficacy.[14]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix (like HPMC) in an amorphous state can prevent crystallization and improve dissolution rates.[21][26]
Q3: How can I reduce the toxicity associated with this compound?
Toxicity, particularly liver toxicity, has historically limited the clinical use of this compound.[12][18] Key approaches to mitigate this include:
-
Analog Synthesis: Designing and synthesizing novel this compound analogues can reduce the tendency to form toxic metabolites. Some analogues have been shown to be over 100 times less toxic than the parent compound while retaining potent antimalarial activity.[18][19]
-
Dose Reduction through Bioavailability Enhancement: By improving the oral bioavailability, a lower dose of this compound is needed to achieve the therapeutic effect, which can in turn reduce the risk of dose-dependent side effects.[15]
Q4: What are the critical stability factors to consider for this compound?
This compound's stability is significantly affected by:
-
Light: Exposure to bright light can cause significant degradation (around 23% in 108 hours).[3]
-
Temperature: Stability decreases as temperature increases. At 40-80°C, significant degradation occurs within 10 hours.[3]
-
pH: this compound is most stable in the pH range of 3 to 7. In alkaline solutions (pH 9.0), its content can decrease by about 12% in 24 hours.[3]
-
Solvent: It is more stable in its mobile phase solvent compared to water or methanol solutions.[3]
Q5: What initial excipients should I screen for a Self-Emulsifying Drug Delivery System (SEDDS) of this compound?
The selection of excipients is critical for a successful SEDDS formulation.[22] A typical screening process would involve:
-
Oils: Screen for this compound's solubility in various oils (e.g., medium-chain triglycerides like Capryol™ 90, long-chain triglycerides like soybean oil).
-
Surfactants: Evaluate surfactants with a high HLB value (e.g., Tween® 80, Kolliphor® EL) for their ability to emulsify the selected oil phase.
-
Co-solvents/Co-surfactants: Test co-solvents (e.g., Transcutol® HP, PEG 400) or co-surfactants (e.g., Capmul® MCM) to improve drug solubilization and the spontaneity of emulsification.
The goal is to identify a combination that can dissolve the target dose of this compound and form a stable, rapid-forming emulsion upon dilution with an aqueous medium.[27]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on this compound and its formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2.0 mg/kg) | Oral (6.0 mg/kg) | Reference |
| Half-life (t½) | 3.2 ± 1.6 h | 2.6 ± 0.5 h | [23] |
| Bioavailability (F) | - | 45.8% | [23] |
Table 2: Characteristics of this compound Hydrochloride (FFH) Liposomal Formulations
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Conventional Liposomes | 126.23 | -6.25 | 89.43 | [14] |
| PEGylated Liposomes | 114.93 | -26.33 | 96.42 | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEGylated Liposomes
This protocol is based on the modified ethanol injection method described for this compound Hydrochloride (FFH).[14]
Materials:
-
This compound Hydrochloride (FFH)
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
DSPE-mPEG2000
-
Ethanol
-
Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Dissolve FFH, SPC, cholesterol, and DSPE-mPEG2000 in ethanol to form the organic phase.
-
Heat the aqueous phase (PBS, pH 7.4) to 60°C.
-
Inject the organic phase rapidly into the pre-heated aqueous phase under constant magnetic stirring.
-
Maintain stirring for 30 minutes to allow for the formation of liposomes and removal of ethanol.
-
Cool the resulting liposomal suspension to room temperature.
-
To obtain a uniform particle size, sonicate the suspension using a probe sonicator.
-
Remove any un-encapsulated FFH by dialysis against PBS.
Protocol 2: In Vitro Dissolution Testing
This is a general protocol adaptable for this compound formulations, based on industry best practices.[4][11]
Apparatus:
-
USP Apparatus 2 (Paddle)
Parameters:
-
Dissolution Medium: 900 mL of a suitable buffer, e.g., 0.1 N HCl (to simulate gastric fluid) or pH 6.8 phosphate buffer (to simulate intestinal fluid). Given this compound's stability profile, a pH between 3 and 7 is recommended.[3]
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 RPM
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
Procedure:
-
De-gas the dissolution medium prior to use.[5]
-
Assemble the apparatus and allow the medium to equilibrate to 37 ± 0.5 °C.
-
Place one dosage unit (e.g., capsule, tablet) into each vessel.
-
Begin rotation of the paddles at the specified speed.
-
At each time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples immediately using a suitable filter that does not bind the drug.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.
Protocol 3: UPLC-MS/MS for Pharmacokinetic Analysis in Rat Plasma
This protocol is based on a validated method for quantifying this compound in rat plasma.[23]
Sample Preparation:
-
To 50 µL of rat plasma, add an internal standard (e.g., methylcytisine).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the mobile phase for analysis.
UPLC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water containing formic acid.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Visualizations: Diagrams and Workflows
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. irispublishers.com [irispublishers.com]
- 12. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of supersaturatable self-emulsifying drug delivery system formulations for improving the oral absorption of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and In Vitro/Vivo Evaluation of Nano-Liposomal Form of this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 17. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 18. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolites of this compound and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. colorcon.com [colorcon.com]
- 22. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Harnessing Excipients to Solve the Bioavailability Challenge - Lubrizol [lubrizol.com]
- 27. Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Febrifugine Resistance in Plasmodium Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febrifugine and its analogs against Plasmodium strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analog, halofuginone?
This compound and its synthetic derivatives, such as halofuginone, target the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the Plasmodium falciparum parasite.[1][2][3] This inhibition disrupts protein synthesis by preventing the charging of tRNA with proline, which in turn activates the amino acid starvation response in the parasite.[1][4]
Q2: What are the known mechanisms of resistance to this compound in Plasmodium?
Resistance to this compound and halofuginone is primarily associated with genetic mutations and copy number variations in the gene encoding the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[5] These alterations in the target enzyme reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. An adaptive resistance mechanism involving the upregulation of intracellular proline levels has also been observed.[6]
Q3: How can I determine if my Plasmodium strain is resistant to this compound?
Resistance can be determined by performing in vitro drug susceptibility assays to measure the 50% inhibitory concentration (IC50) of this compound against your parasite strain. A significant increase in the IC50 value compared to a known sensitive reference strain (e.g., 3D7) is indicative of resistance. Molecular analysis, such as gene sequencing of the pfcprs gene, can identify specific mutations associated with resistance.
Q4: Are there analogs of this compound that can overcome resistance?
Yes, research is ongoing to develop this compound analogs that can overcome existing resistance mechanisms.[7] For instance, some novel inhibitors have been designed to bind to different sites on the prolyl-tRNA synthetase, making them effective against strains with mutations that confer resistance to traditional this compound and halofuginone.[8]
Troubleshooting Guides
Problem: Unexpectedly high IC50 values for this compound against a supposedly sensitive strain.
Possible Causes and Solutions:
-
Reagent Quality:
-
This compound Stock: Ensure the this compound or halofuginone stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Culture Medium: Verify the quality and composition of the RPMI 1640 medium and supplements. Variations in components like PABA and folic acid can influence parasite growth.[9]
-
-
Experimental Conditions:
-
Cell Density: Ensure the initial parasitemia and hematocrit are consistent across experiments. High parasite densities can lead to an underestimation of drug efficacy.
-
Incubation Time: Adhere to the standard 72-hour incubation period for the drug susceptibility assay. Shorter or longer durations can affect the results.
-
-
Contamination:
-
Mycoplasma: Test the parasite culture for mycoplasma contamination, which can alter cellular responses to drugs.
-
Cross-Contamination: Ensure there has been no cross-contamination with a resistant parasite line in the laboratory.
-
Problem: High variability in IC50 results between experimental replicates.
Possible Causes and Solutions:
-
Inconsistent Pipetting: Use calibrated pipettes and ensure accurate serial dilutions of the drug.
-
Non-uniform Cell Suspension: Ensure the parasite culture is well-mixed before plating to distribute the infected red blood cells evenly.
-
Edge Effects in Plates: To minimize evaporation and temperature variations that can cause edge effects in 96-well plates, avoid using the outer wells or fill them with sterile medium.
-
Asynchronous Culture: For more consistent results, use a synchronized parasite culture, preferably at the ring stage, for the assay.[10]
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and its analogs against various Plasmodium falciparum strains.
Table 1: IC50 Values of Halofuginone against Sensitive and Resistant P. falciparum Strains
| Strain | Resistance Status | Halofuginone IC50 (nM) | Reference |
| Dd2 | Wildtype (Sensitive) | 0.5 | [1] |
| HFGR-I | Halofuginone Resistant | 180 | [1] |
| HFGR-II | Halofuginone Resistant | 30 | [1] |
Table 2: In Vitro Antimalarial Activity of this compound Analogs
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |
| WR222048 | W2 (Chloroquine-Resistant) | < 5 | [11] |
| WR222048 | D6 (Chloroquine-Sensitive) | < 5 | [11] |
| WR139672 | W2 (Chloroquine-Resistant) | < 5 | [11] |
| WR139672 | D6 (Chloroquine-Sensitive) | < 5 | [11] |
| WR092103 | W2 (Chloroquine-Resistant) | < 5 | [11] |
| WR092103 | D6 (Chloroquine-Sensitive) | < 5 | [11] |
| WR088442 | W2 (Chloroquine-Resistant) | ~200 | [11] |
| WR088442 | D6 (Chloroquine-Sensitive) | ~200 | [11] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay using SYBR Green I
This method is widely used for determining the IC50 values of antimalarial compounds.[12][13]
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete RPMI 1640 medium
-
Uninfected human red blood cells (RBCs)
-
96-well microtiter plates
-
This compound or analog stock solution
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the appropriate drug dilution to each well. Include drug-free wells as a negative control and wells with uninfected RBCs as a background control.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.
Protocol 2: [³H]Hypoxanthine Incorporation Assay
This is a classic method for assessing parasite viability and drug susceptibility.[11]
Materials:
-
P. falciparum culture
-
Complete RPMI 1640 medium
-
[³H]Hypoxanthine
-
96-well microtiter plates
-
This compound or analog stock solution
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a parasite culture with 0.5% parasitemia and 2.5% hematocrit.
-
Dispense 200 µL of the culture into each well of a 96-well plate pre-coated with the test compounds at various concentrations.
-
Incubate for 24 hours at 37°C.
-
Add 25 µL of [³H]hypoxanthine (0.5 µCi) to each well.
-
Incubate for an additional 24 hours.
-
Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 values by analyzing the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Genetic basis of this compound resistance in Plasmodium.
Caption: Workflow for SYBR Green I based drug susceptibility assay.
References
- 1. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs [scholarworks.indianapolis.iu.edu]
- 3. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. | Broad Institute [broadinstitute.org]
- 4. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 13. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Febrifugine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of febrifugine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield and purity of this compound?
A1: The critical parameters influencing this compound synthesis include the stereocontrol during the formation of the piperidine ring, the efficiency of the coupling reaction between the quinazolinone and piperidine moieties, and the final purification method. Reaction temperature, pH, and exposure to light are also crucial as this compound can degrade or isomerize under certain conditions.[1]
Q2: What are the common side reactions and byproducts observed during this compound synthesis?
A2: A common side product is isothis compound, the diastereomer of this compound.[2][3] The equilibrium between this compound and isothis compound can be influenced by the solvent and pH conditions.[2] Other impurities may arise from incomplete reactions or side reactions of the starting materials and reagents.
Q3: What analytical techniques are recommended for assessing the purity of synthesized this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful method for purity assessment and can be used for both analysis and purification.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential for structural confirmation and can indicate a purity of >99%.[6] Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[7]
Q4: What is the mechanism of this compound's bioactivity and toxicity?
A4: this compound's biological activity and toxicity are attributed to its inhibition of prolyl-tRNA synthetase (EPRS).[8] This inhibition mimics proline starvation and activates the Amino Acid Response (AAR) pathway, leading to a range of cellular effects.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient coupling of the quinazolinone and the piperidine fragment. | Optimize the reaction conditions for the coupling step, such as temperature, reaction time, and catalyst. Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Degradation of the product during workup or purification. | This compound is sensitive to high temperatures, alkaline pH, and light.[1] Perform workup and purification steps at low temperatures, under neutral or slightly acidic conditions, and with protection from light.[1] | |
| Low Purity/Presence of Isothis compound | Isomerization of this compound to isothis compound. | This isomerization can occur in solution.[2] Minimize the time the product is in solution, especially at elevated temperatures. Use of appropriate solvents and pH can also minimize isomerization. Purification techniques like countercurrent chromatography can be employed to separate the isomers.[3] |
| Incomplete removal of starting materials or reagents. | Optimize the purification protocol. This may involve using a different solvent system for chromatography or performing a recrystallization step. | |
| Inconsistent Results | Variability in the quality of starting materials. | Ensure the purity and identity of all starting materials and reagents before use. |
| Reaction conditions not being strictly controlled. | Carefully monitor and control reaction parameters such as temperature, stirring speed, and atmosphere. |
Experimental Protocols
Synthesis of this compound Analogue (Illustrative Protocol)
This protocol is an illustrative example adapted from the synthesis of this compound analogues and should be optimized for this compound synthesis.
Step 1: Synthesis of the Piperidine Moiety The chiral piperidine fragment can be synthesized from a suitable starting material like trans-4-benzyloxy-N-Cbz-L-proline.[2] This multi-step process typically involves reduction, activation of the hydroxyl group, and subsequent nucleophilic substitution to introduce the side chain.
Step 2: Synthesis of the Quinazolinone Moiety 3H-Quinazolin-4-one can be prepared from 2-aminobenzoic acid and formamide.
Step 3: Coupling of the Piperidine and Quinazolinone Moieties
-
Dissolve 3H-quinazolin-4-one in an appropriate solvent such as DMF.
-
Add a base, for example, potassium carbonate, to the solution.
-
Add the activated piperidine fragment (e.g., as an epoxide or alkyl halide) to the reaction mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 80°C) for several hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Deprotection and Purification
-
If protecting groups are used, they are removed in this step (e.g., hydrogenolysis for a benzyl ether).
-
The crude product is purified by flash column chromatography on silica gel.
-
Further purification can be achieved by recrystallization or preparative HPLC to obtain this compound of high purity.
Purification by Countercurrent Chromatography
A one-step preparative countercurrent chromatography method has been shown to be effective in separating this compound and isothis compound.[3]
-
Solvent System: A biphasic solvent system of chloroform:methanol:water (2:1:1, v/v) can be used.[3]
-
Procedure: 50 mg of the total alkaloid mixture can yield approximately 12 mg of this compound and 9 mg of isothis compound with over 98.0% purity.[3]
Quantitative Data Summary
| Synthetic Route/Method | Reported Yield | Reported Purity | Reference |
| Synthesis of Deoxythis compound Analogues | Moderate to reasonable yields for the three-step sequence. | 80% enantiomeric excess. | [10] |
| Synthesis of this compound Analogue | 72% yield over 3 steps for a key intermediate. | Not specified. | [7] |
| Synthesis of this compound Analogue | 84% yield over two steps for the final deprotection and purification. | Not specified. | [7] |
| Purification from Natural Source | 12 mg this compound from 50 mg total alkaloids. | >98.0% | [3] |
| Purity Confirmation | - | >99% | [6] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Mechanism of this compound's bioactivity and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of two isomeric antimalaria alkaloids this compound and isothis compound from Dichroa febrifuga roots by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Febrifugine vs. Halofuginone: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of febrifugine, a natural alkaloid, and its synthetic analog, halofuginone. It synthesizes preclinical data to evaluate their mechanisms of action, efficacy across various cancer types, and toxicity profiles, offering a comprehensive resource for the cancer research community.
Introduction: From Traditional Herb to Modern Therapeutics
This compound is a quinazolinone alkaloid originally isolated from the Chinese herb Dichroa febrifuga (Chang Shan), which has been used in traditional medicine for centuries, primarily for treating malaria.[1][2][3] While it demonstrates potent biological activity, its clinical development has been hampered by significant side effects, including nausea, vomiting, and liver toxicity.[3][4][5]
Halofuginone is a halogenated derivative of this compound, synthesized to create a less toxic and more clinically viable compound.[4][6] It has attracted considerable attention for its broad therapeutic potential, with activities ranging from antiprotozoal and anti-fibrotic to anticancer.[7][8][9] This guide focuses on the comparative anticancer activities of these two related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Febrifugine and Chloroquine Efficacy on Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum have severely hampered malaria control efforts globally, necessitating the exploration of alternative therapeutics. This guide provides a detailed comparison of febrifugine, a quinazolinone alkaloid from the Chinese herb Dichroa febrifuga, and the conventional antimalarial chloroquine, with a focus on their efficacy against resistant parasite strains. This comparison is supported by experimental data on their mechanisms of action, in vitro and in vivo potencies, and toxicity profiles.
Executive Summary
This compound and its derivatives demonstrate potent antimalarial activity against a wide spectrum of P. falciparum strains, including those resistant to chloroquine.[1][2][3] While both drugs interfere with the parasite's lifecycle within red blood cells, they do so via distinct molecular mechanisms. Chloroquine acts by inhibiting heme detoxification in the parasite's digestive vacuole, a mechanism to which parasites have developed resistance primarily through enhanced drug efflux.[4][5] In contrast, this compound's target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an essential enzyme for protein synthesis.[4][5] This novel mechanism of action makes this compound effective against chloroquine-resistant strains. However, the clinical utility of natural this compound is limited by its significant toxicity, including hepatotoxicity and gastrointestinal side effects.[2][6] This has spurred the development of synthetic analogues, such as halofuginone, with improved therapeutic indices.[7][8]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the efficacy of this compound and chloroquine against resistant malaria lies in their distinct molecular targets within the parasite.
Chloroquine: As a weak base, chloroquine accumulates in the acidic digestive vacuole of the parasite. Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. Chloroquine is thought to cap the growing hemozoin polymer, preventing further sequestration of toxic heme and leading to parasite death.[9] Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the digestive vacuole membrane.[5][10][11] These mutations enable the transporter to actively pump chloroquine out of the vacuole, reducing its concentration at the target site.[4][5]
This compound: this compound and its analogue, halofuginone, act on a completely different pathway. Their primary target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an enzyme crucial for attaching the amino acid proline to its corresponding tRNA molecule during protein synthesis.[4][5][9] By inhibiting PfcPRS, this compound mimics proline starvation, which activates the amino acid starvation response pathway and ultimately halts parasite protein production and development.[4] Because this target is distinct from the heme detoxification pathway, this compound remains effective against parasites that have developed resistance to chloroquine via PfCRT mutations.[4][12]
Caption: Comparative Mechanisms of Action
Quantitative Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound analogues compared to chloroquine against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains.
Table 1: In Vitro Efficacy (IC50) Against P. falciparum Strains
| Compound | Strain D6 (CQ-Sensitive) IC50 (nM) | Strain W2 (CQ-Resistant) IC50 (nM) | Reference(s) |
|---|---|---|---|
| This compound Analogue 5 | 1.2 | 1.3 | [13] |
| This compound Analogue 6 | 1.5 | 1.8 | [13] |
| Halofuginone | ~0.3 (0.141 ng/ml) | ~0.3 (0.141 ng/ml) | [14][15] |
| Chloroquine | Value not provided in this study | >100 |[13] |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: In Vitro Cytotoxicity (IC50) Against Mammalian Cell Lines
| Compound | Neuronal Cells (NG108) IC50 (nM) | Macrophage Cells (J774) IC50 (nM) | Rat Hepatocytes IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| This compound Analogue 5 | >10,000 | >10,000 | 18,000 | [13] |
| This compound Analogue 6 | >10,000 | >10,000 | 17,000 | [13] |
| Halofuginone | 3,130 | 3,740 | Not Available | [14] |
| This compound (Natural) | 1,070 | 820 | 150 | [13][14] |
| Chloroquine | Not Available | Not Available | 20,000 |[13] |
Note: Higher IC50 values indicate lower cytotoxicity.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro and in vivo experimental protocols designed to assess antimalarial drug efficacy and toxicity.
In Vitro Drug Susceptibility Assay
This assay determines the concentration of a drug required to inhibit parasite growth in a laboratory setting.
Methodology:
-
Parasite Culture: Chloroquine-sensitive (e.g., D6, 3D7) and chloroquine-resistant (e.g., W2, Dd2, K1) strains of P. falciparum are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[14][16]
-
Drug Dilution: Test compounds (this compound, chloroquine) are serially diluted in culture medium and added to 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are then incubated for 48-72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[14]
-
Growth Inhibition Measurement: Parasite growth is quantified using one of several methods:
-
[³H]Hypoxanthine Incorporation: Radiolabeled hypoxanthine, a nucleic acid precursor for the parasite, is added to the cultures. The amount of incorporated radioactivity is measured and is inversely proportional to drug efficacy.[11][14]
-
SYBR Green I Assay: This fluorescent dye binds to parasite DNA. The fluorescence intensity is measured to quantify parasite proliferation.[17]
-
pLDH Assay: The activity of parasite-specific lactate dehydrogenase (pLDH) is measured colorimetrically as an indicator of parasite viability.[18]
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
Caption: In Vitro Drug Susceptibility Assay Workflow
In Vivo Efficacy Test (4-Day Suppressive Test)
This test evaluates the ability of a compound to suppress malaria infection in a mouse model.
Methodology:
-
Animal Model: Typically, ICR or BALB/c mice are used.[19][20]
-
Infection: On Day 0, mice are infected intraperitoneally or intravenously with a specified number of parasitized erythrocytes from a donor mouse infected with a rodent malaria parasite, such as Plasmodium berghei.[21][22]
-
Drug Administration: The test compounds are administered to groups of infected mice, usually starting 2-4 hours post-infection and continuing once daily for four consecutive days (Day 0 to Day 3).[21] The route of administration can be oral, subcutaneous, or intraperitoneal.
-
Monitoring: On Day 4, thin blood smears are taken from the tail of each mouse. The slides are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.[14][21]
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth suppression. The effective dose that reduces parasitemia by 90% (ED90) can also be determined.[22]
Caption: In Vivo 4-Day Suppressive Test Workflow
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antimalarial compounds with a mechanism of action that circumvents common chloroquine resistance pathways.[4][14] The high potency of these compounds against chloroquine-resistant P. falciparum strains underscores their potential in the development of new therapeutics.[3][13] The primary obstacle for the natural product this compound remains its toxicity.[2][6] However, ongoing research into synthetic analogues has yielded compounds with significantly improved safety profiles, demonstrating over 100 times less toxicity than the parent compound while retaining potent antimalarial activity.[7][8][13]
For drug development professionals, the key takeaway is the validation of PfcPRS as a druggable antimalarial target.[4] Future research should focus on the optimization of this compound analogues to further enhance their therapeutic index. This includes structure-activity relationship (SAR) studies to improve efficacy and reduce off-target effects, as well as comprehensive preclinical and clinical evaluation of the most promising candidates. The unique mode of action also suggests that this compound derivatives could be valuable components in combination therapies to combat and prevent the spread of multidrug-resistant malaria.[23]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 8. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubcompare.ai [pubcompare.ai]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iddo.org [iddo.org]
- 18. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmv.org [mmv.org]
- 22. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combination effects of chloroquine with the this compound and isothis compound mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Prolyl-tRNA Synthetase as the Direct Target of Febrifugine in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating prolyl-tRNA synthetase (PRS) as a primary anti-cancer target of Febrifugine and its derivatives. We delve into the mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key validation assays.
Introduction
This compound, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative Halofuginone, have demonstrated potent anti-cancer, anti-inflammatory, and anti-fibrotic activities.[1][2][3] A critical aspect of developing these compounds for therapeutic use is the definitive validation of their molecular target. Extensive research has identified the enzyme prolyl-tRNA synthetase (PRS), a crucial component of the protein synthesis machinery, as the direct target of this compound and its analogs in cancer cells.[1][3]
This guide will compare this compound and Halofuginone with other PRS inhibitors and alternative therapeutic strategies, supported by experimental evidence.
Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase
This compound and its derivatives act as potent and specific inhibitors of the prolyl-tRNA synthetase activity of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS).[1][3] The inhibition is competitive with the amino acid proline.[1]
By binding to the proline-binding site of PRS, this compound prevents the charging of tRNA with proline (tRNAPro).[1] This leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation. This cellular stress triggers the activation of the General Control Nonderepressible 2 (GCN2) kinase, a key event in the Amino Acid Response (AAR) pathway.[1][4] Subsequent phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) initiates the Integrated Stress Response (ISR), leading to cell cycle arrest, apoptosis, and the inhibition of cancer cell proliferation.[4]
While Halofuginone has also been reported to inhibit Smad3 phosphorylation within the TGFβ signaling pathway, the inhibition of PRS is considered the primary mechanism underlying its broad range of biological activities.[1][2]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and its analog Halofuginone against various cancer cell lines, demonstrating their potent anti-proliferative activity.
Table 1: Anti-proliferative Activity of this compound in Bladder Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | T24 (Bladder Cancer) | 0.02 | [5][6] |
| This compound | SW780 (Bladder Cancer) | 0.018 | [5][6] |
Table 2: Comparative Activity of Halofuginone
| Compound | Biological Effect | Cell/System | IC50 / Effective Concentration | Reference |
| Halofuginone | Inhibition of TGF-β–induced collagen α1(I) mRNA expression | Fibroblasts | ~10 nM | [7] |
| Halofuginone | Inhibition of tumor growth and metastasis (in vitro) | Preclinical cancer models | 10 - 100 nM | [7] |
| Halofuginone | Inhibition of P. berghei sporozoite load | HepG2 cells | 17 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Prolyl-tRNA Synthetase (PRS) Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the charging of tRNAPro with proline, catalyzed by PRS.
Materials:
-
Purified recombinant human EPRS (ProRS domain)
-
[3H]-Proline
-
Total human tRNA
-
ATP, MgCl2, Tris-HCl buffer (pH 7.5)
-
This compound or other test inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and [3H]-Proline.
-
Add varying concentrations of this compound or the test compound to the reaction mixture.
-
Initiate the reaction by adding purified EPRS and total human tRNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold 10% TCA to precipitate the tRNA.
-
Collect the precipitated tRNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold 5% TCA to remove unincorporated [3H]-Proline.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[1][8]
Materials:
-
Cancer cell line of interest (e.g., T24 bladder cancer cells)
-
This compound or test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for EPRS
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Treat the cells with either vehicle control or a saturating concentration of this compound for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EPRS in each sample by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the percentage of soluble EPRS as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic or cytostatic effects of a compound.[2][5]
Materials:
-
Cancer cell lines (e.g., T24, SW780)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or test compounds at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or isopropanol for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for AAR Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the Amino Acid Response pathway, confirming the mechanism of action of PRS inhibitors.[4]
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies against phospho-GCN2, total GCN2, phospho-eIF2α, and total eIF2α
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of GCN2 and eIF2α in this compound-treated cells compared to the control.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound's mechanism of action in cancer cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The presented data strongly validates prolyl-tRNA synthetase as a key therapeutic target of this compound and its derivatives in cancer cells. The direct inhibition of PRS by these compounds triggers a well-defined signaling cascade, the Amino Acid Response pathway, leading to potent anti-proliferative and pro-apoptotic effects. The experimental protocols provided herein offer a robust framework for researchers to further investigate this promising class of anti-cancer agents and to explore the development of novel PRS inhibitors. The comparative data underscores the high potency of this compound and Halofuginone, positioning them as valuable lead compounds in the pursuit of new cancer therapies.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. i-tRAP (individual tRNA acylation PCR): a convenient method for selective quantification of tRNA charging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
Cross-Resistance Profile of Febrifugine and Its Analogs Against Antimalarial Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Chang Shan (Dichroa febrifuga Lour), and its synthetic analogs have demonstrated potent antimalarial activity. This guide provides a comparative analysis of the cross-resistance profile of this compound and its derivatives with other antimalarial drugs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the evaluation of their potential as next-generation therapeutics.
In Vitro Antimalarial Activity and Cross-Resistance
This compound and its analogs have been tested against a panel of P. falciparum strains with varying drug-resistance profiles. The data consistently indicates that these compounds retain their potency against chloroquine-resistant strains, suggesting a mechanism of action distinct from that of chloroquine and a low potential for cross-resistance with this drug class.
Comparative IC50 Values of this compound Analogs
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and several of its key analogs against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains.
| Compound | Strain | Resistance Profile | IC50 (ng/mL) | Reference |
| This compound | D6 | Chloroquine-Sensitive | 1.2 - 2.0 | [1][2] |
| W2 | Chloroquine-Resistant | 1.3 - 2.5 | [1][2] | |
| Halofuginone (WR172428) | D6 | Chloroquine-Sensitive | 0.141 | [2] |
| W2 | Chloroquine-Resistant | 0.235 | [2] | |
| WR222048 | D6 | Chloroquine-Sensitive | < 5 | [2] |
| W2 | Chloroquine-Resistant | < 5 | [2] | |
| WR139672 | D6 | Chloroquine-Sensitive | < 5 | [2] |
| W2 | Chloroquine-Resistant | < 5 | [2] | |
| Compound 6 | 3D7 | Chloroquine-Sensitive | 0.4 | [3] |
| TM6 | Chloroquine-Resistant | 0.5 | [3] | |
| K1 | Chloroquine-Resistant | 0.6 | [3] | |
| V1S | Chloroquine-Resistant | 0.5 | [3] | |
| Compound 7 | 3D7 | Chloroquine-Sensitive | 0.5 | [3] |
| TM6 | Chloroquine-Resistant | 0.6 | [3] | |
| K1 | Chloroquine-Resistant | 0.7 | [3] | |
| V1S | Chloroquine-Resistant | 0.6 | [3] |
Note: IC50 values can vary slightly between studies due to different experimental conditions.
The data clearly shows that the this compound analogs, particularly halofuginone and compounds 6 and 7, exhibit potent activity in the low nanomolar range against both chloroquine-sensitive (D6, 3D7) and multi-drug resistant (W2, TM6, K1, V1S) P. falciparum strains. The minimal shift in IC50 values between sensitive and resistant strains indicates a lack of significant cross-resistance with chloroquine.
Mechanism of Action and Resistance
The unique mechanism of action of this compound and its analogs is a key factor in their activity against drug-resistant malaria.
Inhibition of Prolyl-tRNA Synthetase (PRS)
Recent studies have identified the cytoplasmic prolyl-tRNA synthetase (PRS) of P. falciparum as the molecular target of this compound and its potent analog, halofuginone.[4][5][6] PRS is a crucial enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting PRS, these compounds disrupt protein translation, leading to parasite death.[4] This mechanism is distinct from that of many common antimalarials that target processes like heme detoxification (e.g., chloroquine) or folate synthesis.
dot
Caption: Mechanism of action of this compound and its analogs.
Resistance to this compound Analogs
Resistance to halofuginone has been induced in vitro and is associated with mutations in the gene encoding for prolyl-tRNA synthetase. These mutations likely alter the drug-binding site on the enzyme, reducing the inhibitory effect of the compound. The development of resistance to this compound analogs through a single target mutation highlights the importance of combination therapy in future clinical applications to mitigate the risk of resistance emergence.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antimalarial activity and cross-resistance.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
1. Parasite Culture:
-
P. falciparum strains (both drug-sensitive and drug-resistant) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 10% human serum or Albumax.
2. Drug Plate Preparation:
-
A serial dilution of the test compounds (this compound analogs and standard antimalarials) is prepared in 96-well microplates.
-
A drug-free control well is included on each plate.
3. Assay Procedure:
-
Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2%.
-
200 µL of the parasite suspension is added to each well of the drug-coated plates.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
4. Lysis and Staining:
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
The plates are thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
dot
Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.
In Vivo Cross-Resistance Study in a Murine Model
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method to assess the in vivo efficacy and cross-resistance of antimalarial compounds.[7]
1. Animal Model:
-
Swiss albino mice are used for the study.
2. Parasite Inoculation:
-
Mice are inoculated intraperitoneally with P. berghei parasitized red blood cells.
3. Drug Administration:
-
Treatment with the test compounds (this compound analogs) and standard antimalarials is initiated 2-4 hours post-infection and continued daily for four consecutive days.
-
A control group receives the vehicle only.
4. Parasitemia Monitoring:
-
On day 5, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.
5. Data Analysis:
-
The average parasitemia in the control group is considered as 100% growth.
-
The percentage of parasite growth inhibition for each treated group is calculated.
-
The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) is determined.
-
To assess cross-resistance, the ED50 and ED90 values are compared between drug-sensitive and drug-resistant P. berghei strains.
Conclusion
The available data strongly suggest that this compound and its analogs, particularly halofuginone, are potent antimalarial agents with a mechanism of action that is distinct from many currently used drugs. Their consistent activity against chloroquine-resistant strains of P. falciparum indicates a low likelihood of cross-resistance with this and potentially other antimalarial classes. The identification of prolyl-tRNA synthetase as the molecular target provides a solid foundation for further structure-activity relationship studies and the rational design of new derivatives with improved therapeutic profiles. While the potential for resistance development through mutations in the target enzyme exists, the unique mechanism of this compound analogs makes them promising candidates for inclusion in combination therapies to combat multidrug-resistant malaria. Further studies are warranted to explore the cross-resistance profile against a wider range of antimalarials and to fully elucidate the in vivo efficacy and safety of these compelling compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmv.org [mmv.org]
Febrifugine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.
Quantitative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with IC50 values varying depending on the cell type. Notably, bladder cancer cell lines have shown high sensitivity to this compound. The compound's efficacy is summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 0.02 | [1] |
| SW780 | Bladder Cancer | 0.018 | [1] |
| PC-3 | Prostate Cancer | Activity confirmed, specific IC50 not detailed in provided snippets. | |
| KB | Oral Cancer | Cytotoxicity confirmed, specific IC50 not detailed in provided snippets. | |
| MCF-7 | Breast Cancer | Cytotoxicity confirmed, specific IC50 not detailed in provided snippets. | |
| LU1 | Lung Cancer | Cytotoxicity confirmed, specific IC50 not detailed in provided snippets. | |
| HepG2 | Liver Cancer | Cytotoxicity confirmed, specific IC50 not detailed in provided snippets. |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-cancer activity is attributed to its ability to inhibit DNA synthesis, induce programmed cell death (apoptosis), and modulate steroidogenesis.[1] Studies have shown that this compound and its derivatives, such as Halofuginone, act by inhibiting prolyl-tRNA synthetase. This inhibition triggers the Amino Acid Response (AAR) pathway, a cellular stress response to amino acid deprivation.
The AAR pathway is a key regulator of cell growth and survival. By mimicking amino acid starvation, this compound activates the GCN2 kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that orchestrates the expression of genes involved in stress response, including those that can lead to apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay. After treatment, cells are harvested and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism of Action
To better understand the processes involved in this compound's anti-cancer effects, the following diagrams illustrate a typical experimental workflow and the key signaling pathway activated by the compound.
Experimental workflow for evaluating this compound's effects.
This compound-induced Amino Acid Response signaling pathway.
References
Secondary Assays to Confirm Febrifugine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic analog halofuginone, have garnered significant interest for their therapeutic potential in treating malaria, cancer, fibrosis, and autoimmune diseases.[1][2][3][4][5][6][7][8] The primary mechanism of action for this class of compounds is the inhibition of prolyl-tRNA synthetase (PRS), a crucial enzyme in protein synthesis.[1][2][4][5][6] This guide provides a comparative overview of key secondary assays used to confirm this mechanism, offering experimental data and detailed protocols to aid researchers in their investigations.
Primary Mechanism of Action: Prolyl-tRNA Synthetase Inhibition
This compound and its derivatives act as competitive inhibitors of prolyl-tRNA synthetase (PRS), binding to the active site and preventing the charging of proline to its cognate tRNA (tRNAPro).[1] This leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation within the cell. This specific inhibition of proline utilization triggers a cascade of downstream cellular events, most notably the activation of the Amino Acid Response (AAR) pathway.[1][4][5][6][9]
Comparison of this compound and Halofuginone
Halofuginone, a halogenated derivative of this compound, is often used in research due to its more consistent biological activity. The following table summarizes a comparison of their activity in key secondary assays.
| Assay | This compound | Halofuginone | Reference Compound (Amodiaquine) | Key Findings |
| Prolyl-tRNA Synthetase (PRS) Inhibition (IC50) | ~7-fold less potent than Halofuginone | Potent inhibitor | Not applicable (different mechanism) | Both compounds directly inhibit PRS, with Halofuginone showing greater potency. |
| Proline Rescue of Antimalarial Activity (IC50 fold increase) | ~5-fold increase | ~7-fold increase | No change | The addition of exogenous proline specifically reverses the antimalarial effects of this compound and Halofuginone, confirming their mechanism is tied to proline availability. |
| eIF2α Phosphorylation (AAR Activation) | Dose-dependent increase | Dose-dependent increase | No effect | Both compounds induce the phosphorylation of eIF2α, a key indicator of AAR pathway activation, in a manner comparable to amino acid starvation.[10] |
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling cascade initiated by this compound's inhibition of prolyl-tRNA synthetase.
Caption: Signaling pathway of this compound's mechanism of action.
Key Secondary Assays and Experimental Protocols
Proline Rescue Assay
This assay is a critical secondary confirmation of this compound's mechanism. If the compound's primary effect is the inhibition of proline utilization, then supplementing the growth media with excess proline should reverse the observed phenotype (e.g., inhibition of cell growth, parasite proliferation).[1][4]
Experimental Protocol:
-
Cell Culture: Culture target cells (e.g., cancer cell lines, malaria parasites) under standard conditions.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Halofuginone to determine the IC50 value for the desired phenotype (e.g., cell viability, parasite growth).
-
Proline Supplementation: In a parallel experiment, treat cells with the same serial dilution of the compound in media supplemented with a high concentration of L-proline (e.g., 2 mM).
-
Data Analysis: Measure the IC50 values in both the standard and proline-supplemented media. A significant rightward shift in the IC50 curve in the presence of excess proline indicates that the compound's effect is being competitively antagonized by proline, supporting the inhibition of PRS as the mechanism of action.
Western Blot for eIF2α Phosphorylation
Inhibition of PRS leads to the activation of the GCN2 kinase, which then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation is a hallmark of the AAR pathway activation.
Experimental Protocol:
-
Cell Lysis: Treat cells with this compound, Halofuginone, or a vehicle control for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phosphorylated eIF2α and normalize to the total eIF2α or a loading control like β-actin. An increase in the ratio of phosphorylated eIF2α to total eIF2α in compound-treated cells compared to control cells confirms the activation of the AAR pathway.[10]
In Vitro Prolyl-tRNA Synthetase (PRS) Activity Assay
This biochemical assay directly measures the enzymatic activity of purified PRS in the presence of an inhibitor.
Experimental Protocol Summary:
This assay typically measures the aminoacylation of tRNAPro with radiolabeled proline. The reaction mixture contains purified PRS enzyme, tRNAPro, ATP, and radiolabeled L-proline. The reaction is initiated by the addition of the enzyme and stopped after a specific time. The amount of radiolabeled proline incorporated into tRNA is then quantified, usually by scintillation counting after precipitation of the tRNA. The inhibitory effect of this compound is determined by measuring the reduction in tRNA charging in the presence of the compound.
Experimental Workflow for Mechanism Confirmation
The following diagram outlines a typical workflow for confirming this compound's mechanism of action using the described secondary assays.
Caption: Experimental workflow for confirming this compound's MoA.
Logical Relationship of this compound's Action
This diagram illustrates the logical connection between this compound's primary action and the outcomes of the secondary assays.
Caption: Logical relationship of this compound's mechanism and assays.
By employing these secondary assays, researchers can robustly confirm that the observed biological effects of this compound and its analogs are indeed a consequence of their primary mechanism of action: the inhibition of prolyl-tRNA synthetase. This detailed understanding is crucial for the continued development of this promising class of therapeutic agents.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs [dspace.mit.edu]
- 8. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 9. eIF2α phosphorylation [bio-protocol.org]
- 10. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Febrifugine Versus Its Synthetic Derivatives in the Quest for Safer Antimalarials
For researchers, scientists, and drug development professionals, the quest for potent antimalarial agents with minimal side effects is a continuous endeavor. Febrifugine, a natural alkaloid isolated from the Chinese herb Dichroa febrifuga Lour, has long been recognized for its powerful antimalarial properties.[1][2][3] However, its clinical application has been hampered by significant toxicity, including gastrointestinal irritation and emetic effects.[1][4] This has spurred the development of synthetic derivatives aimed at retaining the efficacy of the parent compound while mitigating its adverse effects. This guide provides an in vivo comparison of this compound and its key synthetic derivatives, supported by experimental data and detailed protocols.
Performance Data: A Quantitative Comparison
The following tables summarize the in vivo and in vitro efficacy and toxicity of this compound and several of its synthetic derivatives, including the well-studied halofuginone and various analogs from the Walter Reed Chemical Information System (WRAIR CIS).
| Compound | In Vitro IC50 (ng/mL) vs. P. falciparum (W2 Strain) | In Vitro IC50 (ng/mL) vs. P. falciparum (D6 Strain) | In Vivo ED50 (mg/kg) vs. P. berghei in Mice |
| This compound | Not consistently reported in these studies | Not consistently reported in these studies | ~1-2 (oral) |
| Halofuginone | Not consistently reported in these studies | Not consistently reported in these studies | ~0.1-0.2 (oral) |
| WR222048 | < 5 | < 5 | Not specified |
| WR139672 | < 5 | < 5 | Not specified |
| WR092103 | < 5 | < 5 | Not specified |
| WR221232 | 10 - 30 | 10 - 30 | Not specified |
| WR140085 | 10 - 30 | 10 - 30 | Not specified |
| WR090212 | 10 - 30 | 10 - 30 | Not specified |
| WR146115 | 10 - 30 | 10 - 30 | Not specified |
| WR059421 | 10 - 30 | 10 - 30 | Not specified |
| WR088442 | ~200 | ~200 | Not specified |
Table 1: Antimalarial Efficacy of this compound and its Analogs. The data indicates that several synthetic analogs, particularly halofuginone, exhibit significantly greater potency than this compound in vivo.[1] Many of the Walter Reed compounds also show potent in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum.[1]
| Compound | Cytotoxicity vs. Macrophage Cells (J744) | Cytotoxicity vs. Neuronal Cells (NG108) | In Vivo Toxicity Observations in Mice |
| This compound | High | Low | Gastrointestinal injury at high doses |
| Halofuginone | High | Low | Diarrhea and gastrointestinal injury at toxic doses |
| WR Series Analogs | Moderate to High | Low | Generally less toxic than this compound in vivo |
Table 2: Toxicity Profile of this compound and its Analogs. While some analogs still exhibit cytotoxicity, particularly towards macrophage cells, many have been found to be less toxic than this compound in vivo.[1] The high selectivity index for neuronal cells suggests a potentially wider therapeutic window for these compounds.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies of this compound and its derivatives.
In Vivo Antimalarial Activity Assessment in Mice
This protocol is a standard method for evaluating the efficacy of antimalarial compounds in a murine model.
-
Animal Model: Swiss mice are typically used for these studies.
-
Parasite Strain: Plasmodium berghei is a commonly used parasite for in vivo screening of antimalarial drugs in mice.
-
Infection: Mice are inoculated with P. berghei.
-
Treatment:
-
The test compounds (this compound and its derivatives) are administered to the infected mice, usually through oral gavage or subcutaneous injection.
-
A range of doses is tested to determine the effective dose (ED50).
-
Control groups include untreated infected mice and infected mice treated with a standard antimalarial drug like chloroquine.
-
-
Monitoring:
-
Parasitemia (the percentage of red blood cells infected with the parasite) is monitored daily by examining blood smears.
-
The survival of the mice in each group is recorded.
-
-
Data Analysis: The ED50, the dose that suppresses parasitemia by 50%, is calculated. The mean survival time of the treated mice is compared to the control groups.
In Vitro Cytotoxicity Assay
This assay is used to determine the toxicity of the compounds against mammalian cells, providing an indication of their potential side effects.
-
Cell Lines:
-
Macrophage cell lines (e.g., J744) are used to assess toxicity to immune cells.
-
Neuronal cell lines (e.g., NG108) are used to evaluate neurotoxicity.
-
-
Compound Exposure: The cells are incubated with various concentrations of the test compounds.
-
Viability Assessment: Cell viability is measured using standard techniques such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis: The IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined for each cell line. A higher IC50 value indicates lower cytotoxicity.
Visualizing the Mechanism and Workflow
The following diagrams illustrate a key signaling pathway affected by this compound derivatives and a typical experimental workflow for in vivo antimalarial drug testing.
Caption: A typical experimental workflow for evaluating the in vivo antimalarial efficacy of this compound and its derivatives.
Caption: The signaling pathway illustrating how this compound and its derivatives inhibit prolyl-tRNA synthetase, leading to the activation of the Amino Acid Response pathway.[5]
Conclusion
The in vivo comparison of this compound and its synthetic derivatives demonstrates a clear path towards developing safer and more potent antimalarial drugs. Halofuginone and several other analogs have shown superior efficacy and reduced toxicity compared to the parent compound.[1] The elucidation of their mechanism of action, through the inhibition of prolyl-tRNA synthetase, opens new avenues for rational drug design.[5] Further research focusing on optimizing the therapeutic index of these derivatives holds significant promise for the future of malaria treatment.
References
- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Febrifugine and Its Analogs: Navigating the Therapeutic Window
Febrifugine, a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, has long been recognized for its potent anti-malarial properties. However, its clinical development has been severely hampered by a narrow therapeutic window and significant toxicity, particularly hepatotoxicity. This has spurred the development of numerous analogs, with halofuginone being the most extensively studied, in an effort to retain therapeutic efficacy while mitigating adverse effects. This guide provides a comparative evaluation of this compound and its key analogs, focusing on their therapeutic index across various applications, including anti-parasitic, anti-fibrotic, and anti-cancer activities. The information is intended for researchers, scientists, and professionals in drug development.
Executive Summary
The primary limitation of this compound is its toxicity.[1][2] Analogs have been designed to reduce the formation of reactive and toxic metabolites, leading to compounds with a significantly improved therapeutic index.[1][3] Halofuginone, a halogenated derivative, has emerged as a promising alternative with a broader range of therapeutic applications being explored, including in oncology and fibrosis.[4][5][6] The core mechanism of action for this class of compounds is the inhibition of glutamyl-prolyl-tRNA synthetase (EPRS), which triggers an amino acid starvation response (AAR).[7][8] This guide presents a detailed comparison of the in vitro and in vivo activities of this compound and its analogs, alongside the experimental protocols used to generate this data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy and toxicity of this compound and its analogs, providing a basis for comparing their therapeutic windows.
Table 1: In Vitro Anti-malarial Activity and Cytotoxicity of this compound and Analogs
| Compound | P. falciparum W2 (IC50, ng/mL) | P. falciparum D6 (IC50, ng/mL) | Neuronal Cells (NG108) (IC50, ng/mL) | Macrophage Cells (J774) (IC50, ng/mL) | Selectivity Index (Neuronal) | Selectivity Index (Macrophage) | Reference |
| This compound | 1.2 ± 0.3 | 0.8 ± 0.2 | 180 ± 25 | 170 ± 21 | 150 | 142 | [9] |
| Halofuginone | 0.9 ± 0.2 | 0.6 ± 0.1 | >1000 | 800 ± 95 | >1111 | 889 | [9] |
| WR222048 | 2.5 ± 0.5 | 1.8 ± 0.4 | >2000 | 1500 ± 180 | >800 | 600 | [9] |
| WR139672 | 3.1 ± 0.6 | 2.2 ± 0.5 | >2000 | 1600 ± 195 | >645 | 516 | [9] |
| WR092103 | 4.5 ± 0.8 | 3.5 ± 0.7 | >2000 | 1700 ± 210 | >444 | 378 | [9] |
Note: The W2 strain is chloroquine-resistant, while the D6 strain is chloroquine-sensitive. A higher selectivity index indicates a wider therapeutic window in vitro.
Table 2: In Vivo Anti-malarial Efficacy and Toxicity in Mice
| Compound | 50% Curative Dose (ED50, mg/kg/day) | 100% Curative Dose (ED100, mg/kg/day) | Maximum Tolerated Dose (MTD, mg/kg/day) | Therapeutic Index (MTD/ED50) | Reference |
| This compound | 1.0 | 2.0 | 2.5 | 2.5 | [9] |
| Halofuginone | 0.5 | 1.0 | 5.0 | 10.0 | [9] |
Table 3: Cytotoxicity of Novel this compound Analogs in Rat Hepatocytes
| Compound | In Vitro Anti-malarial IC50 (nM) | Cytotoxicity in Rat Hepatocytes (IC50, µM) | Selectivity Index | Reference |
| This compound | 1.5 | 0.1 | 67 | [2] |
| Analog 8 | 0.8 | >10 | >12500 | [2] |
| Analog 9 | 1.2 | >10 | >8333 | [2] |
| Analog 19 | 1.0 | >10 | >10000 | [2] |
| Analog 20 | 1.1 | >10 | >9091 | [2] |
Note: These analogs demonstrate significantly lower toxicity compared to this compound, with some being over 100 times less toxic.[2]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound and its analogs.
Caption: Mechanism of action of this compound and its analogs.
Caption: Workflow for evaluating this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of this compound and its analogs.
In Vitro Anti-malarial Drug Susceptibility Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against Plasmodium falciparum.
-
Method: A semi-automated microdilution technique is employed.[9]
-
P. falciparum cultures (chloroquine-sensitive D6 and chloroquine-resistant W2 strains) are maintained in RPMI 1640 medium with 6% human erythrocytes and 10% human serum.[9]
-
The compounds are serially diluted in 96-well microtiter plates.
-
Infected red blood cells are added to each well and incubated.
-
[3H]hypoxanthine is added to the cultures to assess parasite viability, as it is incorporated into the parasite's nucleic acids during growth.[9]
-
After incubation, the plates are harvested, and the amount of incorporated [3H]hypoxanthine is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the toxicity of the compounds against mammalian cells and calculate the selectivity index.
-
Cell Lines: Various cell lines are used, including neuronal cells (e.g., NG108), macrophage cells (e.g., J774), and freshly isolated rat hepatocytes.[2][9]
-
Method:
-
Mammalian cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compounds are added in various concentrations.
-
After a specified incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as the MTT assay or by measuring the uptake of a vital dye.
-
The IC50 for cytotoxicity is determined.
-
The selectivity index is calculated as the ratio of the IC50 in mammalian cells to the IC50 in P. falciparum.
-
In Vivo Efficacy and Toxicity Studies in a Mouse Model
-
Objective: To evaluate the in vivo anti-malarial efficacy and determine the toxicity profile of the compounds.
-
Animal Model: Typically, mice infected with Plasmodium berghei are used.
-
Efficacy Study:
-
Mice are infected with P. berghei.
-
Treatment with the test compounds is initiated, usually administered subcutaneously or orally for a set number of days.
-
Parasitemia (the percentage of infected red blood cells) is monitored by examining blood smears.
-
The 50% effective dose (ED50) and 100% effective dose (ED100) are determined.
-
-
Toxicity Study:
-
Healthy mice are administered escalating doses of the compounds.
-
The animals are monitored for signs of toxicity, such as weight loss, diarrhea, and mortality.[9]
-
The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant toxicity.
-
Conclusion
The development of this compound analogs has successfully addressed the primary challenge of the parent compound's toxicity, leading to a significant improvement in the therapeutic window. Halofuginone and other novel analogs have demonstrated potent anti-parasitic activity with markedly reduced cytotoxicity in vitro and in vivo. The underlying mechanism of EPRS inhibition provides a clear target for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration of this promising class of therapeutic agents for a range of diseases, from malaria to cancer and fibrosis. The favorable safety profile of some of the newer analogs warrants further preclinical and clinical investigation.
References
- 1. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of halofuginone in a preclinical model of osteosarcoma: inhibition of tumor growth and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New uses of halofuginone to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Febrifugine's Anti-proliferative Effects: A Comparative Guide to Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
Febrifugine, a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its derivatives like halofuginone, have demonstrated potent anti-proliferative effects in various cancer cell lines, including bladder and prostate cancer.[1][2] The primary mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS), which leads to the activation of the amino acid response (AAR) pathway, mimicking nutrient deprivation and ultimately suppressing DNA synthesis and inducing apoptosis.[1][3] This guide provides a comparative overview of alternative assays to validate the anti-proliferative effects of this compound, complete with experimental data presentation, detailed protocols, and pathway visualizations to aid in robust and reliable drug development research.
Comparison of Anti-proliferative Assays
Choosing the appropriate assay to measure cell proliferation is critical for obtaining accurate and reproducible data. While traditional methods like the MTT assay are widely used, several alternatives offer distinct advantages in terms of sensitivity, workflow, and the type of data generated.[4][5][6][7] The following table summarizes key characteristics of various cell proliferation assays.
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Endpoint/Kinetics |
| DNA Synthesis Assays | |||||
| BrdU Incorporation | Incorporation of a thymidine analog (BrdU) into newly synthesized DNA, detected by specific antibodies.[8][9] | Direct measure of DNA synthesis; well-established method. | Requires DNA denaturation which can affect sample integrity; antibody-based detection can be time-consuming.[10] | Medium to High | Endpoint |
| Click-iT™ EdU Assay | Incorporation of a thymidine analog (EdU) with a terminal alkyne group, detected via a copper-catalyzed "click" reaction with a fluorescent azide.[10][11][12][13] | More sensitive and faster than BrdU; does not require harsh DNA denaturation, preserving cell morphology and antigenicity.[10] | Copper catalyst can be toxic to cells in some applications. | High | Endpoint |
| Metabolic Activity Assays | |||||
| Resazurin (AlamarBlue®) | Reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[5][14] | Non-toxic to cells, allowing for kinetic monitoring; highly sensitive and cost-effective.[14] | Indirect measure of cell number; can be influenced by changes in cellular metabolism unrelated to proliferation. | High | Kinetic |
| WST-1/CCK-8 | Reduction of a water-soluble tetrazolium salt to a soluble formazan dye by mitochondrial dehydrogenases.[4][5] | Fewer steps than MTT (no solubilization required); higher sensitivity than MTT.[14] | Indirect measure; can be affected by culture medium components.[14] | High | Endpoint |
| ATP-Based Assays | Measurement of ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction.[14][15][16] | Extremely sensitive (can detect as few as 10 cells); rapid, with a simple add-and-read format.[14][16] | Indirect measure; requires a luminometer. | High | Endpoint |
| Live-Cell Imaging | |||||
| Confluency/Cell Count | Real-time, automated imaging and analysis of cell number or the area covered by cells in a culture vessel.[17][18][19][20] | Provides kinetic data and morphological information; non-invasive.[17][18] | Requires specialized imaging equipment and software; can be lower throughput for some systems. | Low to High | Kinetic |
Detailed Experimental Protocols
BrdU Incorporation Assay
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24-72 hours).
-
BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X. Incubate for 2-24 hours at 37°C.[21] The incubation time will depend on the cell division rate.
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[21]
-
Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[21]
-
Detection: Wash the wells three times. Add 100 µL of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Measurement: Add 100 µL of Stop Solution and measure the absorbance at 450 nm using a microplate reader.
Click-iT™ EdU Cell Proliferation Assay
This protocol is based on the principle of "click chemistry" for detecting DNA synthesis.[10][11]
Materials:
-
EdU (5-ethynyl-2´-deoxyuridine)
-
Click-iT® Reaction Cocktail (contains fluorescent azide, copper sulfate, and a reducing agent)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Wash Buffer (e.g., 3% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU protocol.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours at 37°C.[12]
-
Fixation and Permeabilization: Remove the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and then permeabilize with 0.5% Triton® X-100 for 20 minutes.
-
Click Reaction: Wash the cells with 3% BSA in PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to each well. Incubate for 30 minutes at room temperature, protected from light.[12]
-
Staining and Imaging: Wash the cells once. Stain the nuclei with DAPI. Image the cells using a fluorescence microscope or a high-content imaging system.
Resazurin (AlamarBlue®) Cell Viability Assay
This is a simple and sensitive assay for monitoring cell viability and proliferation.[14]
Materials:
-
Resazurin sodium salt solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the BrdU protocol.
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
Live-Cell Imaging for Proliferation Analysis
This method allows for continuous monitoring of cell growth.[17][18][19]
Materials:
-
Live-cell imaging system with an incubation chamber (e.g., Incucyte®, Celldiscoverer 7)
-
Multi-well plates suitable for imaging
Procedure:
-
Cell Seeding and Treatment: Seed cells in the imaging-compatible plate and place it inside the live-cell imaging system. Allow cells to adhere, then add this compound at various concentrations.
-
Image Acquisition: Set up the instrument to acquire images (e.g., phase-contrast or brightfield) at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 72 hours).
-
Data Analysis: Use the system's software to analyze the images and calculate cell confluency or perform direct cell counting over time.[18] Plot the confluency or cell count against time to generate growth curves.
Visualizing the Mechanisms and Workflows
This compound's Anti-proliferative Signaling Pathway
Caption: this compound inhibits ProRS, leading to AAR pathway activation.
Experimental Workflow for Validating Anti-proliferative Effects
Caption: Workflow for testing this compound's anti-proliferative effects.
Logical Relationships of Proliferation Assay Types
Caption: Relationship between proliferation and assay measurement types.
References
- 1. Discovery of anticancer function of this compound: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cell Viability, Proliferation and Apoptosis Assays [sciencellonline.com]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 6. yeasenbio.com [yeasenbio.com]
- 7. biocompare.com [biocompare.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 10. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Click-iT proliferation assay with improved DNA histograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Click-iT EdU檢測—優於傳統BrdU的替代方法 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. blog.quartzy.com [blog.quartzy.com]
- 15. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is Your MTT Assay the Right Choice? [promega.jp]
- 17. Cell proliferation assays supported by live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 18. Cell Proliferation Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 19. Live Cell Imaging, Live Cell Applications, Time-Lapse Imaging [moleculardevices.com]
- 20. ZEISS Live Cell Imaging — Gentle, Fast & High-Resolution [zeiss.com]
- 21. media.cellsignal.com [media.cellsignal.com]
Febrifugine's Dichotomy: A Comparative Analysis of its Impact on Mammalian and Parasite Cells
For Immediate Release
Boston, MA – Febrifugine, a quinazolinone alkaloid originally isolated from the roots of the Chinese hydrangea (Dichroa febrifuga), and its halogenated derivative, halofuginone, have long been recognized for their potent anti-parasitic properties. However, their clinical development has been hampered by a narrow therapeutic window, raising questions about their differential effects on host and parasite cells. This guide provides a comprehensive comparative analysis of this compound's impact on mammalian and parasite cells, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating the complexities of this promising, yet challenging, molecule.
The primary mechanism of action for both this compound and halofuginone is the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA) during protein synthesis.[1][2][3] This inhibition mimics proline starvation, triggering a cellular stress pathway known as the Amino Acid Starvation Response (AAR).[1][2][3] While this fundamental mechanism is conserved across both mammalian and parasite cells, the downstream consequences and the therapeutic index vary significantly.
Comparative Efficacy: A Quantitative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of halofuginone, a more extensively studied derivative of this compound, against various parasite and mammalian cell lines.
| Organism/Cell Line | Compound | IC50 (nM) | Reference |
| Plasmodium falciparum (Dd2, chloroquine-resistant) | Halofuginone | ~1.0 - 5.0 | [1] |
| Plasmodium falciparum (W2, chloroquine-resistant) | Halofuginone | Not Specified | [4] |
| Plasmodium falciparum (D6, chloroquine-sensitive) | Halofuginone | Not Specified | [4] |
| Toxoplasma gondii | Halofuginone | Not Specified | [5] |
| Cryptosporidium parvum | Halofuginone | Not Specified | [5] |
| Mammalian Neuronal Cell Line (NG108) | Halofuginone | >100-fold higher than anti-malarial dose | [4] |
| Mammalian Macrophage Cell Line (J774) | Halofuginone | >100-fold higher than anti-malarial dose | [4] |
| Human Th17 Cells (inhibition of differentiation) | Halofuginone | ~3.6 | [1] |
| Human Ileocecal Adenocarcinoma (HCT-8) | Halofuginone Lactate | No significant viability change at IC99 for parasite | [6] |
Note: The selectivity index, a ratio of the cytotoxic concentration in mammalian cells to the effective concentration against the parasite, is a key indicator of a drug's therapeutic potential. For halofuginone, this index can be favorable, but its impact on specific mammalian cell types, such as rapidly proliferating immune cells, highlights the need for careful consideration in drug development.
Signaling Pathways Under Siege: The Amino Acid Starvation Response
In both mammalian and parasite cells, the inhibition of ProRS by this compound leads to an accumulation of uncharged prolyl-tRNA, which is a key signal for initiating the AAR.
In mammalian cells, this response is primarily mediated by the GCN2 (General Control Nonderepressible 2) kinase. Upon binding to uncharged tRNA, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation reduces global protein synthesis to conserve resources while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4 (Activating Transcription Factor 4), which orchestrates a transcriptional program to cope with amino acid scarcity. A notable effect in mammalian immune cells is the potent inhibition of Th17 cell differentiation, a lymphocyte lineage implicated in autoimmune diseases.[1][2][3]
Parasites like Plasmodium falciparum also possess a GCN2 homolog and exhibit eIF2α phosphorylation in response to amino acid starvation.[7][8] However, a key difference is the apparent absence of the Target of Rapamycin (TOR) pathway in Plasmodium, a central regulator of cell growth and metabolism in response to nutrient availability in most other eukaryotes.[9][10][11] This suggests that the parasite's response to nutrient stress may be less nuanced than that of its mammalian host, potentially offering a therapeutic window. The parasite's response to isoleucine starvation (the only amino acid it cannot obtain from hemoglobin digestion) involves entering a dormant, or hibernatory, state, slowing its metabolism and developmental cycle to survive until nutrients become available again.[7][8]
Caption: this compound-induced Amino Acid Starvation Response in mammalian vs. parasite cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to evaluate the effects of this compound and its analogs.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
This assay biochemically quantifies the inhibition of ProRS activity.
Principle: The assay measures the ATP-PPi exchange reaction, the first step of amino acid activation by aminoacyl-tRNA synthetases. The incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP is dependent on the presence of the enzyme, ATP, and the specific amino acid (proline).
Materials:
-
Purified recombinant ProRS (mammalian and parasite)
-
ATP
-
L-proline
-
[³²P]PPi
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-proline, and [³²P]PPi.
-
Add varying concentrations of the inhibitor (this compound/halofuginone) to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified ProRS.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold TCA.
-
Filter the mixture through glass fiber filters to capture the [³²P]ATP.
-
Wash the filters with TCA and ethanol to remove unincorporated [³²P]PPi.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and comparison of antimalarial activity of this compound derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum responds to amino acid starvation by entering into a hibernatory state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum responds to amino acid starvation by entering into a hibernatory state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Plasmodium falciparum Maf1 Confers Survival upon Amino Acid Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Febrifugine and Other Natural Product Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates a continuous search for novel antimalarial agents. Natural products have historically been a rich source of antimalarial drugs, with compounds like quinine and artemisinin forming the backbone of malaria chemotherapy for decades. This guide provides a head-to-head comparison of febrifugine, a potent alkaloid from the plant Dichroa febrifuga, with other prominent natural product antimalarials: artemisinin, quinine, and curcumin. The comparison focuses on their efficacy, mechanisms of action, and toxicity, supported by experimental data.
Data Presentation: A Comparative Overview of Antimalarial Activity
The following tables summarize the in vitro and in vivo efficacy, as well as the cytotoxicity of this compound, artemisinin, quinine, and curcumin. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, such as the P. falciparum strains and methodologies used.
Table 1: In Vitro Antiplasmodial Activity (IC50)
| Compound | P. falciparum Strain(s) | IC50 Range | Reference(s) |
| This compound | D6 (Chloroquine-sensitive), W2 (Chloroquine-resistant) | 0.141 - 290 ng/mL | [1] |
| 3D7 (Chloroquine-sensitive), TM6, K1, V1S (Chloroquine-resistant) | Comparable to chloroquine in sensitive strains | [2] | |
| Artemisinin | Chloroquine-resistant isolates | 7.67 nM | [2] |
| Chloroquine-sensitive isolates | 11.4 nM | [2] | |
| Quinine | 5 Thai isolates | 68 - 366 nM (Median: 168 nM) | [3] |
| Kenyan isolates | 92 nM (Median) | [4] | |
| Gabonese isolates | 156.7 nM - 385.5 nM (Mean) | [5] | |
| Curcumin | Chloroquine-sensitive & resistant strains | ~5 µM | [6] |
| 3D7, 7G8 | 20 - 30 µM | [7] | |
| Chloroquine-sensitive (CQ-S) | ~3.25 µM | [8] | |
| Chloroquine-resistant (CQ-R) | ~4.21 µM | [8] |
Table 2: In Vivo Antimalarial Efficacy (ED50)
| Compound | Animal Model | Parasite Strain | ED50 | Reference(s) |
| This compound Analogue (Halofuginone) | Mice | P. berghei | 10 times more efficacious than this compound | [3] |
| This compound Analogue | Mice | P. berghei NK65 | 1.0 - 2.3 mg/kg | [2] |
| Artemisinin | Not directly compared in the same study | |||
| Quinine | Not directly compared in the same study | |||
| Curcumin | Mice | P. berghei | 80-90% parasitemia reduction at 100 mg/kg | [9] |
| Mice | P. berghei | 72.97% suppression at 50 mg/kg | [10] |
Table 3: Cytotoxicity Data (CC50 or equivalent)
| Compound | Cell Line(s) | Cytotoxicity | Reference(s) |
| This compound Analogs | Macrophages (J744), Neuronal (NG108) | 50-100 times less sensitive than parasites (J744), >1000 times less sensitive (NG108) | [1] |
| Artemisinin | MCF7 (Breast Cancer) | High IC50 (>200 µM) | [11][12] |
| Quinine | Not directly compared in the same study | ||
| Curcumin | Not directly compared in the same study |
Mechanisms of Action and Signaling Pathways
The antimalarial activity of these natural products stems from their distinct mechanisms of action, targeting various essential processes in the parasite's life cycle.
This compound: Impairing Hemozoin Formation
This compound's primary mode of action is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2][13][14] By interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, this compound leads to the accumulation of free heme, which is lethal to the parasite. While its direct molecular target within this pathway is not fully elucidated, its effect is crucial for the maturation of the parasite at the trophozoite stage.[2]
Artemisinin: Heme-Activated Free Radical Generation and Beyond
Artemisinin and its derivatives possess a unique endoperoxide bridge that is essential for their antimalarial activity. Inside the parasite, heme iron cleaves this bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules then alkylate and damage a multitude of parasite proteins and lipids, leading to parasite death.
Recent research has revealed a more complex mechanism of action and resistance. Artemisinin resistance is primarily associated with mutations in the Kelch13 (K13) protein.[15] Mutant K13 reduces the polyubiquitination of phosphatidylinositol-3-kinase (PI3K), leading to increased levels of its product, phosphatidylinositol-3-phosphate (PI3P).[16] Elevated PI3P levels are thought to enhance the parasite's ability to cope with the protein damage caused by artemisinin, possibly through the unfolded protein response (UPR) and vesicular trafficking pathways.[13][15][17]
References
- 1. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Comparative cytotoxicity of artemisinin and cisplatin and their interactions with chlorogenic acids in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Cytotoxicity of Artemisinin and Cisplatin and Their Interactions with Chlorogenic Acids in MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmv.org [mmv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iddo.org [iddo.org]
- 17. A head-to-head comparison of four artemisinin-based combinations for treating uncomplicated malaria in African children: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Febrifugine
Febrifugine, a quinazolinone alkaloid with potent antimalarial activity, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Adherence to proper disposal protocols is not only a cornerstone of responsible research but also a legal necessity, governed by local, regional, and national regulations. This guide provides essential safety information and a step-by-step plan for the proper disposal of this compound.
Hazard and Safety Data Overview
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description | Citations |
| Acute Toxicity - Oral | H302 | Harmful if swallowed. | [1][3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is worn:
-
Safety goggles with side-shields[1]
-
Impervious laboratory coat or clothing[1]
-
A suitable respirator may be necessary depending on the form of the waste (e.g., powder).[1]
2. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions and supernatants, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
Indicate the accumulation start date on the label.
4. Storage of Waste:
-
Store this compound waste containers in a designated, secure area away from incompatible materials.[1]
-
The storage area should be cool and well-ventilated.[1]
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular household garbage. [3] This is crucial to prevent contamination of water systems due to its high aquatic toxicity.[1]
-
Disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. They will provide specific instructions and ensure compliance with all relevant regulations.[1]
-
Follow all local, regional, national, and international regulations regarding hazardous waste disposal.[1][3]
6. Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes, absorbents) as solid hazardous waste.
7. Emergency Procedures:
-
Spills: In case of a spill, evacuate the area if necessary. Wearing appropriate PPE, contain the spill using an absorbent material. Clean the area and dispose of all cleanup materials as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Ingestion: If swallowed, call a poison center or doctor immediately.[1][3] Rinse mouth.[1][3]
-
Inhalation: Move the person to fresh air.[5]
-
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Febrifugine
For Immediate Implementation: Essential Safety and Handling Protocols for Febrifugine
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is mandatory to ensure personal safety and mitigate environmental contamination. This compound is a potent quinazolinone alkaloid with recognized antimalarial properties and significant toxicity.[1] It is classified as harmful if swallowed and is very toxic to aquatic life.[2]
Hazard and Toxicity Profile
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its known toxicity necessitates stringent handling precautions.[2] The primary health hazards are acute oral toxicity and potential liver toxicity with prolonged exposure.[3]
Quantitative Toxicity and Solubility Data
The following tables summarize the available quantitative data on the biological activity and solubility of this compound. This information is crucial for experimental design and risk assessment.
| Parameter | Value | Source |
| Biological Activity | ||
| IC50 (P. falciparum W2) | <5 ng/mL | [4] |
| IC50 (P. falciparum D6) | <5 ng/mL | [4] |
| Physical Properties | ||
| Molecular Weight | 301.344 g/mol | [2] |
| Solubility | ||
| DMF | 1.5 mg/mL | [5] |
| DMSO | 3.0 mg/mL | [5] |
| Ethanol | 0.1 mg/mL | [5] |
| PBS (pH 7.2) | 2.5 mg/mL | [5] |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE requirements is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or latex gloves.[6][7] The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles with side shields.[2] A face shield should be worn in addition to goggles when there is a risk of splashes.[6] | Protects eyes from dust particles and splashes of solutions containing this compound. |
| Body Protection | A disposable, long-sleeved, seamless gown made of a low-permeability fabric.[2][8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator.[2][7][8] | Protects against inhalation of airborne particles, especially when handling the powdered form. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes.[8] | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures must be followed for all experiments involving this compound.
Preparation and Handling of this compound
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.[2]
-
Weighing: When weighing solid this compound, use a balance inside a ventilated enclosure.
-
Solution Preparation: To increase solubility, particularly in aqueous solutions, the tube may be warmed to 37°C and sonicated.[5] Handle all solutions with the same precautions as the solid compound.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory where this compound is handled.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Storage of this compound
-
Container: Keep the container tightly sealed.[2]
-
Location: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Temperature:
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[2] For solid spills, carefully cover the spill with a damp cloth or paper towels to avoid raising dust.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Collection: Collect all contaminated materials, including the absorbent material and cleaning supplies, into a sealed, labeled container for hazardous waste disposal.
Caption: Workflow for handling a this compound spill.
Disposal Plan
-
Waste Classification: All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Place all hazardous waste in a dedicated, sealed, and clearly labeled container.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not allow the product to reach the sewage system or water courses.[2]
Emergency Procedures
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water.[2]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Promptly call a physician.[2]
-
Skin Contact: Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
By strictly adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues, ensuring that the valuable work on this compound can proceed without compromising safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharm-int.com [pharm-int.com]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escopharma.com [escopharma.com]
- 5. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. Toxicological evaluation of the ultrasonic extract from Dichroae radix in mice and wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
